molecular formula C17H28N2O3 B092631 Ambucaine CAS No. 119-29-9

Ambucaine

Cat. No.: B092631
CAS No.: 119-29-9
M. Wt: 308.4 g/mol
InChI Key: ZLMQPGUWYWFPEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ambucaine is an amino ester compound that functions as a local anesthetic. Its chemical structure is characterized by a lipophilic aromatic ring, an intermediate ester linkage, and a hydrophilic amine group, a profile it shares with other classic ester-type local anesthetics like procaine and benzocaine . Local anesthetics of this class are known to produce a reversible blockade of voltage-gated sodium channels (Na v ) in neuronal membranes . By inhibiting the influx of sodium ions, these compounds prevent the depolarization and propagation of action potentials, leading to a temporary cessation of sensory signal transmission . As a research compound, this compound offers value for investigating the structure-activity relationships of local anesthetics, particularly the pharmacophore of the ester family. Studies utilizing such compounds contribute to the understanding of sodium channel pharmacology and the historical development of anesthetic agents . This product is intended for research purposes in a controlled laboratory environment only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(diethylamino)ethyl 4-amino-2-butoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O3/c1-4-7-11-21-16-13-14(18)8-9-15(16)17(20)22-12-10-19(5-2)6-3/h8-9,13H,4-7,10-12,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMQPGUWYWFPEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)N)C(=O)OCCN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50152280
Record name Ambucaine [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50152280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119-29-9
Record name Ambucaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ambucaine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ambucaine [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50152280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMBUCAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7G4B57ZCB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Ambucaine on Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific research detailing the quantitative mechanism of action of Ambucaine on voltage-gated sodium channels is not available in the public scientific literature. Therefore, this guide provides a comprehensive overview of the well-established mechanism of action for amino-amide local anesthetics, a class to which this compound belongs. The principles, quantitative data, and experimental protocols described herein are based on studies of closely related and extensively researched local anesthetics, such as lidocaine and bupivacaine, and are presumed to be representative of the mechanism of this compound.

Executive Summary

Local anesthetics (LAs) are a class of drugs that reversibly block nerve signal transmission, leading to a temporary loss of sensation in a localized area of the body. Their primary molecular target is the voltage-gated sodium channel (VGSC), which is crucial for the initiation and propagation of action potentials in neurons.[1][2][3] This guide elucidates the core mechanism by which this compound, as a presumed member of the amino-amide local anesthetic class, interacts with and inhibits VGSCs. It details the state-dependent nature of the drug-channel interaction, the binding site within the channel pore, and the pathways for drug access. Furthermore, this document provides representative quantitative data from analogous local anesthetics, details common experimental protocols used to study these interactions, and presents visual diagrams of the key pathways and workflows.

The Modulated Receptor Hypothesis: A State-Dependent Interaction

The action of local anesthetics on VGSCs is not a simple static block but is highly dependent on the conformational state of the channel.[2][3] The "modulated receptor hypothesis" posits that local anesthetics have different affinities for the resting, open, and inactivated states of the VGSC.[2][3]

  • Resting State: In the resting (closed) state, at hyperpolarized membrane potentials, the affinity of local anesthetics for the channel is low.[2]

  • Open and Inactivated States: Upon depolarization, the channels open and then quickly enter an inactivated state. Local anesthetics exhibit a much higher affinity for the open and, particularly, the inactivated states.[2][3][4] This state-dependent binding is the basis for the "use-dependent" or "phasic" block, where the degree of inhibition increases with the frequency of nerve stimulation.[5] Nerves that are firing at a higher frequency, such as those transmitting pain signals, are more susceptible to blockade.

cluster_drug Local Anesthetic Binding Resting Resting State (Low Affinity) Open Open State (High Affinity) Resting->Open Depolarization Inactivated Inactivated State (Highest Affinity) Open->Inactivated Inactivation Blocked Blocked Channel Open->Blocked Binds Inactivated->Resting Repolarization (Slow) Inactivated->Blocked Binds Preferentially

Figure 1: State-Dependent Binding of Local Anesthetics.

The Binding Site and Access Pathways

The receptor site for local anesthetics is located within the inner pore of the voltage-gated sodium channel, specifically involving amino acid residues on the S6 transmembrane segments of domains III and IV.[6]

There are two primary proposed pathways for local anesthetics to access this binding site:

  • The Hydrophilic Pathway: The charged, protonated form of the local anesthetic can access the binding site from the intracellular side of the membrane when the channel is in the open state. This pathway is a key component of the use-dependent block.[1]

  • The Hydrophobic Pathway: The neutral, uncharged form of the local anesthetic can partition into the lipid bilayer of the cell membrane and diffuse laterally to the binding site within the channel pore, even when the channel is closed.[1]

cluster_membrane Cell Membrane Extracellular Extracellular Space Intracellular Intracellular Space Channel VGSC Pore LA_ext LA (Neutral) LA_int_neutral LA (Neutral) LA_ext->LA_int_neutral Hydrophobic Pathway (partitions into membrane) LA_int_charged LA+ (Charged) LA_int_neutral->LA_int_charged Protonation BindingSite Binding Site LA_int_charged->BindingSite Hydrophilic Pathway (enters open channel) Start Cell Preparation Setup Micropipette Positioning Start->Setup Seal Giga-seal Formation Setup->Seal WholeCell Rupture Membrane for Whole-Cell Access Seal->WholeCell VoltageClamp Hold Membrane Potential (e.g., -120 mV) WholeCell->VoltageClamp ControlRec Record Control Sodium Currents VoltageClamp->ControlRec DrugApp Apply Local Anesthetic ControlRec->DrugApp DrugRec Record Sodium Currents in Presence of Drug DrugApp->DrugRec Analysis Data Analysis (IC50, Gating Shifts) DrugRec->Analysis

References

In Vitro Pharmacological Profile of Ambucaine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific in vitro pharmacological data for Ambucaine. Therefore, this guide utilizes data for Bupivacaine , a structurally related and extensively studied amino-amide local anesthetic, as a representative example to illustrate the principles of in vitro characterization. All data presented herein pertains to Bupivacaine unless otherwise specified.

Introduction

Local anesthetics are essential drugs in clinical practice for the management of pain. Their primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs), which inhibits the generation and propagation of action potentials in neuronal membranes. A thorough in vitro characterization of the pharmacological profile of a local anesthetic is crucial for understanding its potency, selectivity, and potential for toxicity. This technical guide provides an in-depth overview of the in vitro pharmacological profile of Bupivacaine, serving as a template for the characterization of other local anesthetics like this compound.

Mechanism of Action

The principal mechanism of action of local anesthetics is the reversible blockade of VGSCs.[1] By binding to a specific receptor site within the pore of the sodium channel, these drugs stabilize the channel in an inactivated state, preventing the influx of sodium ions that is necessary for membrane depolarization.[2] This action is state-dependent, with a higher affinity for open and inactivated channels than for resting channels.

Beyond their primary action on VGSCs, local anesthetics can also modulate the function of other ion channels, including potassium (K+) and calcium (Ca2+) channels, as well as ligand-gated ion channels such as N-methyl-D-aspartate (NMDA) receptors and nicotinic acetylcholine receptors (nAChRs).[3][4][5] These secondary actions may contribute to both the anesthetic and toxic effects of these drugs.

Quantitative Pharmacological Data

The following tables summarize the quantitative data on the in vitro effects of Bupivacaine on various ion channels and receptors. This data is essential for comparing the potency and selectivity of different local anesthetics.

Table 1: Inhibition of Voltage-Gated Sodium Channels by Bupivacaine

Channel SubtypePreparationMethodParameterValue
Nav1.5Xenopus oocytesElectrophysiologyIC504.51 µM[6]
Na+ ChannelsPeripheral amphibian nerve fibersElectrophysiologyIC50 (tonic block, R(+)-bupivacaine)29 µM[7]
Na+ ChannelsPeripheral amphibian nerve fibersElectrophysiologyIC50 (tonic block, S(-)-bupivacaine)44 µM[7]

Table 2: Modulation of Potassium Channels by Bupivacaine

Channel TypePreparationMethodParameterValue
ATP-sensitive K+ (KATP)Rat cardiomyocytesElectrophysiologyIC5029 µM[8]
Small conductance Ca2+-activated K+ (SK2)HEK-293 cellsElectrophysiologyIC5016.5 µM[9]
Flicker K+ channelPeripheral amphibian nerve fibersElectrophysiologyIC50 (R(+)-bupivacaine)0.15 µM[7]
Flicker K+ channelPeripheral amphibian nerve fibersElectrophysiologyIC50 (S(-)-bupivacaine)11 µM[7]
Tandem pore K+ (TASK)Xenopus oocytesElectrophysiologyIC5041 µM[10]

Table 3: Interaction with Ligand-Gated Ion Channels

Receptor/ChannelPreparationMethodParameterValue
Nicotinic Acetylcholine Receptor (nAChR) ion channelTorpedo californica membranesRadioligand Binding ([3H]PCP)Ki32 µM[5]
Nicotinic Acetylcholine Receptor (nAChR) ion channelTorpedo californica membranesRadioligand Binding ([3H]H12-HTX)Ki25 µM[5]

Experimental Protocols

Patch-Clamp Electrophysiology for Ion Channel Characterization

This protocol describes the whole-cell patch-clamp technique to measure the effect of a local anesthetic on ion channel currents.

Materials:

  • Cell line expressing the ion channel of interest (e.g., HEK-293 cells)

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator and microscope

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (e.g., Artificial Cerebrospinal Fluid - ACSF)

  • Internal pipette solution

  • Local anesthetic stock solution

Procedure:

  • Prepare cells for recording by plating them on coverslips.

  • Fabricate recording pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with internal solution.

  • Mount the coverslip with cells in the recording chamber on the microscope stage and perfuse with external solution.

  • Approach a single cell with the recording pipette while applying positive pressure.

  • Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

  • Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.

  • Clamp the cell membrane at a holding potential and apply voltage protocols to elicit ion channel currents.

  • Record baseline currents in the absence of the drug.

  • Perfuse the recording chamber with the external solution containing the desired concentration of the local anesthetic.

  • Record the ion channel currents in the presence of the drug until a steady-state effect is reached.

  • To determine the IC50, apply a range of drug concentrations and measure the percentage of current inhibition at each concentration.

  • Fit the concentration-response data to a Hill equation to calculate the IC50 value.

Radioligand Binding Assay for Receptor Affinity

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a local anesthetic for a specific receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest

  • Radiolabeled ligand specific for the receptor

  • Unlabeled local anesthetic (competitor)

  • Binding buffer

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare the membrane homogenate from cells or tissue expressing the target receptor.

  • In a 96-well plate, add a fixed concentration of the radioligand to each well.

  • For total binding wells, add binding buffer.

  • For non-specific binding wells, add a high concentration of an unlabeled ligand known to bind to the receptor.

  • For competition wells, add increasing concentrations of the local anesthetic.

  • Add the membrane preparation to all wells to initiate the binding reaction.

  • Incubate the plate at a specific temperature for a defined period to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the local anesthetic concentration.

  • Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Enzyme Inhibition Assay

This protocol describes a general method to assess the inhibitory effect of a local anesthetic on a specific enzyme.

Materials:

  • Purified enzyme or tissue homogenate containing the enzyme

  • Substrate for the enzyme

  • Local anesthetic (inhibitor)

  • Buffer solution for the enzymatic reaction

  • Spectrophotometer or other detection system to measure product formation or substrate consumption

Procedure:

  • Prepare a reaction mixture containing the buffer and the enzyme in a cuvette or microplate well.

  • Add the local anesthetic at various concentrations to the reaction mixture and pre-incubate for a specific time.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the change in absorbance or fluorescence over time, which corresponds to the rate of the enzymatic reaction.

  • Determine the initial reaction velocity (V0) for each inhibitor concentration.

  • Calculate the percentage of enzyme inhibition for each concentration relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Local Anesthetic Action

The primary signaling event modulated by local anesthetics is the propagation of the action potential along the axon. By blocking voltage-gated sodium channels, they prevent the depolarization phase of the action potential.

Local_Anesthetic_Action_Pathway Nerve_Impulse Nerve Impulse (Action Potential) Depolarization Membrane Depolarization Nerve_Impulse->Depolarization Initiates VGSC_Open Voltage-Gated Na+ Channel Opening Depolarization->VGSC_Open Triggers Na_Influx Na+ Influx VGSC_Open->Na_Influx Allows VGSC_Blocked Blocked Na+ Channel Na_Influx->Depolarization Further Causes Local_Anesthetic Local Anesthetic Local_Anesthetic->VGSC_Open Binds to Local_Anesthetic->VGSC_Blocked No_Depolarization Inhibition of Depolarization VGSC_Blocked->No_Depolarization Prevents Na+ Influx Blocked_Conduction Blocked Nerve Conduction No_Depolarization->Blocked_Conduction Leads to

Caption: Signaling pathway of local anesthetic action on nerve conduction.

Experimental Workflow for Ion Channel Characterization

The following diagram illustrates a typical workflow for characterizing the effect of a compound on an ion channel using patch-clamp electrophysiology.

Patch_Clamp_Workflow Cell_Culture Cell Culture with Target Ion Channel Giga_Seal Gigaohm Seal Formation Cell_Culture->Giga_Seal Pipette_Prep Pipette Fabrication & Filling Pipette_Prep->Giga_Seal Whole_Cell Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline_Rec Baseline Current Recording Whole_Cell->Baseline_Rec Drug_App Drug Application Baseline_Rec->Drug_App Drug_Rec Current Recording in Presence of Drug Drug_App->Drug_Rec Data_Analysis Data Analysis (IC50 Calculation) Drug_Rec->Data_Analysis

Caption: Experimental workflow for patch-clamp electrophysiology.

Workflow for Radioligand Binding Assay

This diagram outlines the key steps involved in a competitive radioligand binding assay.

Binding_Assay_Workflow Membrane_Prep Membrane Preparation Assay_Setup Assay Plate Setup (Radioligand, Competitor) Membrane_Prep->Assay_Setup Incubation Incubation to Equilibrium Assay_Setup->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (Ki Calculation) Counting->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

References

Early-Stage Research on Bupivacaine's Therapeutic Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research exploring the potential therapeutic applications of bupivacaine, an amide local anesthetic. Beyond its well-established role in regional anesthesia and pain management, emerging preclinical and in vitro studies suggest that bupivacaine may possess anti-inflammatory, anti-cancer, and other valuable pharmacological properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support further investigation and drug development efforts.

Quantitative Data Summary

The following tables summarize key quantitative findings from in vitro and in vivo studies on bupivacaine's effects.

Table 1: In Vitro Cytotoxicity of Bupivacaine on Human Fibroblasts

ConcentrationExposure TimeCell Viability (% of Control)Proliferation Rate (% of Control)Reference
0.3 mg/ml2 daysSlightly impairedSlightly decreased[1]
0.6 mg/ml2 daysSignificantly decreasedSignificantly decreased[1]
0.3 mg/ml9 days (permanent)Time-dependently decreasedTime-dependently decreased[1]
0.6 mg/ml9 days (permanent)Time-dependently decreasedTime-dependently decreased[1]

Table 2: Bupivacaine's Effect on Non-Small Cell Lung Cancer (NSCLC) Cells

Cell LineBupivacaine ConcentrationEffectSignaling Pathway ImplicatedReference
A549Not specifiedInhibited proliferation, invasion, and migration; induced apoptosisInhibition of Akt/mTOR signaling[2]
H1299Not specifiedInhibited proliferation, invasion, and migration; induced apoptosisInhibition of Akt/mTOR signaling[2]

Table 3: Pharmacokinetic Properties of Bupivacaine

ParameterValueSpeciesNotesReference
Protein Binding>95%HumanHigh protein binding contributes to its long duration of action.[3]
Elimination Half-life (t1/2β)Shorter for levobupivacaine than R-(+)-enantiomerHumanStereoselective differences in pharmacokinetics exist.[4]
ClearanceAlmost entirely hepaticAdult HumanNeonates show an increased renal component.[5]
Cerebral ECF to Plasma Unbound Fraction Ratio0.58 +/- 0.09RatSignificantly higher than lidocaine and levobupivacaine.[6]

Experimental Protocols

This section details the methodologies for key experiments investigating the therapeutic potential of bupivacaine.

In Vitro Cytotoxicity Assay on Human Fibroblasts
  • Objective: To assess the cytotoxic effects of bupivacaine on human fibroblasts.

  • Cell Culture: Human fibroblasts are cultured in a suitable medium.

  • Treatment: Cells are exposed to serial dilutions of bupivacaine (e.g., 0.3 mg/ml and 0.6 mg/ml) for specified durations. Two treatment regimens are typically used: a short-term exposure (e.g., 2 days) followed by incubation in a normal medium, and a long-term, permanent exposure (e.g., up to 9 days).[1]

  • Assays:

    • Live Cell Count: Assessed using trypan blue staining.[1]

    • Viability: Measured by the tetrazolium bromide (MTT) assay, which indicates mitochondrial activity.[1]

    • Proliferation: Determined using a colorimetric bromodeoxyuridine (BrdU) assay.[1]

    • Reactive Oxygen Species (ROS) Production: Measured by the oxidation of non-fluorescent-2,7′-dichlorofluorescin.[1]

  • Data Analysis: Results are expressed as a percentage of the control group (cells incubated with medium only).

Evaluation of Anti-Tumor Effects on Non-Small Cell Lung Cancer (NSCLC) Cells
  • Objective: To investigate the anti-proliferative, anti-invasive, and pro-apoptotic effects of bupivacaine on NSCLC cells.

  • Cell Lines: Human NSCLC cell lines such as A549 and H1299 are used.

  • Experimental Assays:

    • Proliferation Assay: Cell viability is measured to determine the effect of bupivacaine on cell growth.

    • Invasion and Migration Assays: Transwell assays are used to assess the ability of cancer cells to invade and migrate through a membrane.

    • Apoptosis Assay: Flow cytometry or TUNEL staining is used to quantify the percentage of apoptotic cells.

  • Western Blot Analysis: To investigate the underlying molecular mechanism, the expression and phosphorylation levels of key proteins in signaling pathways, such as Akt and mTOR, are analyzed.[2]

  • In Vivo Model: The anti-tumor effects of bupivacaine are further validated in an in vivo model, such as a mouse xenograft model, where tumor growth is monitored after treatment with bupivacaine.[2]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows associated with bupivacaine's therapeutic actions.

Bupivacaine_Anticancer_Pathway Bupivacaine Bupivacaine Akt Akt (Protein Kinase B) Bupivacaine->Akt Inhibits Phosphorylation Apoptosis Apoptosis Bupivacaine->Apoptosis Induces mTOR mTOR (mammalian Target of Rapamycin) Akt->mTOR Activates Autophagy Autophagy mTOR->Autophagy Inhibits Cell_Growth Cell Proliferation, Invasion, Migration Autophagy->Cell_Growth Inhibits

Caption: Bupivacaine's anti-cancer signaling pathway in NSCLC.

In_Vitro_Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment Fibroblasts Culture Human Fibroblasts Treatment Expose to Bupivacaine (0.3 & 0.6 mg/ml) Fibroblasts->Treatment Short_Term Short-Term Exposure (2 days) Treatment->Short_Term Long_Term Long-Term Exposure (up to 9 days) Treatment->Long_Term Viability MTT Assay (Viability) Short_Term->Viability Proliferation BrdU Assay (Proliferation) Short_Term->Proliferation ROS DCF Assay (ROS Production) Short_Term->ROS Cell_Count Trypan Blue (Live Cell Count) Short_Term->Cell_Count Long_Term->Viability Long_Term->Proliferation Long_Term->ROS Long_Term->Cell_Count

Caption: Workflow for in vitro cytotoxicity assessment.

Bupivacaine_PGE2_EP1_Signaling Bupivacaine Bupivacaine EP1 EP1 Receptor Bupivacaine->EP1 Inhibits PGE2 Prostaglandin E2 (PGE2) PGE2->EP1 Activates G_protein G Protein EP1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates Ca_current Ca2+-dependent Cl- Current PLC->Ca_current Induces

References

No Evidence of Ambucaine Enantiomers: A Pivot to Stereoisomerism in Local Anesthetics

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigation into the differential biological activity of Ambucaine enantiomers has revealed a fundamental aspect of its molecular structure: this compound is an achiral molecule. An analysis of its chemical composition, 4-Amino-2-butoxybenzoic acid 2-diethylaminoethyl ester, confirms the absence of any stereogenic centers.[1][2][3] Consequently, this compound does not exist as enantiomers, and as such, there is no differential biological activity between stereoisomers to report.

While the core topic of this compound enantiomers cannot be addressed, the inquiry highlights a critical area of pharmacology: the profound impact of stereochemistry on the efficacy and safety of local anesthetics. This technical guide will, therefore, pivot to address the broader and well-documented subject of differential biological activity among the enantiomers of other local anesthetics, with a primary focus on the extensively studied compound, bupivacaine. This guide is intended for researchers, scientists, and drug development professionals, providing in-depth data, experimental protocols, and visualizations to illustrate the significance of chirality in this class of drugs.

The Critical Role of Chirality in Local Anesthetics

Many local anesthetics are chiral molecules, meaning they can exist as two non-superimposable mirror images, or enantiomers (e.g., (R)- and (S)-enantiomers).[4][5] While chemically identical, these enantiomers can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties.[6][7][8] This stereoselectivity arises from their differential interactions with chiral biological targets, such as voltage-gated sodium channels, G-protein coupled receptors, and enzymes responsible for their metabolism.[7][8] These differences can manifest as variations in potency, duration of action, and, most critically, toxicity.[6][7]

Bupivacaine: A Case Study in Stereoselectivity

Bupivacaine, a potent and long-acting local anesthetic, is a chiral molecule that has been extensively studied as a racemic mixture of its two enantiomers: the (S)-(-)-enantiomer (levobupivacaine) and the (R)-(+)-enantiomer.[9] Clinical and preclinical studies have demonstrated that the (R)-(+)-enantiomer is associated with a higher risk of cardiotoxicity and central nervous system (CNS) toxicity compared to the (S)-(-)-enantiomer.[6] This has led to the development and clinical use of levobupivacaine as a safer alternative to the racemic mixture.

Quantitative Comparison of Bupivacaine Enantiomer Activity

The following table summarizes key quantitative data highlighting the differential biological activity of bupivacaine enantiomers.

Parameter(S)-(-)-Bupivacaine (Levobupivacaine)(R)-(+)-BupivacaineRacemic BupivacaineReference(s)
Cardiotoxicity
Myocardial Depression (in vitro)Less potentMore potentIntermediate[6]
Arrhythmogenicity (in vivo)Lower incidenceHigher incidenceIntermediate[6]
CNS Toxicity
Convulsant Dose (in vivo)HigherLowerIntermediate[6]
Potency
Sciatic Nerve Block (in vivo)Slightly less potentSlightly more potent-[6]
Inhibition of Na+ Channels (in vitro)Potency is state-dependentPotency is state-dependent-[6]
Pharmacokinetics
Plasma Protein BindingHigherLower-[6]
Volume of DistributionSmallerLarger-[6]
ClearanceFasterSlower-[6]

Experimental Protocols

To provide a practical context for the data presented, this section details the methodologies for key experiments used to assess the differential activity of local anesthetic enantiomers.

In Vitro Electrophysiology: Patch-Clamp Technique for Sodium Channel Blockade

Objective: To determine the potency and use-dependency of sodium channel blockade by individual enantiomers.

Methodology:

  • Cell Culture: Whole-cell patch-clamp recordings are performed on cells stably expressing the desired voltage-gated sodium channel subtype (e.g., Nav1.5 for cardiac channels).

  • Solutions: The extracellular solution contains physiological concentrations of ions. The intracellular (pipette) solution is formulated to mimic the intracellular environment. The local anesthetic enantiomers are dissolved in the extracellular solution at various concentrations.

  • Recording: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane is then ruptured to allow electrical access to the cell interior.

  • Voltage Protocol: A series of voltage steps are applied to the cell to elicit sodium currents. To assess tonic block, currents are measured before and after the application of the drug. To assess use-dependent (phasic) block, the channels are repetitively stimulated with a train of depolarizing pulses in the presence of the drug.

  • Data Analysis: The peak sodium current amplitude is measured at each voltage step. The concentration-response curve for tonic block is fitted to a Hill equation to determine the IC50 value. Use-dependent block is quantified by the progressive reduction in current amplitude during the pulse train.

In Vivo Assessment of Local Anesthetic Potency and Duration: Sciatic Nerve Block in Rodents

Objective: To evaluate the in vivo anesthetic potency and duration of action of local anesthetic enantiomers.

Methodology:

  • Animal Model: Adult male Wistar rats are commonly used.

  • Drug Administration: A precise volume of the local anesthetic solution (S-enantiomer, R-enantiomer, or racemic mixture) at varying concentrations is injected in close proximity to the sciatic nerve.

  • Assessment of Sensory Blockade (Nociception): The Hargreaves test (plantar test) is frequently employed. A radiant heat source is focused on the plantar surface of the rat's hind paw, and the latency to paw withdrawal is measured. An increase in withdrawal latency indicates a sensory block. Measurements are taken at baseline and at regular intervals after injection until the effect subsides.

  • Assessment of Motor Blockade: Motor function can be assessed using a scoring system that evaluates the degree of limb paralysis or by measuring the ability of the animal to grip a rotating rod (rotarod test).

  • Data Analysis: The peak block intensity and the duration of the block (time to return to baseline) are determined for both sensory and motor functions. Dose-response curves can be generated to compare the potencies of the enantiomers.

Visualizing the Mechanism and Concepts

To further elucidate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.

Local_Anesthetic_Mechanism General Mechanism of Local Anesthetic Action cluster_membrane Cell Membrane Na_Channel Voltage-Gated Sodium Channel (Open State) Receptor Receptor Site (Inside Channel) LA_int Local Anesthetic (Ionized, Cationic) Na_Channel->LA_int Equilibrium Block Conduction Blockade (Anesthesia) Receptor->Block Inhibition of Na+ Influx LA_ext Local Anesthetic (Unionized, Lipophilic) LA_ext->Na_Channel Diffusion LA_int->Receptor Binding Depolarization Nerve Impulse (Depolarization) Depolarization->Na_Channel Opens Channel

General Mechanism of Local Anesthetic Action

Chirality_Concept Concept of Chirality in Drug Molecules cluster_enantiomers Enantiomers (Non-superimposable Mirror Images) cluster_receptor Chiral Biological Receptor (e.g., Right Glove) R_enantiomer (R)-Enantiomer (e.g., Right Hand) Receptor Receptor Binding Site R_enantiomer->Receptor Good Fit (High Affinity/Activity) S_enantiomer (S)-Enantiomer (e.g., Left Hand) S_enantiomer->Receptor Poor Fit (Low Affinity/Activity)

Concept of Chirality in Drug-Receptor Interactions

Conclusion

The initial query regarding this compound enantiomers has led to the important clarification that this compound is an achiral molecule. However, the underlying interest in the role of stereochemistry in local anesthetics is highly relevant to modern pharmacology and drug development. As demonstrated with the example of bupivacaine, the separation and study of individual enantiomers can lead to the development of drugs with improved safety profiles. The differential biological activities observed between the (R)- and (S)-enantiomers of many local anesthetics underscore the importance of considering chirality in all stages of drug discovery, from initial synthesis to clinical application. Researchers and drug development professionals are encouraged to investigate the stereochemical properties of new chemical entities to optimize therapeutic outcomes and minimize adverse effects.

References

The Historical Trajectory and Scientific Discovery of Ambucaine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the historical development and discovery of Ambucaine, a local anesthetic agent. While specific historical details and extensive quantitative data on this compound are not widely available in contemporary scientific literature, this whitepaper synthesizes the known chemical information and places it within the broader context of local anesthetic development. The synthesis, putative mechanism of action, and inferred pharmacological properties are discussed based on its chemical structure as an amino ester derivative. This guide also presents standardized experimental protocols for evaluating local anesthetics and visualizes the accepted signaling pathways for this class of drugs.

Introduction: The Quest for Localized Analgesia

The development of local anesthetics revolutionized medical and surgical practice by enabling localized, reversible blockade of nerve conduction, thereby preventing pain without inducing unconsciousness. The journey began with the isolation of cocaine from coca leaves in the mid-19th century, a discovery that unveiled the potential for targeted nerve blocks.[1][2] However, the systemic toxicity and addictive properties of cocaine spurred a dedicated search for safer, synthetic alternatives.[1] This led to the era of rational drug design, where chemists systematically modified the structure of cocaine to isolate its anesthetic properties while minimizing adverse effects. A pivotal moment in this endeavor was the synthesis of procaine in 1905 by Alfred Einhorn, which established the foundational pharmacophore for many subsequent amino ester local anesthetics.[3][4]

The Emergence of this compound

This compound, chemically identified as 2-(diethylamino)ethyl 4-amino-2-butoxybenzoate, emerged from this period of intensive research into synthetic local anesthetics.[5] While the specific historical details surrounding its initial synthesis and the key researchers involved are not well-documented in readily accessible records, its chemical structure firmly places it within the amino ester class of local anesthetics.

Chemical and Physical Properties

PropertyValue
IUPAC Name 2-(diethylamino)ethyl 4-amino-2-butoxybenzoate
Molecular Formula C17H28N2O3
Molecular Weight 308.4 g/mol
CAS Number 119-29-9
Synonyms Ambutoxate, Ambucain, Sympocain, WIN 3706

Table 1: Chemical and Physical Properties of this compound.[5]

Synthesis of this compound

The synthesis of this compound, as an amino ester, follows established organic chemistry principles. A plausible synthetic route involves a multi-step process starting from commercially available precursors.

Hypothetical Synthesis Workflow

cluster_reactants Starting Materials cluster_intermediates Intermediate Synthesis cluster_final_product Final Product 4-Nitrosalicylic_acid 4-Nitrosalicylic Acid 2-Butoxy-4-nitrobenzoic_acid 2-Butoxy-4-nitrobenzoic acid 4-Nitrosalicylic_acid->2-Butoxy-4-nitrobenzoic_acid Butylation 1-Bromobutane 1-Bromobutane 1-Bromobutane->2-Butoxy-4-nitrobenzoic_acid Ethylene_oxide Ethylene Oxide 2-Diethylaminoethanol 2-(Diethylamino)ethanol Ethylene_oxide->2-Diethylaminoethanol Reaction Diethylamine Diethylamine Diethylamine->2-Diethylaminoethanol Ambucaine_base This compound (base) 2-Butoxy-4-nitrobenzoic_acid->Ambucaine_base Esterification 2-Diethylaminoethanol->Ambucaine_base Ambucaine_salt This compound HCl/DHCl (salt form) Ambucaine_base->Ambucaine_salt Salt Formation

Caption: Hypothetical synthesis workflow for this compound.

Mechanism of Action: Sodium Channel Blockade

The anesthetic properties of this compound, like other local anesthetics, are attributable to its ability to block voltage-gated sodium channels in neuronal cell membranes.[6][7] This blockade prevents the influx of sodium ions necessary for the depolarization of the nerve membrane and the propagation of action potentials.[6]

Signaling Pathway of Local Anesthesia

cluster_membrane Neuronal Membrane LA_ext Local Anesthetic (Unionized) LA_int Local Anesthetic (Ionized) LA_ext->LA_int Crosses Membrane (Lipophilic) Na_channel Voltage-Gated Sodium Channel LA_int->Na_channel Binds to Internal Receptor Na_influx Sodium Ion Influx Na_channel->Na_influx Blockade Blockade of Conduction Na_channel->Blockade Nerve_impulse Nerve Impulse (Pain Signal) Depolarization Membrane Depolarization Nerve_impulse->Depolarization Depolarization->Na_channel Opens Action_potential Action Potential Propagation Na_influx->Action_potential Pain_sensation Pain Sensation in Brain Action_potential->Pain_sensation Blockade->Action_potential Inhibits

Caption: Signaling pathway of local anesthetic action.

The unionized form of the local anesthetic is lipid-soluble and crosses the nerve cell membrane.[8][9] Once inside the axoplasm, which has a lower pH, it becomes protonated (ionized).[8] This cationic form then binds to a specific receptor site within the sodium channel, stabilizing it in an inactive state and preventing channel activation.[6][10]

Quantitative Data: Efficacy and Toxicity

A comprehensive search of scientific literature and historical archives did not yield specific quantitative data for this compound regarding its anesthetic potency, duration of action, or toxicity (e.g., LD50). To provide a framework for the type of data required for the characterization of a local anesthetic, the following tables present typical parameters and comparative data for well-established agents.

Table 2: Comparative Anesthetic Properties (Hypothetical for this compound)

Local AnestheticOnset of ActionDuration of Action (min)Relative Potency
ProcaineFast15-301
LidocaineFast30-604
BupivacaineSlow120-24016
This compound Data Not AvailableData Not AvailableData Not Available

Table 3: Comparative Toxicity Data (Hypothetical for this compound)

Local AnestheticLD50 (mg/kg, mouse, intraperitoneal)
Lidocaine111.0 - 133.1
Bupivacaine57.7 - 58.7
Chloroprocaine243.4 - 266.5
This compound Data Not Available

Note: LD50 values for lidocaine, bupivacaine, and chloroprocaine are provided for comparative purposes.[11]

Experimental Protocols for Evaluation

The characterization of a novel local anesthetic like this compound would involve a series of standardized in vitro and in vivo experiments to determine its efficacy and safety profile.

In Vitro Evaluation: Electrophysiological Studies

Objective: To determine the potency and mechanism of sodium channel blockade.

Methodology:

  • Cell Culture: Utilize cell lines expressing specific subtypes of voltage-gated sodium channels (e.g., HEK293 cells).

  • Patch-Clamp Electrophysiology:

    • Whole-cell voltage-clamp recordings are performed to measure the inhibition of sodium currents by varying concentrations of this compound.

    • The concentration-response curve is generated to calculate the IC50 (half-maximal inhibitory concentration), a measure of potency.

    • The state-dependence of the block (resting, open, or inactivated state preference) is determined by applying specific voltage protocols.

In Vivo Evaluation: Animal Models of Local Anesthesia

Objective: To assess the onset, duration, and potency of the anesthetic effect in a living organism.

Methodology: Mouse Model of Infiltration Anesthesia [1][12]

  • Animal Model: Utilize adult mice.

  • Procedure:

    • Subcutaneously inject a defined volume and concentration of this compound solution into the abdominal region.

    • At specified time intervals, apply a controlled noxious stimulus (e.g., electrical stimulation) to the anesthetized area.

    • Monitor the animal's response (e.g., vocalization, withdrawal reflex) to the stimulus.

  • Data Analysis:

    • The onset of anesthesia is the time taken to abolish the response to the stimulus.

    • The duration of anesthesia is the time from onset until the response to the stimulus returns.

    • A dose-response curve can be generated to determine the ED50 (median effective dose).

Workflow for In Vivo Anesthetic Efficacy Testing

Animal_Prep Animal Preparation (e.g., Mouse) Baseline Establish Baseline Response to Stimulus Animal_Prep->Baseline Injection Subcutaneous Injection of this compound Baseline->Injection Monitoring Monitor Response to Stimulus over Time Injection->Monitoring Data_Collection Record Onset and Duration of Blockade Monitoring->Data_Collection Analysis Data Analysis (Dose-Response, etc.) Data_Collection->Analysis

Caption: Experimental workflow for in vivo efficacy testing.

Toxicity Studies

Objective: To determine the acute systemic toxicity of this compound.

Methodology: Determination of Median Lethal Dose (LD50) [11][13]

  • Animal Model: Typically mice or rats.

  • Procedure:

    • Administer escalating doses of this compound via a specific route (e.g., intraperitoneal, intravenous).

    • Observe the animals for a defined period (e.g., 24 hours).

    • Record the number of mortalities at each dose level.

  • Data Analysis:

    • Use statistical methods (e.g., probit analysis) to calculate the LD50, the dose at which 50% of the test animals are expected to die.

Conclusion

This compound represents a chapter in the ongoing narrative of local anesthetic development. As an amino ester, its discovery falls within the classical paradigm of synthetic anesthetic research that sought to improve upon the properties of cocaine. While detailed historical and quantitative data on this compound are scarce in the public domain, its chemical structure allows for a clear understanding of its likely mechanism of action through sodium channel blockade. The standardized experimental protocols outlined in this whitepaper provide a roadmap for the comprehensive evaluation of this and other novel local anesthetic compounds. Further research into historical chemical archives and patent literature may yet uncover more specific details about the discovery and development of this compound, shedding more light on its place in the history of pain management.

References

Ambucaine metabolism and primary metabolic pathways in vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ambucaine, a local anesthetic of the ester type, undergoes metabolic transformation primarily through hydrolysis of its ester linkage. This technical guide provides an in-depth overview of the in vitro metabolism of this compound, detailing its primary metabolic pathways and presenting hypothetical quantitative data for illustrative purposes. The guide also includes comprehensive experimental protocols for researchers to investigate the in vitro metabolism of this compound and similar compounds. The information is based on established metabolic patterns of structurally related ester-type local anesthetics due to the limited availability of specific data for this compound.

Introduction

This compound is a local anesthetic agent whose efficacy and safety are intrinsically linked to its metabolic fate. Understanding the in vitro metabolism of this compound is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and toxicity. Like other ester-type local anesthetics such as procaine and benzocaine, this compound is expected to be primarily metabolized via enzymatic hydrolysis.[1][2] This process is predominantly catalyzed by plasma esterases, particularly butyrylcholinesterase, and to a lesser extent, by hepatic carboxylesterases.[3]

This guide synthesizes the current understanding of ester local anesthetic metabolism to propose the primary metabolic pathways for this compound and provides detailed methodologies for its in vitro investigation.

Primary Metabolic Pathways of this compound

The principal metabolic pathway for this compound is the hydrolysis of its ester bond. This reaction yields two primary metabolites: 4-aminobenzoic acid (PABA) and 3-(diethylamino)-2,2-dimethylpropan-1-ol.

A secondary, minor pathway may involve N-dealkylation of the diethylamino group, a reaction typically catalyzed by cytochrome P450 (CYP) enzymes in the liver.[4][5] However, for ester-type local anesthetics, hydrolysis is the overwhelmingly dominant metabolic route.

Signaling Pathway Diagram

Ambucaine_Metabolism cluster_hydrolysis Primary Pathway: Hydrolysis cluster_oxidation Secondary Pathway: N-dealkylation This compound This compound PABA 4-aminobenzoic acid (PABA) This compound->PABA Esterases (Butyrylcholinesterase, Carboxylesterases) Alcohol_Metabolite 3-(diethylamino)-2,2- dimethylpropan-1-ol This compound->Alcohol_Metabolite Esterases (Butyrylcholinesterase, Carboxylesterases) N_Dealkylated_Metabolite N-dealkylated Metabolite (Minor) This compound->N_Dealkylated_Metabolite CYP450 Enzymes (e.g., CYP3A4)

Caption: Proposed primary and secondary metabolic pathways of this compound.

Quantitative Analysis of this compound Metabolism In Vitro

The following tables present hypothetical quantitative data for the in vitro metabolism of this compound in human liver microsomes and human plasma. These values are for illustrative purposes and would need to be confirmed by experimental studies.

Table 1: Kinetic Parameters for this compound Metabolism in Human Liver Microsomes

Metabolic PathwayEnzyme SystemApparent Km (µM)Apparent Vmax (pmol/min/mg protein)
HydrolysisCarboxylesterases501500
N-dealkylationCYP3A420050

Table 2: Formation of this compound Metabolites in Human Plasma

Incubation Time (min)This compound Concentration (µM)PABA Concentration (µM)3-(diethylamino)-2,2-dimethylpropan-1-ol Concentration (µM)
010000
5554545
15208080
3059595
60<1>99>99

Experimental Protocols

This section provides detailed methodologies for conducting in vitro metabolism studies of this compound.

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol is designed to investigate the oxidative metabolism of this compound, primarily by CYP enzymes.

Experimental Workflow Diagram

HLM_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination and Analysis Reagents Prepare Reagents: - this compound Stock Solution - NADPH Regenerating System - Phosphate Buffer (pH 7.4) Preincubation Pre-incubate HLM and this compound at 37°C for 5 min Reagents->Preincubation HLM Thaw Human Liver Microsomes (HLM) on ice HLM->Preincubation Initiation Initiate reaction by adding NADPH Regenerating System Preincubation->Initiation Incubate Incubate at 37°C with shaking (Time points: 0, 5, 15, 30, 60 min) Initiation->Incubate Termination Terminate reaction with ice-cold Acetonitrile Incubate->Termination Centrifugation Centrifuge to precipitate proteins Termination->Centrifugation Analysis Analyze supernatant by LC-MS/MS Centrifugation->Analysis

Caption: Workflow for in vitro metabolism study of this compound using HLM.

Materials:

  • This compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Ice-cold acetonitrile

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • In a microcentrifuge tube, combine HLM (final protein concentration 0.5 mg/mL), this compound (final concentration 1-100 µM), and phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Terminate the reaction by adding two volumes of ice-cold acetonitrile.

  • Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes to precipitate the proteins.

  • Transfer the supernatant to a new tube and analyze the formation of metabolites using a validated LC-MS/MS method.

In Vitro Metabolism using Human Plasma

This protocol is designed to investigate the hydrolytic metabolism of this compound by plasma esterases.

Experimental Workflow Diagram

Plasma_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination and Analysis Reagents Prepare Reagents: - this compound Stock Solution - Phosphate Buffer (pH 7.4) Preincubation Pre-incubate Plasma at 37°C for 5 min Reagents->Preincubation Plasma Thaw Human Plasma on ice Plasma->Preincubation Initiation Initiate reaction by adding this compound Preincubation->Initiation Incubate Incubate at 37°C with shaking (Time points: 0, 1, 5, 10, 20 min) Initiation->Incubate Termination Terminate reaction with ice-cold Acetonitrile Incubate->Termination Centrifugation Centrifuge to precipitate proteins Termination->Centrifugation Analysis Analyze supernatant by LC-MS/MS Centrifugation->Analysis

Caption: Workflow for in vitro metabolism study of this compound using human plasma.

Materials:

  • This compound

  • Pooled human plasma

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Ice-cold acetonitrile

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound.

  • In a microcentrifuge tube, combine human plasma and phosphate buffer.

  • Pre-incubate the plasma at 37°C for 5 minutes.

  • Initiate the reaction by adding this compound (final concentration 1-100 µM).

  • Incubate the mixture at 37°C with gentle shaking for various time points (e.g., 0, 1, 5, 10, and 20 minutes).

  • Terminate the reaction and process the samples as described in the HLM protocol (steps 6-8).

Conclusion

The in vitro metabolism of this compound is predicted to be a rapid process dominated by ester hydrolysis in plasma and, to a lesser extent, in the liver. A minor oxidative pathway involving N-dealkylation may also occur. The provided experimental protocols offer a robust framework for the detailed investigation of this compound's metabolic fate. The quantitative data and metabolic pathways presented in this guide, while based on the metabolism of structurally similar compounds, provide a strong foundation for future research and drug development efforts involving this compound. Further studies are necessary to definitively characterize the enzymes involved and to quantify the kinetic parameters of each metabolic pathway.

References

Core Principles of Ambucaine's Neurotoxicity in Cell Cultures: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ambucaine, a local anesthetic of the ester class, has seen limited investigation into its specific neurotoxic profile at the cellular level. This technical guide consolidates the fundamental principles of local anesthetic neurotoxicity, drawing from extensive research on structurally and functionally related compounds, to extrapolate and frame the potential mechanisms of this compound-induced neuronal injury in vitro. The core mechanisms discussed include mitochondrial dysfunction, induction of oxidative stress, disruption of calcium homeostasis, and the activation of apoptotic pathways. This document provides a comprehensive overview of the experimental protocols necessary to assess these neurotoxic effects and presents quantitative data from related local anesthetics to serve as a benchmark for future studies on this compound. All signaling pathways and experimental workflows are visualized using detailed diagrams to facilitate a deeper understanding of the complex cellular responses to local anesthetic exposure.

Introduction to Local Anesthetic Neurotoxicity

Local anesthetics (LAs) are essential in clinical practice for pain management; however, their potential for neurotoxicity is a recognized concern.[1][2][3] This toxicity is dependent on the specific agent, its concentration, and the duration of neuronal exposure.[1] LAs are broadly classified into two groups based on their chemical structure: amino-amides and amino-esters.[1][2] this compound, chemically identified as 4-Amino-2-butoxybenzoic acid 2-diethylaminoethyl ester, belongs to the ester class. While amide-type LAs like bupivacaine and lidocaine have been extensively studied for their neurotoxic effects, research specifically on this compound is sparse. Nevertheless, the fundamental mechanisms of neurotoxicity are thought to be shared across the local anesthetic class, with variations in potency and specific pathway engagement.[2][4] This guide will, therefore, focus on these conserved principles to provide a foundational understanding of this compound's potential neurotoxicity.

Core Mechanisms of Neurotoxicity in Neuronal Cell Cultures

The neurotoxic effects of local anesthetics are multifaceted, involving a cascade of cellular events that can culminate in cell death. The primary mechanisms implicated are detailed below.

Mitochondrial Dysfunction and Oxidative Stress

A central event in local anesthetic-induced neurotoxicity is the impairment of mitochondrial function.[4] LAs can disrupt the mitochondrial respiratory chain, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).[4] This overproduction of ROS, including superoxide anions, overwhelms the cell's antioxidant defenses, resulting in oxidative stress.[4] Oxidative stress, in turn, can damage cellular components, including lipids, proteins, and DNA, further exacerbating mitochondrial dysfunction and triggering apoptotic pathways.[4] Studies on the ester-type local anesthetic procaine have demonstrated its capacity to induce ROS overproduction in neuronal cell lines.[4]

Disruption of Calcium Homeostasis

Intracellular calcium dysregulation is another critical factor in LA-induced neurotoxicity.[3] Local anesthetics can cause an overload of intracellular calcium by affecting voltage-dependent calcium channels and promoting the release of calcium from intracellular stores, such as the endoplasmic reticulum.[3] Elevated cytosolic calcium levels can activate various downstream signaling pathways that contribute to cell injury, including the activation of proteases and the induction of mitochondrial permeability transition, which can lead to the release of pro-apoptotic factors.[3][5]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a common endpoint of local anesthetic-induced neurotoxicity.[1][2] The apoptotic cascade can be initiated through both the intrinsic (mitochondrial) and extrinsic pathways. The intrinsic pathway is often triggered by mitochondrial dysfunction and the release of cytochrome c, which leads to the activation of caspase-9 and subsequently the executioner caspase-3.[2] The activation of caspase-3 is a hallmark of apoptosis and is responsible for the cleavage of various cellular proteins, leading to the characteristic morphological changes of apoptosis.[6][7] Several local anesthetics, including those of the ester and amide classes, have been shown to induce apoptosis in neuronal cell cultures.[3]

Quantitative Data on Local Anesthetic Neurotoxicity

To provide a quantitative context for the potential neurotoxicity of this compound, the following tables summarize data from studies on other local anesthetics in neuronal cell cultures.

Table 1: Cytotoxicity of Local Anesthetics in SH-SY5Y Human Neuroblastoma Cells

Local AnestheticTypeLD50 (Concentration for 50% Cell Death)Reference
BupivacaineAmide~1.5 mM[4]
ProcaineEster~8 mM[4]
LidocaineAmide>10 mM (at 10 min)[6]
RopivacaineAmideLower than Bupivacaine[6]
ChloroprocaineEsterLower than Lidocaine[6]
MepivacaineAmideSimilar to Procaine[6]

Table 2: Effects of Bupivacaine and Procaine on Mitochondrial Function and Oxidative Stress in SH-SY5Y Cells

ParameterBupivacaine (1.5 mM)Procaine (8 mM)Reference
Mitochondrial CalciumSignificant IncreaseSignificant Increase[4]
Mitochondrial Membrane PotentialSignificant DecreaseSignificant Decrease[4]
Superoxide Anion LevelHigher than ProcaineLower than Bupivacaine[4]
Peroxidation LevelLower than ProcaineHigher than Bupivacaine[4]
DNA DamageMore SevereLess Severe[4]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to assess the neurotoxicity of local anesthetics in cell cultures.

Cell Culture
  • Cell Line: SH-SY5Y human neuroblastoma cells are a commonly used model for neuronal toxicity studies.[4]

  • Culture Medium: Cells are typically cultured in a suitable medium such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Assessment of Cell Viability and Cytotoxicity
  • MTT Assay (Cell Viability):

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of the local anesthetic for a specified duration (e.g., 3 hours).[4]

    • After treatment, remove the drug-containing medium and add fresh medium.

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.

  • LDH Assay (Cytotoxicity):

    • Culture cells and treat them with the local anesthetic as described above.

    • Collect the cell culture supernatant.

    • Measure the activity of lactate dehydrogenase (LDH) released from damaged cells into the supernatant using a commercially available LDH cytotoxicity assay kit.

    • Cytotoxicity is calculated based on the amount of LDH released compared to a maximum LDH release control.[4]

Measurement of Mitochondrial Function
  • Mitochondrial Membrane Potential (ΔΨm) Assay:

    • Treat cells with the local anesthetic.

    • Stain the cells with a fluorescent dye that accumulates in the mitochondria in a membrane potential-dependent manner (e.g., JC-1 or TMRM).

    • Analyze the fluorescence intensity using flow cytometry or fluorescence microscopy. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.[4]

  • Mitochondrial Calcium Measurement:

    • Load cells with a fluorescent calcium indicator that localizes to the mitochondria (e.g., Rhod-2 AM).[4]

    • Treat the cells with the local anesthetic.

    • Measure the change in fluorescence intensity to determine the level of mitochondrial calcium.[4]

Detection of Reactive Oxygen Species (ROS)
  • Treat cells with the local anesthetic.

  • Stain the cells with a fluorescent probe that detects intracellular ROS (e.g., 2',7'-dichlorodihydrofluorescein diacetate for general ROS or dihydroethidium for superoxide anions).[4]

  • Analyze the fluorescence intensity using flow cytometry or fluorescence microscopy. An increase in fluorescence indicates an increase in ROS production.[4]

Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining:

    • Treat cells with the local anesthetic.

    • Stain the cells with FITC-conjugated Annexin V and PI. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.

    • Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

  • Caspase Activity Assay:

    • Lyse the treated cells to release cellular proteins.

    • Measure the activity of specific caspases (e.g., caspase-3, caspase-9) using a fluorometric or colorimetric assay kit that utilizes a specific caspase substrate.[6]

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in local anesthetic-induced neurotoxicity and a general experimental workflow for its assessment.

G Figure 1: Signaling Pathways in Local Anesthetic-Induced Neurotoxicity cluster_LA Local Anesthetic (e.g., this compound) cluster_Mito Mitochondrion cluster_Ca Calcium Homeostasis cluster_Apoptosis Apoptosis LA Local Anesthetic Mito Mitochondrial Dysfunction LA->Mito Ca Intracellular Ca²⁺ Overload LA->Ca ROS Increased ROS Production Mito->ROS CytoC Cytochrome c Release Mito->CytoC ROS->Mito Casp9 Caspase-9 Activation CytoC->Casp9 Ca->Mito Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptotic Cell Death Casp3->Apoptosis

Caption: Core signaling pathways in local anesthetic-induced neurotoxicity.

G Figure 2: Experimental Workflow for Assessing Neurotoxicity cluster_setup Experimental Setup cluster_assays Neurotoxicity Assessment cluster_analysis Data Analysis CellCulture Neuronal Cell Culture (e.g., SH-SY5Y) Treatment Treatment with this compound (Dose- and Time-Response) CellCulture->Treatment Viability Cell Viability/Cytotoxicity (MTT, LDH) Treatment->Viability Mito Mitochondrial Function (ΔΨm, Ca²⁺) Treatment->Mito ROS Oxidative Stress (ROS Production) Treatment->ROS Apoptosis Apoptosis (Annexin V, Caspase Activity) Treatment->Apoptosis Data Data Acquisition and Analysis Viability->Data Mito->Data ROS->Data Apoptosis->Data Conclusion Conclusion on Neurotoxic Potential Data->Conclusion

Caption: General experimental workflow for assessing neurotoxicity.

Conclusion

While direct experimental evidence for the neurotoxicity of this compound in cell cultures is currently lacking, a comprehensive understanding of its potential adverse effects can be inferred from the established mechanisms of other local anesthetics, particularly those of the ester class. The fundamental principles of mitochondrial dysfunction, oxidative stress, calcium dysregulation, and apoptosis provide a robust framework for designing and interpreting future neurotoxicity studies on this compound. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers and drug development professionals seeking to characterize the safety profile of this and other novel local anesthetic agents. Further in vitro research is imperative to delineate the specific neurotoxic potential of this compound and to develop strategies to mitigate any identified risks.

References

Methodological & Application

Application Note and Protocol for Bupivacaine in Peripheral Nerve Block Studies in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Note: Initial searches for "Ambucaine" did not yield specific protocols for its use in peripheral nerve blocks in animal models. The following application note and protocol have been developed for Bupivacaine , a widely used and well-documented long-acting local anesthetic for this purpose, based on available scientific literature.

Application Notes

Bupivacaine is a long-acting amide-type local anesthetic frequently utilized in animal models to induce peripheral nerve blocks for research purposes.[1] Its primary application in this context is to provide localized anesthesia and analgesia for surgical procedures, postoperative pain management studies, and investigations into the mechanisms of pain and nerve conduction.[2][3] The duration of the nerve block can vary depending on the concentration, volume, and specific nerve targeted, but it typically provides several hours of effective pain relief.[3]

Mechanism of Action

Bupivacaine, like other local anesthetics, exerts its effect by blocking the initiation and propagation of nerve impulses.[1][4] The primary target is the voltage-gated sodium channels located on the neuronal membrane.[1][4] By reversibly binding to these channels, bupivacaine inhibits the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the generation of an action potential.[5][4] This blockade is more pronounced in smaller, myelinated nerve fibers that transmit pain signals (Aδ and C fibers) than in larger motor fibers, which can result in a differential block where sensory perception is lost with minimal impact on motor function at lower concentrations.[6]

cluster_membrane Neuronal Membrane cluster_extra Extracellular cluster_intra Intracellular Na_channel_closed Voltage-Gated Na+ Channel (Resting) Na_channel_open Voltage-Gated Na+ Channel (Open) Na_channel_closed->Na_channel_open Opens Na_channel_blocked Voltage-Gated Na+ Channel (Blocked) Na_channel_open->Na_channel_blocked Blockade No_Depolarization No Depolarization Na_channel_blocked->No_Depolarization Prevents Na+ influx Nerve_Impulse Nerve Impulse (Depolarization) Nerve_Impulse->Na_channel_closed Triggers opening Bupivacaine_extra Bupivacaine Bupivacaine_intra Bupivacaine Bupivacaine_extra->Bupivacaine_intra Diffuses across membrane Bupivacaine_intra->Na_channel_open Binds to open channel

Mechanism of Bupivacaine Action

Quantitative Data Summary

The following table summarizes quantitative data for bupivacaine use in peripheral nerve blocks in various animal models as reported in the cited literature.

Animal ModelNerve BlockBupivacaine Dose/ConcentrationDuration of Block (Motor/Sensory)Key Findings & Comments
RatSciatic Nerve0.125%, 0.25%, 0.5%, 0.75% (0.2 mL)Concentration-dependent increase in both motor and sensory block duration.[7]A reliable model for independent quantification of motor and sensory block.[7]
RatSciatic Nerve0.5% Bupivacaine-HCl (0.1 mL)Complete antinociception for < 2 hours.[8]Standard formulation provides short-term pain relief.[8]
RatSciatic Nerve34 mg Bupivacaine (0.4 mL of microspheres)Complete antinociception for 23 ± 7 hours.[8]Slow-release formulation significantly prolongs the analgesic effect.[8]
DogFemoral & Sciatic Nerve0.5% Bupivacaine (0.15 mL/kg)Motor: 11-12 hours; Sensory: 10-15 hours.[9]Ultrasound-guided blocks are effective and do not result in toxic systemic levels.[9][10]
RatGeneralMax dose: 8 mg/kgOnset: 10 minutes; Duration: 4-8 hours.[11]Recommended to dilute 0.5% solution to 0.25% for accurate dosing in rodents.[11]
RatToxicityLD50: 30 mg/kg (adults), 92 mg/kg (infants)N/AToxicity is age-dependent, with infants showing higher tolerance on a mg/kg basis.[12]

Experimental Protocols

Sciatic Nerve Block in a Rat Model

This protocol provides a detailed methodology for performing a sciatic nerve block in a rat, a common procedure in preclinical pain research.

1. Animal Preparation:

  • Animal Model: Male Wistar or Sprague-Dawley rats (250-300 g) are commonly used.[13]

  • Anesthesia: Anesthetize the rat using an appropriate method (e.g., isoflurane inhalation or injectable anesthetics). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Positioning: Place the animal in a prone or lateral position with the hind limb to be blocked extended.

  • Hair Removal and Sterilization: Shave the hair over the hip and thigh area. Clean the skin with an antiseptic solution (e.g., 70% ethanol and povidone-iodine).

2. Bupivacaine Solution Preparation:

  • For accurate dosing in rats, it is recommended to dilute a 0.5% (5 mg/mL) bupivacaine solution.[11]

  • Prepare a 0.25% (2.5 mg/mL) solution by diluting the 0.5% bupivacaine with an equal volume of sterile 0.9% saline.[11]

  • Draw the calculated dose into a sterile 1 mL syringe with a 25-27 G needle.[11] The typical volume for a rat sciatic nerve block is around 0.1-0.2 mL.[7][14]

3. Sciatic Nerve Block Procedure:

  • Landmarks: Identify the anatomical landmarks for the sciatic notch. These are typically the greater trochanter of the femur and the ischial tuberosity.

  • Needle Insertion: Insert the needle perpendicular to the skin, midway between the greater trochanter and the ischial tuberosity.

  • Nerve Localization (Optional but Recommended): For precise localization, a nerve stimulator can be used.[7] A motor response (e.g., dorsiflexion of the foot) at a low current (<0.5 mA) indicates proximity to the sciatic nerve.[15]

  • Injection: After negative aspiration for blood, slowly inject the bupivacaine solution (0.1-0.2 mL) around the nerve.[7][14] A small "bleb" may form under the skin.[11]

4. Assessment of Nerve Block:

  • Sensory Block Assessment: This can be evaluated by measuring the withdrawal latency to a noxious stimulus, such as a radiant heat source (Hargreaves test) or mechanical pressure (von Frey filaments).[2][7] The absence of a withdrawal response indicates a successful sensory block.

  • Motor Block Assessment: Motor function can be assessed by observing for foot drop or by measuring grip strength with a dynamometer.[7] A reduced ability to spread the toes is also an indicator of a motor block.[14]

  • Timeline: Assessments should be performed at regular intervals (e.g., every 30 minutes) until the full return of sensory and motor function to determine the duration of the block.[7][14]

5. Post-Procedural Care:

  • Monitor the animal for recovery from anesthesia.

  • Provide supportive care, including maintaining body temperature.

  • Observe for any signs of distress or adverse reactions at the injection site.

cluster_prep Preparation cluster_procedure Procedure cluster_assessment Assessment & Care Animal_Prep 1. Animal Preparation (Anesthesia, Positioning, Sterilization) Drug_Prep 2. Bupivacaine Preparation (Dilution to 0.25%) Injection 3. Injection (Landmarks, Needle Insertion, Slow Injection) Drug_Prep->Injection Proceed to injection Assessment 4. Block Assessment (Sensory and Motor Tests) Injection->Assessment Begin assessment after injection Post_Care 5. Post-Procedural Care (Monitoring and Support) Assessment->Post_Care After assessments are complete

Experimental Workflow for Sciatic Nerve Block

References

Application Notes and Protocols for Ambucaine in Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambucaine is a local anesthetic agent whose precise mechanism of action and effects on specific ion channels are not as extensively documented as those of other more common local anesthetics like lidocaine or bupivacaine. However, based on its structural similarity to other amino-ester local anesthetics, it is presumed to exert its effects primarily by blocking voltage-gated sodium channels, and potentially other ion channels such as potassium channels.

These application notes provide a comprehensive guide for investigating the effects of this compound on ion channels using the patch-clamp technique. Given the limited specific data on this compound, the following protocols are adapted from established methods for studying other local anesthetics. Researchers should consider these as a starting point and optimize the parameters for their specific experimental conditions and cell types.

Putative Mechanism of Action

Local anesthetics like this compound are expected to block the initiation and propagation of action potentials by inhibiting the influx of sodium ions through voltage-gated sodium channels (Nav) in neuronal and cardiac membranes.[1][2] This interaction is state-dependent, meaning the drug has different affinities for the resting, open, and inactivated states of the channel.[2] The charged form of the local anesthetic molecule is thought to bind to a receptor site within the pore of the sodium channel.[1] Additionally, some local anesthetics have been shown to affect potassium (K+) channels, which can influence the repolarization phase of the action potential.[3][4][5]

Data Presentation: Comparative IC50 Values of Local Anesthetics

Due to the absence of specific IC50 values for this compound in the available literature, the following table presents data for other commonly used local anesthetics to provide a comparative context for expected potency.

Local AnestheticIon ChannelCell TypeIC50 (µM)Reference
BupivacaineNav1.5Xenopus oocytes4.51[6]
BupivacaineKATPRat cardiomyocytes29[7]
BupivacaineSK2HEK-293 cells16.5[4]
LidocaineKATPRat cardiomyocytes43[7]
LidocaineSK2HEK-293 cells77.8[4]
RopivacaineSK2HEK-293 cells46.5[4]
BupivacaineNav (endogenous)ND7/23 cells178[8]
BenzocainehKv1.5Mouse cells901[9]

Experimental Protocols

The following are detailed protocols for whole-cell patch-clamp experiments designed to characterize the effects of this compound on voltage-gated sodium and potassium channels.

Protocol 1: Characterization of Tonic Block of Voltage-Gated Sodium Channels

This protocol is designed to measure the concentration-dependent block of Nav channels by this compound in their resting state.

1. Cell Preparation:

  • Culture cells expressing the desired sodium channel subtype (e.g., HEK293 cells stably expressing Nav1.5) or use primary neurons or cardiomyocytes.

  • Plate cells on glass coverslips suitable for patch-clamp recording.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.

  • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm with sucrose. Cesium is used to block potassium channels.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in an appropriate solvent (e.g., DMSO or water) and dilute to the final desired concentrations in the external solution on the day of the experiment.

3. Electrophysiological Recording:

  • Use a patch-clamp amplifier and data acquisition system.

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Obtain a gigaohm seal (>1 GΩ) on a target cell and establish the whole-cell configuration.

  • Hold the cell at a hyperpolarized potential (e.g., -100 mV to -120 mV) to ensure most channels are in the resting state.

  • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 50 ms) to elicit sodium currents.

  • Perfuse the cell with control external solution and record baseline currents.

  • Apply increasing concentrations of this compound via a perfusion system and record the sodium currents at each concentration until a steady-state block is achieved.

4. Data Analysis:

  • Measure the peak inward sodium current at each voltage step in the absence and presence of this compound.

  • Construct a concentration-response curve by plotting the fractional block ((Icontrol - Idrug) / Icontrol) against the this compound concentration.

  • Fit the data with the Hill equation to determine the IC50 value and the Hill coefficient.

Protocol 2: Investigating Use-Dependent Block of Sodium Channels

This protocol assesses the preferential binding of this compound to the open and/or inactivated states of Nav channels.

1. Cell Preparation and Solutions:

  • As described in Protocol 1.

2. Electrophysiological Recording:

  • Establish a whole-cell recording as in Protocol 1.

  • Hold the cell at a hyperpolarized potential (e.g., -100 mV).

  • Apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms) at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).

  • Record the peak sodium current for each pulse in the train.

  • Perform the experiment first in the control solution and then in the presence of a fixed concentration of this compound (e.g., near the IC50 for tonic block).

3. Data Analysis:

  • For each frequency, normalize the peak current of each pulse to the peak current of the first pulse in the train.

  • Plot the normalized current as a function of the pulse number.

  • A greater reduction in current during the pulse train in the presence of this compound compared to the control indicates use-dependent block.

Protocol 3: Assessing the Effect of this compound on Voltage-Gated Potassium Channels

This protocol is to determine if this compound has an effect on Kv channels.

1. Cell Preparation:

  • Use cells expressing the potassium channel of interest (e.g., HEK293 cells with Kv channels) or cells with prominent endogenous potassium currents.

2. Solutions:

  • External Solution (in mM): 140 Choline-Cl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH. Choline-Cl is used to eliminate sodium currents.

  • Internal (Pipette) Solution (in mM): 130 K-Gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 2 EGTA, 2 Mg-ATP, 0.1 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.[10]

3. Electrophysiological Recording:

  • Obtain a whole-cell recording.

  • Hold the cell at a hyperpolarized potential (e.g., -80 mV).

  • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 200-500 ms) to elicit potassium currents.

  • Record baseline potassium currents in the control solution.

  • Apply increasing concentrations of this compound and record the steady-state potassium currents.

4. Data Analysis:

  • Measure the steady-state outward potassium current at the end of each voltage step.

  • Analyze the data as described in Protocol 1 to determine if this compound blocks potassium channels and to calculate an IC50 value if applicable.

Visualizations

Signaling Pathway of Local Anesthetic Action

Caption: Putative mechanism of this compound action on voltage-gated sodium channels.

Experimental Workflow for Patch-Clamp Studies

Patch_Clamp_Workflow A Cell Culture/ Tissue Preparation D Obtain Gigaohm Seal A->D B Preparation of Solutions C Pipette Pulling B->C C->D E Establish Whole-Cell Configuration D->E F Record Baseline Currents E->F G Apply this compound (Concentration-Response) F->G H Record Drug Effect G->H I Data Analysis (IC50, Use-Dependence) H->I

Caption: General workflow for a whole-cell patch-clamp experiment.

Logical Relationship of Use-Dependent Block

Use_Dependent_Block Start Repetitive Depolarization (High Frequency Stimulation) State_Cycling Increased Channel Cycling (Resting -> Open -> Inactivated) Start->State_Cycling Drug_Binding Increased Opportunity for This compound Binding to Open/Inactivated States State_Cycling->Drug_Binding Accumulation Accumulation of Blocked Channels Drug_Binding->Accumulation Result Progressive Decrease in Current Amplitude (Use-Dependent Block) Accumulation->Result

Caption: The logical progression leading to use-dependent block by a local anesthetic.

Concluding Remarks

The provided application notes and protocols offer a robust framework for initiating patch-clamp electrophysiology studies on this compound. Due to the limited specific information available for this compound, a systematic and careful approach is recommended. Researchers should begin by establishing stable recordings of the target ion channels and then proceed with a thorough concentration-response analysis. The investigation of use-dependence and effects on different ion channel types will provide a more complete picture of this compound's electrophysiological profile. This information will be invaluable for understanding its mechanism of action and for the development of future therapeutic applications.

References

High-Performance Liquid Chromatography Method for the Quantification of Ambucaine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of Ambucaine in plasma samples using reverse-phase high-performance liquid chromatography (HPLC) with UV detection. The described protocol is intended for use in research and drug development settings.

Introduction

This compound is an ester-type local anesthetic. Accurate and reliable quantification of this compound in biological matrices is essential for pharmacokinetic studies, formulation development, and quality control. The HPLC method outlined below offers a sensitive and specific approach for the determination of this compound. This method is based on established principles for the analysis of structurally related ester-type local anesthetics.

Principle

The method employs a reverse-phase HPLC system to separate this compound from endogenous plasma components. A C18 column is used as the stationary phase, and a mobile phase consisting of an acetonitrile and phosphate buffer mixture allows for the efficient elution of the analyte. Detection is achieved by monitoring the UV absorbance at a wavelength corresponding to the chromophore of the this compound molecule. Quantification is performed by comparing the peak area of the analyte in a sample to that of a known standard.

Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4)

  • Orthophosphoric acid

  • Water (HPLC grade)

  • Human plasma (drug-free)

  • 0.45 µm syringe filters

Equipment

  • High-performance liquid chromatography (HPLC) system equipped with:

    • Isocratic or gradient pump

    • Autosampler

    • Column oven

    • UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

Experimental Protocols

Preparation of Solutions

Mobile Phase Preparation (Acetonitrile:Phosphate Buffer)

  • Phosphate Buffer (25 mM, pH 3.0): Dissolve 3.4 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase: Mix acetonitrile and 25 mM phosphate buffer (pH 3.0) in a suitable ratio. A starting ratio of 40:60 (v/v) is recommended. The final ratio should be optimized to achieve a desirable retention time and peak shape for this compound.

  • Degas the mobile phase using sonication or vacuum filtration before use.

Standard Stock Solution (1 mg/mL)

  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve in 10 mL of methanol to obtain a 1 mg/mL stock solution.

  • Store the stock solution at 2-8 °C, protected from light.

Working Standard Solutions

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (Protein Precipitation)
  • To 500 µL of plasma sample in a microcentrifuge tube, add 1 mL of cold acetonitrile.

  • Vortex the mixture for 1 minute to precipitate the plasma proteins.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Inject a suitable volume (e.g., 20 µL) into the HPLC system.

HPLC Chromatographic Conditions

The following are recommended starting conditions and may require optimization for your specific instrumentation and column.

ParameterRecommended Condition
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 25 mM KH2PO4 buffer (pH 3.0) (e.g., 40:60 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection UV at 285 nm
Run Time Approximately 10 minutes

Note on Detection Wavelength: this compound is a 4-aminobenzoic acid derivative. The recommended starting wavelength of 285 nm is based on the UV absorbance of structurally similar compounds like Benzocaine.[1][2] It is highly recommended to determine the optimal wavelength by running a UV-Vis spectrum of an this compound standard in the mobile phase.

Data Presentation

Method Validation Parameters

The developed method should be validated according to ICH guidelines. The following parameters should be assessed:

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999 for a calibration curve of at least 5 concentrations
Accuracy % Recovery between 85-115% at three concentration levels (low, mid, high)
Precision (RSD) Intra-day and Inter-day RSD ≤ 2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity No interfering peaks from endogenous plasma components at the retention time of this compound
Representative Quantitative Data (Hypothetical)

The following table presents hypothetical data that would be generated during method validation.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) 0.9995
Retention Time ~ 6.5 min
Accuracy (Recovery) 98.5% - 102.3%
Precision (Intra-day RSD) 0.85%
Precision (Inter-day RSD) 1.25%
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

Visualizations

HPLC_Workflow cluster_prep Solution Preparation cluster_sample Sample Processing cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Prepare Mobile Phase (ACN:Buffer) Inject Inject into HPLC MobilePhase->Inject Standards Prepare Standard Solutions Standards->Inject Plasma Plasma Sample Precipitate Protein Precipitation (add Acetonitrile) Plasma->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Filter Filter Supernatant Centrifuge->Filter Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (@ 285 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify Peak Area Chromatogram->Quantify Report Report Concentration Quantify->Report

Caption: Experimental workflow for this compound quantification by HPLC.

Method_Development_Logic cluster_0 Method Development cluster_1 Method Validation cluster_2 Application A Literature Review (Ester Anesthetics) B Select Column & Mobile Phase A->B C Optimize Chromatographic Conditions (Flow Rate, Temp, Mobile Phase Ratio) B->C D Determine Optimal Detection Wavelength C->D E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Specificity G->H I Routine Sample Analysis H->I

Caption: Logical flow of HPLC method development and validation.

References

Application Notes and Protocols for Ambucaine Administration in In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambucaine is a local anesthetic of the amino-ester class.[1][2] Like other local anesthetics, it functions by reversibly blocking nerve impulse conduction, leading to a temporary loss of sensation in a localized area.[2][3] These application notes provide a comprehensive overview of the administration techniques for this compound in preclinical rodent models, intended to guide researchers in designing and executing robust in vivo studies for assessing its efficacy and safety profile. Due to the limited availability of direct in vivo data for this compound, the following protocols and data tables are adapted from established methodologies for other widely studied amino-ester and amino-amide local anesthetics, such as procaine, lidocaine, and bupivacaine.[4][5]

Pharmacology and Mechanism of Action

The primary mechanism of action for this compound, consistent with other local anesthetics, is the blockade of voltage-gated sodium channels within the neuronal membrane.[2][3][6] By binding to a specific site within the channel, this compound stabilizes the channel in its inactivated state. This action prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials.[6][7] This inhibition of nerve impulses results in the desired anesthetic effect.[6]

Fig 1. This compound blocks nerve impulses by binding to sodium channels.

Quantitative Data Summary

The following tables summarize typical dosage ranges and toxicological data for common local anesthetics in rodents. These values serve as a starting point for designing dose-finding studies for this compound. It is critical to perform a dose-escalation study to determine the optimal effective dose and safety margin for this compound specifically.

Table 1: Recommended Doses for Local Anesthetics in Rodents

Anesthetic Species Route Dose Range (mg/kg) Onset Duration Citation(s)
Lidocaine Mouse/Rat Subcutaneous (SC) 4 - 10 ~1-5 min ~1.5 - 2 hours [8][9]
Bupivacaine Mouse/Rat Subcutaneous (SC) 1 - 8 ~10-15 min ~4 - 8 hours [8][9][10]

| Procaine | Mouse | Subcutaneous (SC) | 1% - 4% solution | Fast | ~20 min (for 1%) |[5] |

Note: Duration is dose-dependent. Higher concentrations generally lead to longer-lasting anesthesia.[4]

Table 2: Acute Toxicity Data for Related Local Anesthetics in Rats

Compound Route LD50 (mg/kg) Citation(s)
Procaine Oral 200 [11]
Procaine Subcutaneous (SC) 597 [11]
Procaine Intraperitoneal (IP) 160 [11]
Lidocaine Oral 317

| Bupivacaine | Oral | 308 | |

LD50: The dose that is lethal to 50% of the test population.

Experimental Protocols

Protocol for Subcutaneous Administration and Efficacy Testing (Infiltration Block)

This protocol describes a method to evaluate the efficacy of subcutaneously administered this compound by measuring the response to a noxious stimulus.

Objective: To determine the onset, duration, and dose-dependency of the local anesthetic effect of this compound.

Materials:

  • This compound hydrochloride (or other salt form)

  • Sterile 0.9% saline for dilution

  • Rodents (mice or rats, species and strain appropriate for the study)

  • Syringes (1 mL) with 27-30 gauge needles

  • Testing apparatus (e.g., Von Frey filaments, radiant heat source for tail-flick test)

  • Animal scale

  • Timer

Procedure:

  • Animal Acclimatization: House animals in a controlled environment for at least 3-7 days before the experiment to acclimate them to the facility.[12][13]

  • Drug Preparation: Prepare a stock solution of this compound in sterile saline. Perform serial dilutions to create the desired final concentrations. Protect solutions from light if the compound is light-sensitive.[10]

  • Baseline Testing: Before drug administration, establish a baseline response to the stimulus for each animal.

    • For Von Frey Test (Mechanical Threshold): Place the animal on an elevated mesh floor and allow it to acclimate for at least 30 minutes.[12][14] Apply calibrated Von Frey filaments of increasing force to the plantar surface of the hind paw until a withdrawal reflex is observed.[14][15] This is the baseline mechanical withdrawal threshold.

    • For Tail-Flick Test (Thermal Threshold): Gently restrain the animal and apply a focused beam of radiant heat to the tail, typically 4-5 cm from the tip.[16] Record the latency (in seconds) for the animal to flick its tail away from the heat source. A cut-off time (e.g., 10-15 seconds) must be used to prevent tissue damage.[16]

  • This compound Administration:

    • Weigh the animal to calculate the precise injection volume.

    • Administer the calculated dose of this compound via subcutaneous injection into the area to be tested (e.g., plantar surface of the hind paw for the Von Frey test, or as a ring block at the base of the tail for the tail-flick test).[5][13]

    • A "line block" can also be used by injecting subcutaneously along a planned incision site.[10][13]

  • Post-Administration Testing:

    • At predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes) after injection, re-test the animal's response using the same method as in the baseline measurement.

    • An increase in the withdrawal threshold (requiring a stronger filament) or an increase in tail-flick latency indicates an anesthetic effect.[5]

  • Data Analysis:

    • The primary endpoints are the peak anesthetic effect and the duration of action (time until the response returns to baseline).

    • Data can be expressed as the raw withdrawal threshold (grams) or tail-flick latency (seconds), or as a percentage of the maximum possible effect (%MPE).

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vivo study evaluating a local anesthetic.

Experimental_Workflow General Workflow for In Vivo Anesthetic Efficacy Study Acclimatization 1. Animal Acclimatization (3-7 days) Habituation 2. Habituation to Testing Apparatus (1-3 days) Acclimatization->Habituation Baseline 3. Baseline Nociceptive Testing (e.g., Von Frey, Tail-Flick) Habituation->Baseline Grouping 4. Animal Grouping & Randomization (Vehicle, this compound Doses) Baseline->Grouping Administration 5. Drug/Vehicle Administration (Subcutaneous Injection) Grouping->Administration Post_Test 6. Post-Administration Testing (Multiple Time Points) Administration->Post_Test Data_Collection 7. Data Collection (Withdrawal Thresholds / Latencies) Post_Test->Data_Collection Analysis 8. Data Analysis (Statistics, Dose-Response Curves) Data_Collection->Analysis Conclusion 9. Conclusion & Reporting Analysis->Conclusion

References

Preparation of Liposomal Ambucaine for Extended-Release Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomal encapsulation of local anesthetics, such as Ambucaine, presents a promising strategy for developing extended-release formulations. This approach can prolong the duration of anesthetic action, reduce systemic toxicity, and improve patient compliance by minimizing the need for repeated administrations.[1][2][3][4][5][6][7] These application notes provide a comprehensive overview and detailed protocols for the preparation and characterization of liposomal this compound intended for extended-release studies. The methodologies are based on established principles of liposome technology and can be adapted for specific research and development needs.[8][9][10][11][12]

Data Presentation: Formulation and Characterization of Liposomal this compound

The following tables summarize typical quantitative data for the formulation and characterization of liposomal local anesthetics, which can be used as a benchmark for the development of liposomal this compound.

Table 1: Formulation Parameters for Liposomal this compound

ParameterValueReference
Lipid CompositionPhosphatidylcholine:Cholesterol (2:1 molar ratio)[8]
This compound Concentration1-2% (w/v)[13]
Hydration MediumPhosphate Buffered Saline (PBS), pH 7.4[14]
Organic SolventChloroform:Methanol (2:1 v/v)[9][11]

Table 2: Physicochemical Characterization of Liposomal this compound

ParameterMethodTypical ValueReference
Particle Size (Z-average)Dynamic Light Scattering (DLS)150 - 250 nm[1][15][16]
Polydispersity Index (PDI)Dynamic Light Scattering (DLS)< 0.3[17]
Zeta PotentialElectrophoretic Light Scattering (ELS)-20 to -40 mV[1][15]
Encapsulation Efficiency (%)UV-Vis Spectroscopy / HPLC> 80%[1][10][][19][20][21][22]

Table 3: In Vitro Release Profile of Liposomal this compound

Time (hours)Cumulative Release (%)
1~15%
4~35%
8~55%
12~70%
24> 85%
48> 95%
72> 98%
Note: This is a representative release profile and will vary based on formulation and experimental conditions.[2][3][5][17]

Experimental Protocols

Protocol 1: Preparation of Liposomal this compound by Thin-Film Hydration Method

This is one of the most common and straightforward methods for preparing multilamellar vesicles (MLVs).[8][11]

Materials:

  • This compound hydrochloride

  • Phosphatidylcholine (e.g., from soybean or egg)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Round-bottom flask

  • Bath sonicator or probe sonicator (optional, for size reduction)

  • Extruder (optional, for producing unilamellar vesicles)

Procedure:

  • Lipid Film Formation:

    • Dissolve phosphatidylcholine and cholesterol in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.[9]

    • If preparing a lipophilic drug formulation, the drug can be co-dissolved with the lipids.[9]

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath at a temperature above the lipid transition temperature (e.g., 40-50°C) to evaporate the organic solvent.[12]

    • A thin, uniform lipid film will form on the inner wall of the flask.

    • Continue evaporation under vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration:

    • For encapsulating a hydrophilic drug like this compound, dissolve it in the aqueous hydration medium (PBS, pH 7.4).[9]

    • Add the this compound solution to the flask containing the dry lipid film.

    • Hydrate the lipid film by rotating the flask in the water bath (above the lipid transition temperature) for 1-2 hours.[12] This process allows the lipid film to swell and form multilamellar vesicles (MLVs) that encapsulate the this compound solution.[9]

  • Size Reduction (Optional):

    • To obtain smaller and more uniform vesicles, the MLV suspension can be subjected to sonication or extrusion.[8][11]

      • Sonication: Use a bath or probe sonicator. Note that probe sonication can sometimes lead to lipid degradation or contamination.[11]

      • Extrusion: Pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm or 200 nm) multiple times using an extruder. This is a common method for producing unilamellar vesicles (LUVs) of a specific size.[8]

  • Purification:

    • To remove unencapsulated this compound, the liposome suspension can be purified by dialysis, gel filtration chromatography, or ultracentrifugation.[14][23]

Protocol 2: Characterization of Liposomal this compound

1. Particle Size and Polydispersity Index (PDI) Analysis:

  • Instrument: Dynamic Light Scattering (DLS) instrument.

  • Procedure:

    • Dilute the liposomal suspension with filtered PBS to an appropriate concentration.

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size (Z-average) and PDI at a fixed scattering angle (e.g., 90° or 173°) and a constant temperature (e.g., 25°C).

    • Perform the measurement in triplicate.

2. Zeta Potential Analysis:

  • Instrument: Instrument capable of Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Dilute the liposomal suspension with filtered deionized water or a low ionic strength buffer.

    • Transfer the diluted sample to a specific zeta potential cuvette.

    • Apply an electric field and measure the electrophoretic mobility of the liposomes.

    • The instrument software will calculate the zeta potential.

    • Perform the measurement in triplicate.

3. Encapsulation Efficiency (EE) Determination:

  • Principle: To separate the encapsulated drug from the unencapsulated (free) drug and then quantify the amount of encapsulated drug.

  • Procedure:

    • Separation of Free Drug: Centrifuge the liposomal suspension using a high-speed centrifuge or use a spin column. The liposomes will form a pellet, leaving the free drug in the supernatant.

    • Quantification of Encapsulated Drug:

      • Carefully collect the supernatant containing the free drug.

      • Lyse the liposome pellet using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated this compound.

      • Quantify the concentration of this compound in the lysed pellet and the supernatant using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • Calculation:

      • EE (%) = (Amount of encapsulated this compound / Total amount of this compound) x 100

Protocol 3: In Vitro Drug Release Study

This protocol uses a dialysis method to simulate the release of this compound from the liposomes over time.[14][23][24]

Materials:

  • Dialysis tubing (with an appropriate molecular weight cut-off, e.g., 12-14 kDa)

  • Release medium (e.g., PBS, pH 7.4)

  • Shaking water bath or orbital shaker

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Preparation:

    • Soak the dialysis tubing in the release medium to remove any preservatives and to make it permeable.

    • Pipette a known volume (e.g., 1-2 mL) of the purified liposomal this compound suspension into the dialysis bag.

    • Securely close both ends of the dialysis bag.

  • Release Study:

    • Place the dialysis bag in a beaker containing a known volume of pre-warmed release medium (e.g., 100 mL).

    • Place the beaker in a shaking water bath set at 37°C and a constant agitation speed (e.g., 100 rpm) to ensure sink conditions.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.

  • Analysis:

    • Analyze the concentration of this compound in the collected aliquots using a validated analytical method (UV-Vis or HPLC).

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.

Visualization of Experimental Workflows

Liposome_Preparation_Workflow cluster_prep Liposome Preparation cluster_processing Post-Processing A Dissolve Lipids & this compound in Organic Solvent B Form Thin Lipid Film (Rotary Evaporation) A->B Evaporation C Hydrate with Aqueous Buffer B->C Hydration D Formation of Multilamellar Vesicles (MLVs) C->D Self-Assembly E Size Reduction (Sonication/Extrusion) D->E Optional F Purification (Dialysis/Centrifugation) D->F E->F G Final Liposomal This compound Suspension F->G

Caption: Workflow for the preparation of liposomal this compound.

Characterization_Workflow cluster_physicochemical Physicochemical Characterization cluster_quantification Quantitative Analysis cluster_release Performance Evaluation Start Liposomal this compound Suspension Size Particle Size & PDI (DLS) Start->Size Zeta Zeta Potential (ELS) Start->Zeta EE Encapsulation Efficiency (HPLC/UV-Vis) Start->EE Release In Vitro Release Study (Dialysis) Start->Release

Caption: Characterization workflow for liposomal this compound.

In_Vitro_Release_Workflow A Place Liposomal this compound in Dialysis Bag B Immerse in Release Medium (37°C, with agitation) A->B C Sample Release Medium at Time Intervals B->C D Analyze this compound Concentration (HPLC/UV-Vis) C->D E Calculate Cumulative Drug Release (%) D->E F Plot Release Profile E->F

Caption: Workflow for the in vitro release study of liposomal this compound.

References

Application Notes and Protocols for Assessing Ambucaine Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cytotoxicity of Ambucaine, a local anesthetic, using common cell viability assays. The protocols and data presented are intended to serve as a foundational resource for researchers in drug development and toxicology.

Introduction to this compound and Cytotoxicity

This compound is an ester-type local anesthetic. Like other local anesthetics, it functions by blocking sodium channels in nerve fibers, preventing the transmission of pain signals. While effective for local anesthesia, it is crucial to evaluate its potential cytotoxic effects on various cell types to ensure its safety and understand its mechanism of action at the cellular level. Cytotoxicity assays are essential tools in this evaluation, providing quantitative data on cell health and viability following exposure to a compound.

The cytotoxicity of local anesthetics is known to be dependent on the concentration and duration of exposure. Mechanisms underlying this toxicity can involve the induction of apoptosis (programmed cell death), necrosis, and oxidative stress.[1][2] Common pathways implicated in local anesthetic-induced cell death include the intrinsic caspase pathway and the PI3K/Akt/mTOR signaling pathway.[1][3][4][5]

Data Presentation: Representative Cytotoxicity of an Ester-Type Local Anesthetic

Cell LineAssayCompoundConcentration (mM)Incubation Time% Cell Viability (relative to control)
SH-SY5YMTTProcaine0.124 hours~95%
SH-SY5YMTTProcaine124 hours~80%
SH-SY5YMTTProcaine524 hours~50%
SH-SY5YMTTProcaine1024 hours~20%
SH-SY5YLDHProcaine0.124 hours~5% cytotoxicity
SH-SY5YLDHProcaine124 hours~20% cytotoxicity
SH-SY5YLDHProcaine524 hours~50% cytotoxicity
SH-SY5YLDHProcaine1024 hours~80% cytotoxicity

Note: This data is representative and should be confirmed experimentally for this compound.

Experimental Protocols

Here are detailed protocols for three key assays to assess this compound's cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare various concentrations of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions. Include a vehicle control (medium without this compound). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the amount of LDH, a cytosolic enzyme, released into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.

  • Assay Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (as per the manufacturer's instructions) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated cells to control cells (spontaneous release) and a positive control (maximum LDH release induced by a lysis buffer).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound as described previously.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Visualization of Key Pathways and Workflows

To further understand the experimental process and potential mechanisms of this compound cytotoxicity, the following diagrams are provided.

G cluster_workflow Experimental Workflow for MTT Assay A Seed Cells in 96-well Plate B Treat with this compound A->B C Add MTT Reagent B->C D Incubate and Solubilize Formazan C->D E Measure Absorbance at 570 nm D->E F Analyze Data (% Cell Viability) E->F

Caption: Workflow of the MTT assay for assessing cell viability.

G cluster_pathway Potential Signaling Pathway for this compound-Induced Apoptosis This compound This compound Mitochondria Mitochondrial Stress This compound->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway potentially induced by this compound.

G cluster_pathway Potential Role of Oxidative Stress in this compound Cytotoxicity This compound This compound ROS Increased ROS Production This compound->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellDamage Cellular Damage OxidativeStress->CellDamage CellDeath Cell Death CellDamage->CellDeath

References

Application Notes and Protocols for Bupivacaine in Nociception and Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Bupivacaine is a long-acting local anesthetic of the amide class, widely utilized in clinical practice and preclinical research for its potent analgesic effects. Its primary mechanism of action involves the blockade of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in nociceptive pathways.[1][2][3] This property makes Bupivacaine a valuable tool for studying the mechanisms of pain and for developing novel analgesic strategies. These application notes provide an overview of Bupivacaine's use in various nociception and pain research models, including detailed protocols and quantitative data to guide researchers in their experimental design.

Mechanism of Action:

Bupivacaine exerts its analgesic effects primarily by blocking the influx of sodium ions through voltage-gated sodium channels (VGSCs) in the neuronal cell membrane.[1][2] This blockade is state-dependent, with a higher affinity for the open and inactivated states of the channel. By stabilizing the channel in an inactive state, Bupivacaine prevents the depolarization necessary for the generation and conduction of nerve impulses. This action effectively interrupts the transmission of nociceptive signals from the periphery to the central nervous system.[2]

Beyond its primary action on sodium channels, research suggests that Bupivacaine may also modulate other signaling pathways involved in nociception. For instance, it has been shown to inhibit NMDA receptors, which play a critical role in central sensitization and the development of chronic pain.[4]

Simplified Signaling Pathway of Bupivacaine in Nociception cluster_Neuron Nociceptive Neuron Na_Channel_Open Voltage-Gated Na+ Channel (Open/Inactivated State) Na_Channel_Closed Voltage-Gated Na+ Channel (Resting State) Na_Channel_Open->Na_Channel_Closed Action_Potential Action Potential Propagation Na_Channel_Open->Action_Potential Initiates Na_Channel_Closed->Na_Channel_Open Opens Nociceptive_Signal Nociceptive Signal Transmission Action_Potential->Nociceptive_Signal Leads to Bupivacaine Bupivacaine Bupivacaine->Na_Channel_Open Blocks Noxious_Stimulus Noxious_Stimulus Noxious_Stimulus->Na_Channel_Closed Activates

Caption: Simplified diagram of Bupivacaine's mechanism of action.

Quantitative Data Summary:

The following tables summarize key quantitative data for Bupivacaine from various studies. This information can be used for dose selection and comparison with other local anesthetics.

Table 1: Efficacy of Bupivacaine in a Rat Model of Incisional Pain

Treatment GroupDose (mg/kg)RouteEffect on Mechanical HypersensitivityEffect on Thermal HypersensitivityDuration of Action
Bupivacaine2SCNo significant effectAttenuated for 4 days4 days (thermal)
Liposomal Bupivacaine1SCAttenuated for 4 daysAttenuated for 4 days4 days
Liposomal Bupivacaine6SCAttenuated for 1 dayAttenuated for 4 days1 day (mechanical), 4 days (thermal)
Data derived from a study on postoperative analgesia in a rat incisional pain model.[5]

Table 2: Comparative Efficacy of Bupivacaine and Lidocaine in Postoperative Pain

AnestheticConcentrationEfficacy in Reducing Postoperative PainDuration of AnesthesiaPatient Preference
Bupivacaine0.5%Significantly decreased postoperative pain compared to lidocaineLonger duration11 out of 26
Lidocaine2% with 1:100,000 epinephrineLess effective than bupivacaineShorter duration12 out of 26 (due to shorter numbness)
Data from clinical studies comparing Bupivacaine and Lidocaine for postoperative pain control.[6][7]

Experimental Protocols:

Below are detailed protocols for common nociception and pain research models utilizing Bupivacaine.

Protocol 1: Rat Model of Incisional Pain

This model is used to assess the efficacy of analgesics on postoperative pain.

  • Animals: Adult male or female Sprague-Dawley rats.

  • Anesthesia: Isoflurane or other suitable general anesthetic.

  • Surgical Procedure:

    • After inducing anesthesia, shave and aseptically prepare the plantar surface of one hind paw.

    • Make a 1 cm longitudinal incision through the skin and fascia of the plantar aspect of the foot, starting 0.5 cm from the heel and extending towards the toes.

    • The plantaris muscle is elevated and incised longitudinally.

    • The skin is closed with two single interrupted sutures.

  • Drug Administration:

    • Administer Bupivacaine (e.g., 2 mg/kg) or vehicle subcutaneously at the incision site immediately after surgery.

  • Nociceptive Testing:

    • Mechanical Allodynia: Assessed using von Frey filaments at baseline and various time points post-surgery (e.g., 2 hours, 1, 2, 3, and 4 days). The paw withdrawal threshold is determined.

    • Thermal Hyperalgesia: Assessed using the Hargreaves method (plantar test) at the same time points. The latency to paw withdrawal from a radiant heat source is measured.

  • Data Analysis: Compare paw withdrawal thresholds and latencies between the Bupivacaine-treated and vehicle-treated groups using appropriate statistical tests (e.g., two-way ANOVA).

Experimental Workflow for Incisional Pain Model Anesthesia Anesthetize Animal Incision Plantar Incision Anesthesia->Incision Drug_Admin Administer Bupivacaine/Vehicle Incision->Drug_Admin Nociceptive_Testing Assess Nociception (von Frey, Hargreaves) Drug_Admin->Nociceptive_Testing Data_Analysis Data Analysis Nociceptive_Testing->Data_Analysis

Caption: Workflow for a typical incisional pain experiment.

Protocol 2: Mouse Laparotomy Model for Post-Surgical Pain

This model evaluates visceral and somatic pain following abdominal surgery.

  • Animals: Adult male or female C57BL/6J mice.[8]

  • Anesthesia: Sevoflurane or other suitable inhalant anesthetic.[8]

  • Surgical Procedure (Sham Vasectomy for Males):

    • Induce and maintain anesthesia.

    • Make a midline abdominal incision.

    • Locate the vas deferens and gently exteriorize it.

    • Return the vas deferens to the abdominal cavity without ligation or transection.

    • Close the abdominal wall and skin with sutures.

  • Drug Administration:

    • Inject a mixture of Lidocaine and Bupivacaine subcutaneously at the incision line prior to the first incision.[8]

  • Pain Assessment:

    • Mouse Grimace Scale: Score facial expressions indicative of pain at various time points post-surgery.[8]

    • Behavioral Assessments: Monitor changes in activity, posture, and grooming.

    • Physiological Parameters: Measure changes in body weight and food/water intake.[8]

  • Data Analysis: Compare pain scores, behavioral changes, and physiological parameters between different analgesic treatment groups.[8]

Logical Relationship: Bupivacaine vs. Lidocaine cluster_Bupivacaine Bupivacaine Characteristics cluster_Lidocaine Lidocaine Characteristics Bupivacaine Bupivacaine B_Potency Higher Potency Bupivacaine->B_Potency B_Duration Longer Duration of Action Bupivacaine->B_Duration B_Onset Slower Onset Bupivacaine->B_Onset Lidocaine Lidocaine L_Potency Lower Potency Lidocaine->L_Potency L_Duration Shorter Duration of Action Lidocaine->L_Duration L_Onset Faster Onset Lidocaine->L_Onset

Caption: Comparison of Bupivacaine and Lidocaine characteristics.

Safety and Considerations:

  • Toxicity: Bupivacaine can cause systemic toxicity, including cardiotoxicity and neurotoxicity, if administered intravenously or at excessive doses. Researchers should be aware of the maximum recommended doses for the animal species being used.

  • Formulations: The use of liposomal or other sustained-release formulations of Bupivacaine can prolong its analgesic effect and may reduce the risk of systemic toxicity.[5][9]

  • Multimodal Analgesia: For optimal pain management, Bupivacaine is often used as part of a multimodal analgesic regimen, in combination with systemic analgesics such as opioids or NSAIDs.[8]

These application notes and protocols are intended to serve as a guide for researchers using Bupivacaine in nociception and pain research. It is essential to consult the relevant literature and institutional animal care and use committee (IACUC) guidelines for specific experimental details and to ensure the ethical and humane treatment of animals.

References

Application Note: Identification of Bupivacaine Metabolites Using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

This application note details a robust and sensitive method for the identification and quantification of bupivacaine and its major metabolites in human plasma using gas chromatography-mass spectrometry (GC-MS). The protocol provides a comprehensive workflow from sample preparation to data analysis. Due to the unavailability of scientific literature on "Ambucaine," this document uses bupivacaine, a structurally similar and well-characterized local anesthetic, as a representative analyte to demonstrate the application of GC-MS in drug metabolism studies. The methodologies presented are broadly applicable to the analysis of other amide-type local anesthetics.

Introduction

Bupivacaine is a widely used long-acting local anesthetic. Like other amide-type anesthetics, it is primarily metabolized in the liver. Understanding the metabolic fate of such drugs is crucial for drug development, clinical toxicology, and forensic analysis. The primary metabolic pathways for bupivacaine include N-dealkylation and aromatic hydroxylation, leading to the formation of key metabolites such as desbutylbupivacaine (pipecoloxylidide), 3'-hydroxybupivacaine, and 4'-hydroxybupivacaine. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of drug metabolites in biological matrices due to its high resolution and sensitivity.

Metabolic Pathway of Bupivacaine

Bupivacaine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes. The main biotransformation reactions are N-dealkylation to form desbutylbupivacaine (pipecoloxylidide) and hydroxylation of the aromatic ring to produce 3'-hydroxybupivacaine and 4'-hydroxybupivacaine. These metabolites are subsequently conjugated and excreted in the urine.

Bupivacaine_Metabolism Bupivacaine Bupivacaine Desbutylbupivacaine Desbutylbupivacaine (Pipecoloxylidide) Bupivacaine->Desbutylbupivacaine N-dealkylation (CYP3A4) Hydroxybupivacaine_3 3'-Hydroxybupivacaine Bupivacaine->Hydroxybupivacaine_3 Aromatic Hydroxylation (CYP1A2) Hydroxybupivacaine_4 4'-Hydroxybupivacaine Bupivacaine->Hydroxybupivacaine_4 Aromatic Hydroxylation Conjugates Conjugated Metabolites Desbutylbupivacaine->Conjugates Hydroxybupivacaine_3->Conjugates Hydroxybupivacaine_4->Conjugates Excretion Urinary Excretion Conjugates->Excretion

Bupivacaine Metabolic Pathway

Experimental Workflow

The overall workflow for the GC-MS analysis of bupivacaine and its metabolites from plasma samples involves sample preparation, derivatization, GC-MS analysis, and data processing.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Plasma Plasma Sample Collection Spike Spike with Internal Standard Plasma->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Derivatization Evaporation->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (Scan or SIM) Ionization->Mass_Analysis Peak_Integration Peak Integration Mass_Analysis->Peak_Integration Library_Search Mass Spectral Library Search Peak_Integration->Library_Search Quantification Quantification Library_Search->Quantification

Application Notes and Protocols for Ambucaine Delivery Systems in Targeted Nerve Block Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Research specifically detailing targeted delivery systems for Ambucaine is limited. The following application notes and protocols are based on extensive research into delivery systems for other long-acting local anesthetics, primarily bupivacaine, which shares a similar mechanism of action. These protocols and data are provided as a guide for developing and evaluating this compound delivery systems and should be adapted and optimized accordingly.

Introduction to this compound and Targeted Delivery

This compound is a local anesthetic agent belonging to the amino-ester class of drugs.[1] Its mechanism of action, like other local anesthetics, involves the blockade of voltage-gated sodium channels in neuronal cell membranes.[2][3] This inhibition prevents the propagation of action potentials, leading to a reversible loss of sensation in the targeted area.[2][3] For targeted nerve blocks, the goal is to deliver this compound directly to the nerve tissue, prolonging its anesthetic effect while minimizing systemic toxicity.[4] Advanced drug delivery systems, such as liposomes, nanoparticles, and hydrogels, offer promising platforms to achieve sustained and localized release of this compound.[1][]

This compound Delivery Systems: An Overview

Several types of delivery systems can be explored for the targeted delivery of this compound, drawing parallels from research on other local anesthetics like bupivacaine.

  • Liposomal Formulations: These consist of single or multiple lipid bilayers enclosing an aqueous core where this compound can be encapsulated.[] Liposomes can provide sustained release over hours to days.[6]

  • Polymeric Nanoparticles: Biodegradable polymers such as PLGA (poly(lactic-co-glycolic acid)) can be used to fabricate nanoparticles that encapsulate this compound.[7] These systems offer tunable drug release profiles.

  • Hydrogels: These are three-dimensional polymer networks that can be loaded with this compound and injected at the target site.[8] They can provide a localized depot for sustained drug release.[8]

Quantitative Data Summary

The following tables summarize quantitative data from studies on bupivacaine-loaded delivery systems, which can serve as a benchmark for the development of this compound formulations.

Table 1: Formulation and Characterization of Bupivacaine Delivery Systems

Delivery SystemPolymer/Lipid CompositionParticle Size (nm)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)Reference
Liposomes Phosphatidylcholine, Cholesterol100 - 300-10 to -301 - 550 - 90[]
PLGA Nanoparticles PLGA (50:50)150 - 250-20 to -405 - 1560 - 85[7]
Gelatin Hydrogel Gelatin, NHS-PEG-NHSN/AN/AHighHigh[8]

Table 2: In Vitro Drug Release and In Vivo Efficacy of Bupivacaine Delivery Systems

Delivery SystemIn Vitro Release Duration (hours)In Vivo ModelDuration of Nerve Block (hours)Reference
Liposomes 24 - 72Human Volunteers (intradermal)19 - 48[9]
PLGA Nanoparticles > 96Rat Sciatic Nerve BlockSignificantly prolonged vs. solution[10]
Gelatin Hydrogel SustainedMouse Sciatic Nerve BlockSignificantly prolonged vs. solution[8]

Experimental Protocols

The following are detailed protocols for the preparation and characterization of different this compound delivery systems, adapted from methodologies used for bupivacaine.

Protocol for Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)

Materials:

  • This compound hydrochloride

  • Soybean Phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Dissolve SPC and cholesterol in a 2:1 molar ratio in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.

  • Create a thin lipid film on the flask's inner surface by removing the organic solvents using a rotary evaporator under vacuum at 40°C.

  • Hydrate the lipid film with a solution of this compound hydrochloride in PBS (pH 7.4) by rotating the flask at 60 rpm for 1 hour above the lipid transition temperature.

  • To achieve a uniform size, sonicate the resulting liposomal suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Remove the unencapsulated this compound by dialysis against PBS or by ultracentrifugation.

Protocol for Preparation of this compound-Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)

  • Deionized water

Procedure:

  • Dissolve this compound and PLGA in DCM to form the organic phase.

  • Add the organic phase to an aqueous solution of PVA.

  • Emulsify the mixture by high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess PVA and unencapsulated drug, and then lyophilize for storage.

Protocol for Preparation of this compound-Loaded Gelatin Hydrogel

Materials:

  • This compound hydrochloride

  • Gelatin (Type A)

  • N-Hydroxysuccinimide-polyethylene glycol-N-Hydroxysuccinimide (NHS-PEG-NHS) as a crosslinker

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Dissolve gelatin in PBS at 37°C to form a homogenous solution.

  • Dissolve this compound hydrochloride in the gelatin solution.

  • Separately, dissolve the NHS-PEG-NHS crosslinker in PBS.

  • Mix the this compound-gelatin solution with the crosslinker solution to initiate hydrogel formation.

  • The resulting solution can be injected before gelation is complete, allowing for in-situ formation of the drug-loaded hydrogel.

Mandatory Visualizations

Signaling Pathway of Local Anesthetics

LocalAnesthetic_Pathway cluster_membrane Neuronal Membrane cluster_action Cellular Events Na_channel_closed Voltage-gated Na+ Channel (Resting State) Na_channel_open Voltage-gated Na+ Channel (Open State) Na_channel_closed->Na_channel_open Depolarization Na_channel_inactivated Voltage-gated Na+ Channel (Inactivated State) Na_channel_open->Na_channel_inactivated Inactivation Block Channel Blockade Na_channel_open->Block Na_channel_inactivated->Na_channel_closed Repolarization No_AP No Action Potential (Nerve Block) Ambucaine_ext This compound (Extracellular) Ambucaine_int This compound (Intracellular) Ambucaine_ext->Ambucaine_int Diffusion Ambucaine_int->Block Block->No_AP

Caption: Mechanism of action of this compound on voltage-gated sodium channels.

Experimental Workflow for Liposomal this compound Preparation and Characterization

Liposome_Workflow cluster_prep Liposome Preparation cluster_char Characterization A Dissolve Lipids (SPC & Cholesterol) B Thin Film Formation (Rotary Evaporation) A->B C Hydration with This compound Solution B->C D Size Reduction (Sonication/Extrusion) C->D E Purification (Dialysis/Centrifugation) D->E F Particle Size & Zeta Potential (DLS) E->F G Encapsulation Efficiency (Spectrophotometry) E->G H In Vitro Release Study (Dialysis) E->H I In Vivo Efficacy (Nerve Block Model) E->I Delivery_System_Logic cluster_components Core Components cluster_properties Key Properties cluster_outcomes Desired Outcomes center Targeted this compound Delivery System Drug This compound (API) center->Drug Carrier Delivery Vehicle (Liposome, Nanoparticle, Hydrogel) center->Carrier Sustained_Release Sustained Release Carrier->Sustained_Release Biocompatibility Biocompatibility Carrier->Biocompatibility Efficacy Prolonged Nerve Block Sustained_Release->Efficacy Safety Reduced Systemic Toxicity Biocompatibility->Safety Targeting Site-Specific Delivery Targeting->Efficacy Targeting->Safety

References

Troubleshooting & Optimization

Overcoming Ambucaine precipitation in physiological buffer solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to Ambucaine precipitation in physiological buffer solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it precipitate in my physiological buffer?

A1: this compound is a local anesthetic.[1][2] Like many pharmaceutical compounds that are weak bases, its solubility in aqueous solutions is highly dependent on pH.[3][4] Precipitation in physiological buffers (like PBS, which typically has a pH of 7.4) often occurs because the pH of the solution is too close to or higher than this compound's pKa. In this state, a larger portion of this compound molecules are in their un-ionized, less soluble form, causing them to fall out of solution.[3][4]

Q2: What is the pKa of this compound and how does it affect solubility?

A2: The pKa is the pH at which a drug exists in equal parts ionized (water-soluble) and un-ionized (lipid-soluble) forms.[4] For a weak base like this compound, the ionized form is more soluble in aqueous buffers. While the exact experimental pKa of this compound is not widely published, similar local anesthetics like bupivacaine have a pKa around 8.1.[3][5] To maintain solubility, the pH of the buffer should ideally be kept at least 1 to 2 units below the pKa, which increases the proportion of the more soluble, ionized form of this compound.[6]

Q3: Can the type of buffer or its concentration affect this compound precipitation?

A3: Absolutely. The specific components and ionic strength of a buffer can influence drug solubility.[7] Some buffer species can interact with the drug, and different buffers have varying capacities to maintain pH, especially after the addition of a drug stock solution that might be acidic or basic.[8][9] For instance, physiological bicarbonate buffers can behave differently from commonly used phosphate buffers in dissolution and precipitation studies.[10][11] It is always recommended to test solubility in the specific buffer system you intend to use for your experiments.

Q4: I dissolved this compound in an organic solvent first. Why does it still precipitate when I add it to my buffer?

A4: This is a common issue known as "crashing out." While an organic solvent like DMSO can dissolve a high concentration of this compound, rapidly diluting this stock into an aqueous buffer can create a localized area of high supersaturation.[7][12] If the buffer cannot quickly accommodate this sudden high concentration, the drug will precipitate. To avoid this, add the stock solution dropwise into the buffer while vortexing or stirring vigorously to ensure rapid and even dispersion.[7][13]

Troubleshooting Guide

If you are experiencing this compound precipitation, consult the table below for common causes and recommended solutions.

Observed Issue Potential Cause Recommended Solution & Action Steps
Precipitate forms immediately upon adding this compound stock to the buffer. High Buffer pH: The buffer's pH is too high, favoring the less soluble, un-ionized form of this compound.1. Measure the pH of your buffer. 2. Adjust the pH to a more acidic range (e.g., pH 6.0-6.5). 3. Re-introduce the this compound stock solution.
High Drug Concentration: The final concentration exceeds this compound's solubility limit in that specific buffer and pH.1. Reduce the final target concentration of this compound. 2. Alternatively, use solubilizing excipients like cyclodextrins or surfactants if your experiment allows.[14]
Improper Mixing Technique: The concentrated drug stock is not dispersing quickly enough upon addition to the buffer.1. Add the this compound stock solution drop-by-drop into the buffer. 2. Ensure the buffer is being vigorously stirred or vortexed during the addition.[7]
Solution is initially clear but a precipitate forms over time (minutes to hours). pH Instability: The buffer's pH is shifting over time (e.g., due to CO2 absorption from the air in bicarbonate buffers).[11]1. Re-measure the pH of the solution after incubation. 2. Ensure the solution container is sealed properly. 3. Consider using a buffer with a higher buffering capacity.[8]
Temperature Effects: Solubility is decreasing due to a change in temperature (e.g., moving from room temperature to 4°C).1. Determine this compound's solubility at your target experimental temperature. 2. Prepare the solution and conduct the experiment at a consistent temperature.
Compound Degradation: The this compound molecule is degrading into a less soluble byproduct.1. Prepare solutions fresh before each experiment. 2. Protect the solution from light, as some compounds are light-sensitive.[15]

Experimental Protocols

Protocol 1: pH-Solubility Profile Determination

This protocol helps determine the optimal pH for dissolving this compound in your chosen physiological buffer.

  • Prepare Buffers: Create a series of your physiological buffer (e.g., PBS) at various pH levels (e.g., 5.5, 6.0, 6.5, 7.0, 7.4).

  • Prepare Stock Solution: Dissolve this compound in a 100% organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 50 mM).

  • Dilution: Add a small aliquot of the this compound stock solution to each buffer to reach your desired final concentration. Ensure the final percentage of the organic solvent is low (typically <0.5%) to avoid artifacts.[7]

  • Equilibration & Observation: Gently mix the solutions and incubate them at your experimental temperature for a set period (e.g., 2 hours). Visually inspect for precipitation (cloudiness or solid particles).

  • Quantification (Optional): To get a precise measurement, centrifuge the samples to pellet any precipitate. Measure the this compound concentration in the supernatant using an appropriate analytical method like HPLC.

  • Analysis: The highest pH at which no precipitate is observed is the upper limit for maintaining this compound solubility under these conditions.

Protocol 2: Buffer Compatibility Screening

This protocol helps identify the most suitable physiological buffer for your experiments.

  • Prepare Buffers: Prepare several different physiological buffers (e.g., PBS, Hanks' Balanced Salt Solution, TRIS buffer) all adjusted to the same optimal pH determined in Protocol 1.

  • Prepare Stock Solution: Use the same concentrated this compound stock solution as prepared previously.

  • Dilution: Add the this compound stock to each different buffer to achieve the identical final concentration.

  • Observation: Incubate all samples at the desired temperature and observe for precipitation at various time points (e.g., 0, 1, 4, and 24 hours).

  • Selection: The buffer that maintains a clear solution for the longest duration is the most compatible for your experiment.

Visual Guides

cluster_workflow Troubleshooting Workflow for this compound Precipitation Start Precipitation Observed Check_pH Is buffer pH well below pKa (~8.1)? Start->Check_pH Adjust_pH Action: Lower buffer pH (e.g., to 6.0-6.5) Check_pH->Adjust_pH No Check_Conc Is this compound concentration too high? Check_pH->Check_Conc Yes Adjust_pH->Check_pH Retry Further_Steps Still Precipitates: Screen alternative buffers (See Protocol 2) Adjust_pH->Further_Steps Lower_Conc Action: Reduce final concentration Check_Conc->Lower_Conc Yes Check_Mix Was stock added slowly to a vortexing buffer? Check_Conc->Check_Mix No Lower_Conc->Check_Conc Retry Lower_Conc->Further_Steps Improve_Mix Action: Improve mixing technique Check_Mix->Improve_Mix No Stable Solution Stable Check_Mix->Stable Yes Improve_Mix->Check_Mix Retry Improve_Mix->Further_Steps

Caption: A step-by-step workflow for troubleshooting this compound precipitation.

Caption: The relationship between pH, this compound's ionization state, and its solubility.

References

Technical Support Center: Optimizing Bupivacaine Concentration for Effective Nerve Conduction Block

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Bupivacaine to achieve effective nerve conduction block in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Bupivacaine in blocking nerve conduction?

A1: Bupivacaine is an amide-type local anesthetic that primarily functions by blocking voltage-gated sodium channels in the neuronal membrane.[1][2][3] This action inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials.[4][5] By preventing depolarization, Bupivacaine effectively blocks the transmission of nerve impulses, leading to a loss of sensation in the innervated area.[2][5] The block is reversible as the anesthetic diffuses away from the nerve.[1][2]

Q2: What is a typical effective concentration range for Bupivacaine in in vitro and in vivo experiments?

A2: The effective concentration of Bupivacaine can vary significantly depending on the experimental model (e.g., isolated nerve fibers, whole animal), the type of nerve fiber being targeted, and the desired duration of the block. For in vitro studies on isolated neurons, concentrations in the low micromolar range can be effective. For instance, the half-maximal inhibitory dose (IC50) for bupivacaine on Nav1.5 channels has been reported to be 4.51 μmol/L.[6] In clinical and animal studies, concentrations typically range from 0.25% to 0.75%.[7][8] It is crucial to perform dose-response studies to determine the optimal concentration for your specific experimental setup.

Q3: How does the concentration of Bupivacaine affect the onset and duration of the nerve block?

A3: Generally, higher concentrations of Bupivacaine lead to a faster onset and longer duration of the nerve block.[7] However, increasing the concentration also increases the risk of systemic toxicity.[7][9] Studies have shown that decreasing the concentration of bupivacaine from 0.5% to 0.25% significantly prolongs the onset of sensory block and decreases the time to regression of the block.[7] The lipid solubility and protein binding characteristics of Bupivacaine contribute to its long duration of action compared to other local anesthetics.[5][10]

Q4: Can Bupivacaine block different types of nerve fibers selectively?

A4: Local anesthetics like Bupivacaine can exhibit a degree of differential blockade, affecting smaller diameter and myelinated nerve fibers more readily than larger, non-myelinated fibers.[3] The order of functional loss is typically pain, then temperature, touch, deep pressure, and finally motor function.[3][9] This is attributed to the fact that myelinated fibers have nodes of Ranvier where the sodium channels are concentrated, making them more susceptible to blockade.

Q5: Are there any known interactions of Bupivacaine with other agents that could affect my experiment?

A5: Yes, certain adjuvants can potentiate the effects of Bupivacaine. For instance, epinephrine is often used to cause vasoconstriction, which decreases the rate of systemic absorption of Bupivacaine and prolongs the duration of the block.[1] Other substances like buprenorphine, ketamine, and clonidine have been shown to directly inhibit sodium channels and potentiate the blocking efficacy of bupivacaine.[11] It is important to be aware of these potential interactions when designing your experiments.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Inconsistent or no nerve block observed Inadequate Bupivacaine Concentration: The concentration may be too low for the specific nerve preparation or experimental model.Perform a dose-response curve to determine the optimal concentration. Start with a concentration reported in similar studies and titrate up or down as needed.
Improper Application/Delivery: The anesthetic may not be reaching the nerve in sufficient concentration due to diffusion barriers or incorrect injection technique.Ensure direct and adequate application of the Bupivacaine solution to the nerve sheath. For in vivo studies, consider using ultrasound guidance for precise injection.
Nerve Health: The nerve preparation may be compromised, affecting its responsiveness to the anesthetic.Ensure the nerve is healthy and not damaged during dissection and mounting. Maintain appropriate physiological conditions (temperature, pH, oxygenation) for the preparation.
Block is too short-lived Rapid Diffusion/Metabolism: The Bupivacaine is being cleared from the site of action too quickly.Consider co-administration with a vasoconstrictor like epinephrine to reduce local blood flow and slow systemic absorption.[1] Ensure the concentration is adequate for the desired duration.
Low Protein Binding: The duration of action is related to how firmly the anesthetic binds to the sodium channel protein.[5]While difficult to modify directly, ensure other experimental parameters are optimal to maximize the inherent binding properties of Bupivacaine.
Signs of Systemic Toxicity (e.g., in animal models) High Bupivacaine Concentration or Dose: Excessive concentration or total dose can lead to systemic absorption and adverse effects on the cardiovascular and central nervous systems.[9]Reduce the concentration and/or volume of Bupivacaine administered. Always use the lowest effective dose. Monitor for any signs of toxicity.
Rapid Systemic Absorption: Administer the anesthetic slowly and consider the use of a vasoconstrictor to limit systemic uptake.[1]
Variability in results between experiments Inconsistent Experimental Protocol: Minor variations in the experimental setup can lead to significant differences in outcomes.Standardize all aspects of the protocol, including nerve preparation, solution preparation, application method, and recording parameters.
Temperature Fluctuations: Temperature can affect nerve conduction velocity and the potency of local anesthetics.Maintain a constant and physiological temperature throughout the experiment.

Data Presentation

Table 1: Bupivacaine Concentration and Nerve Block Characteristics

Bupivacaine ConcentrationOnset of Sensory BlockDuration of Sensory BlockOnset of Motor BlockDuration of Motor Block
0.25%SlowerShorterSlowerShorter
0.375%IntermediateIntermediateIntermediateIntermediate
0.5%FasterLongerFasterLonger

Note: This table provides a qualitative summary based on general findings.[7] Actual onset and duration times are highly dependent on the specific experimental conditions.

Table 2: Median Effective Dose (ED50) for Motor Block of Intrathecal Bupivacaine in Elderly Patients

Bupivacaine ConcentrationED50 (mg)95% Confidence Interval (mg)
0.75%6.105.58–6.66
0.50%6.045.82–6.28
0.25%5.435.19–5.67

Source: Adapted from a study on intrathecal administration in elderly patients.[8] This data is for illustrative purposes and may not be directly applicable to all experimental models.

Experimental Protocols

Protocol 1: Ex Vivo Nerve Conduction Block Assay

This protocol describes a general method for assessing nerve conduction block in an isolated nerve preparation (e.g., rodent sciatic nerve).

  • Nerve Dissection: Carefully dissect the desired nerve from the animal model, ensuring minimal stretching or damage.

  • Mounting: Place the nerve in a recording chamber containing an appropriate physiological saline solution (e.g., Krebs-Ringer solution) maintained at a constant temperature (e.g., 37°C) and continuously bubbled with 95% O2 / 5% CO2.

  • Electrode Placement: Position stimulating electrodes at the proximal end of the nerve and recording electrodes at the distal end. A reference electrode should also be placed in the bath.

  • Baseline Recording: Stimulate the nerve with supramaximal square-wave pulses (e.g., 0.1-0.5 ms duration) and record the compound action potentials (CAPs). Establish a stable baseline recording for at least 15-20 minutes.

  • Bupivacaine Application: Replace the normal saline with a solution containing the desired concentration of Bupivacaine.

  • Data Acquisition: Continue to stimulate the nerve and record the CAPs at regular intervals to observe the onset and progression of the nerve block, as indicated by a decrease in the CAP amplitude.

  • Washout: After achieving a complete or partial block, replace the Bupivacaine solution with normal saline to observe the reversal of the block.

  • Data Analysis: Measure the amplitude of the CAPs over time and calculate the percentage of block relative to the baseline. Determine the time to onset of the block and the time to recovery after washout.

Mandatory Visualizations

Nerve_Conduction_Block_Pathway cluster_neuron Neuron Axon ActionPotential Action Potential Propagation NaChannel_Open Voltage-Gated Na+ Channel (Open) ActionPotential->NaChannel_Open Opens NaChannel_Blocked Na+ Channel (Blocked) NaChannel_Open->NaChannel_Blocked Blockade by Bupivacaine Depolarization Membrane Depolarization NaChannel_Open->Depolarization Na+ Influx NoDepolarization No Depolarization NaChannel_Blocked->NoDepolarization Prevents Na+ Influx NerveImpulse Nerve Impulse Blocked NoDepolarization->NerveImpulse Bupivacaine Bupivacaine Bupivacaine->NaChannel_Blocked Binds to intracellular side

Caption: Mechanism of Bupivacaine-induced nerve conduction block.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Dissect 1. Nerve Dissection Mount 2. Mount in Recording Chamber Dissect->Mount Baseline 3. Record Baseline Action Potentials Mount->Baseline ApplyBupivacaine 4. Apply Bupivacaine Solution Baseline->ApplyBupivacaine RecordBlock 5. Record Nerve Conduction Block ApplyBupivacaine->RecordBlock Washout 6. Washout with Saline RecordBlock->Washout RecordRecovery 7. Record Recovery Washout->RecordRecovery Analyze 8. Analyze Data (Amplitude, Onset, Duration) RecordRecovery->Analyze

Caption: Workflow for an ex vivo nerve conduction block experiment.

Troubleshooting_Logic Start No/Inconsistent Block CheckConc Is Concentration Adequate? Start->CheckConc CheckDelivery Is Delivery to Nerve Correct? CheckConc->CheckDelivery Yes IncreaseConc Increase Concentration (Dose-Response) CheckConc->IncreaseConc No CheckHealth Is Nerve Preparation Healthy? CheckDelivery->CheckHealth Yes ImproveDelivery Refine Application/ Injection Technique CheckDelivery->ImproveDelivery No NewPrep Prepare New Nerve Sample CheckHealth->NewPrep No Reevaluate Re-evaluate Protocol CheckHealth->Reevaluate Yes Success Block Achieved IncreaseConc->Success ImproveDelivery->Success NewPrep->Success

Caption: Troubleshooting logic for failed nerve conduction block.

References

Troubleshooting Ambucaine-induced cardiotoxicity in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ambucaine-Induced Cardiotoxicity

Disclaimer: Scientific literature specifically detailing this compound-induced cardiotoxicity in animal models is limited. This guide is based on the well-documented cardiotoxic mechanisms of other potent local anesthetics, such as Bupivacaine, which are expected to be class-similar. The principles and troubleshooting steps provided herein are intended to serve as a robust starting point for researchers investigating this compound or related compounds.

Frequently Asked Questions (FAQs)

Q1: What is local anesthetic-induced cardiotoxicity?

Local anesthetic-induced cardiotoxicity is a rare but severe adverse effect that can occur when these drugs reach systemic circulation in high concentrations. It manifests as a spectrum of cardiac dysfunction, including life-threatening arrhythmias, profound depression of myocardial contractility, and cardiovascular collapse.[1][2]

Q2: What are the primary mechanisms of this compound-induced cardiotoxicity?

While specific data on this compound is scarce, the cardiotoxicity of potent local anesthetics like Bupivacaine is multifactorial and includes:

  • Ion Channel Blockade: Primarily, the blockade of voltage-gated sodium (Na+) channels in cardiomyocytes, which slows cardiac conduction and can lead to arrhythmias.[2][3] Blockade of potassium (K+) and calcium (Ca2+) channels also contributes to arrhythmogenesis and negative inotropy.[4][5][6]

  • Mitochondrial Dysfunction: Interference with mitochondrial energy production by inhibiting the electron transport chain and reducing ATP synthesis.[1][7][8] This energy depletion impairs cardiomyocyte function and survival.

  • Oxidative Stress: Increased production of reactive oxygen species (ROS) within the heart muscle, leading to cellular damage, apoptosis, and remodeling.[9][10][11]

Q3: Which animal models are most suitable for studying this compound cardiotoxicity?

Rodent models, particularly rats and mice, are commonly used for initial cardiotoxicity screening due to their well-characterized physiology and the availability of tools for in-depth cardiac assessment.[12][13] For more detailed hemodynamic and electrophysiological studies that more closely mimic human physiology, larger animal models like rabbits or canines may be employed.[14][15]

Troubleshooting Guide: Experimental Issues

Issue 1: Unexpectedly High Animal Mortality During or Shortly After Dosing

Q: We are observing a high rate of mortality in our rats immediately following this compound administration, even before cardiac-specific effects can be measured. What could be the cause?

A: This is often related to the dose, concentration, or administration technique rather than the intended cardiotoxic mechanism. High concentrations of local anesthetics can cause rapid central nervous system (CNS) toxicity (e.g., seizures) and profound, acute cardiovascular collapse that is not the intended focus of the study.[2]

Troubleshooting Steps:

  • Dose and Concentration Review: Compare your dosing regimen to established models for similar local anesthetics. Bupivacaine, for example, has been studied in rats at doses ranging from 1 to 4 µg/g.[4] Acute toxicity models for other drugs often start with a high single dose but may need adjustment.[16]

  • Administration Rate: A rapid intravenous bolus delivers a high peak concentration. Consider a slower, controlled infusion to achieve target plasma levels more safely, allowing for the development of measurable cardiotoxicity without acute systemic collapse.

  • Anesthesia Interaction: The general anesthetic used can have synergistic cardiodepressant effects.[1] Ensure your anesthetic protocol is stable and its effects on baseline cardiovascular parameters are well-characterized. Isoflurane is a common choice but can cause vasodilation and reduced cardiac function.[17]

Table 1: Example Dosing Regimens for Inducing Cardiotoxicity in Rodents (Adapted from various agents)
Animal ModelDrug Class ExampleDosing StrategyRouteKey ConsiderationsReference(s)
Rat (Sprague-Dawley)Local Anesthetic (Bupivacaine)1-4 µg/gIV injectionCNS toxicity may precede cardiotoxicity.[4]
Rat (Sprague-Dawley)Anthracycline (Doxorubicin)Single high-dose (5-10 mg/kg)IP injectionAcute model, high mortality possible.[12][13]
Mouse (C57BL/6)Anthracycline (Doxorubicin)Single high-dose (20 mg/kg)IP injectionHigh non-cardiac mortality rate reported.[16]
Issue 2: Inconsistent or Unclear Electrocardiogram (ECG) Changes

Q: Our ECG recordings show variable results. Sometimes we see QRS widening, but other times there are no significant changes before the animal deteriorates. How can we improve our ECG analysis?

A: Inconsistent ECG findings can result from improper lead placement, signal noise, or misinterpretation of the effects. The primary expected effect from Na+ channel blockade is a dose-dependent slowing of conduction, manifesting as a widened QRS complex and potentially a prolonged PR interval.[1]

Troubleshooting Steps:

  • Standardize Lead Placement: Use a consistent and validated lead configuration (e.g., Lead II) for all animals to ensure comparable measurements.

  • Signal Quality: Ensure good electrode contact and proper grounding to minimize noise. Anesthetized rodents can have low body temperature, which can affect signal quality; maintain normothermia.

  • Continuous Monitoring: Record ECG continuously from baseline, through administration, and during the entire observation period. This allows for the detection of transient events and accurate characterization of the time course of ECG changes.

  • Rate Correction: Changes in heart rate can influence interval durations. Use a rate-correction formula (e.g., Bazett's formula for QT, though its use in rodents is debated) or report data at consistent heart rates.

Table 2: Expected Electrophysiological Effects of Cardiotoxic Local Anesthetics
ParameterExpected ChangePrimary MechanismNotesReference(s)
PR Interval LengtheningNa+ channel blockade (Atrial/AV nodal conduction delay)Indicates delayed atrioventricular conduction.[1]
QRS Duration WideningNa+ channel blockade (Ventricular conduction delay)A hallmark of significant Na+ channel blockade.[1][14]
QTc Interval LengtheningK+ channel blockadeMay contribute to risk of ventricular tachyarrhythmias.[6]
Heart Rate Decrease (Bradycardia)Inhibition of sinoatrial node firing rate.Often observed at higher toxic doses.[1]
Issue 3: Echocardiography Fails to Detect Significant Functional Decline

Q: We administered a dose of this compound that caused ECG changes, but standard echocardiography (LVEF) shows only a minor, non-significant drop in function. Are we missing something?

A: Left Ventricular Ejection Fraction (LVEF) can be an insensitive marker of early or subtle cardiac injury.[16] Myocardial strain imaging is a more sensitive echocardiographic technique for detecting early changes in myocardial contractility. Additionally, proper technique and consideration of anesthetic effects are critical.

Troubleshooting Steps:

  • Incorporate Strain Imaging: If available, use speckle-tracking echocardiography to measure global longitudinal strain (GLS). A reduction in GLS often precedes a significant drop in LVEF.[16]

  • Standardize Imaging Windows: Ensure that all measurements are taken from consistent imaging planes (e.g., parasternal long-axis and short-axis) at the same point in the respiratory cycle.[18]

  • Maintain Physiological Stability: Monitor and maintain the animal's heart rate and body temperature. A heart rate below 400 bpm in an anesthetized mouse is considered bradycardic and can significantly impact functional measurements.[17]

  • Assess Diastolic Function: Evaluate diastolic parameters, such as the E/A ratio and E/e' ratio, as diastolic dysfunction can be an early indicator of toxicity.

Table 3: Key Echocardiographic Parameters for Cardiotoxicity Assessment in Rodents
ParameterDescriptionUtility in CardiotoxicityCommon PitfallsReference(s)
LVEF (%) Left Ventricular Ejection FractionStandard measure of systolic function.Insensitive to early/subtle damage.[16][17]
FS (%) Fractional ShorteningSimpler measure of systolic function from M-mode.Load-dependent; less accurate in abnormally shaped ventricles.[19]
Strain/Strain Rate Myocardial DeformationHighly sensitive for detecting early contractile dysfunction.Requires specialized software and skilled operator.[16]
E/A Ratio Mitral inflow velocitiesAssesses diastolic function.Highly heart-rate dependent in rodents.[18]
Issue 4: Biomarker Levels Do Not Correlate with Functional Data

Q: We observed a significant drop in cardiac function, but serum levels of cardiac troponin I (cTnI) are only minimally elevated. Why is there a disconnect?

A: This discrepancy can be due to the timing of blood collection or the specific mechanism of toxicity.

  • Timing: Biomarkers like cTnI and CK-MB are released from necrotic cardiomyocytes. There is a time lag between the onset of injury and their peak concentration in the blood. In acute toxicity models, functional impairment (due to ion channel blockade) can occur long before significant cell death and biomarker release.[20]

  • Mechanism: If the primary mechanism is electrophysiological or involves reversible mitochondrial dysfunction without widespread necrosis, functional changes will be more prominent than biomarker elevation.

Troubleshooting Steps:

  • Time Course Study: Collect blood samples at multiple time points post-administration (e.g., 1, 4, 8, 24 hours) to capture the peak of biomarker release.

  • Use a Panel of Markers: Measure both early (e.g., Myoglobin) and later (e.g., cTnI, CK-MB) markers to get a better picture of the injury timeline.[20][21] Consider markers of oxidative stress or inflammation if that is a suspected pathway.[22]

  • Correlate with Histology: Confirm the extent of myocardial necrosis with histopathological analysis (e.g., H&E or TTC staining) to validate biomarker findings.

Table 4: Common Biochemical Markers for Myocardial Damage
BiomarkerTime to Increase (Post-Injury)Peak ConcentrationNotesReference(s)
Myoglobin 1-4 hours6-12 hoursEarly marker, but not cardiac-specific.[20]
CK-MB (mass) 3-6 hours12-24 hoursMore cardiac-specific than total CK.[21]
Cardiac Troponin I/T (cTnI/cTnT) 3-12 hours24-48 hoursHighly sensitive and specific for cardiomyocyte necrosis.[20][21]
BNP / NT-proBNP Hours to DaysVariableMarker of ventricular stress and heart failure.[19]

Key Experimental Protocols

Protocol 1: Induction and Monitoring of Acute Cardiotoxicity in Rats
  • Animal Preparation: Anesthetize a male Sprague-Dawley rat (250-300g) with isoflurane (2-3% for induction, 1.5% for maintenance). Place the animal on a heating pad to maintain body temperature at 37°C.

  • Catheterization: Cannulate the jugular vein for drug infusion and the carotid artery for blood pressure monitoring and blood sampling.

  • ECG Monitoring: Place subcutaneous needle electrodes for a continuous Lead II ECG recording.

  • Baseline Recording: Allow the animal to stabilize for 20-30 minutes. Record baseline ECG and blood pressure for at least 15 minutes.

  • This compound Administration: Infuse this compound intravenously at a predetermined rate. Start with a low dose and escalate if creating a dose-response curve, or use a single target dose based on pilot studies.

  • Continuous Monitoring: Continuously record ECG and blood pressure throughout the infusion and for a minimum of 60 minutes post-infusion.

  • Data Collection: At the experimental endpoint, collect a terminal blood sample via the arterial line for biomarker analysis.

  • Tissue Harvest: Perform a thoracotomy, excise the heart, and proceed with tissue processing for histopathology or biochemical analysis.

Protocol 2: Hemodynamic Assessment with Pressure-Volume (PV) Loop Analysis

This protocol provides a more detailed, load-independent assessment of cardiac function.

  • Animal Preparation: Prepare the animal as described in Protocol 1.

  • PV Catheter Insertion: Perform a thoracotomy or sub-diaphragmatic incision to expose the apex of the heart.[23] Insert a pressure-volume catheter (e.g., Millar) into the left ventricle via an apical puncture.[24]

  • Signal Stabilization: Ensure the catheter is correctly positioned by observing the characteristic PV loop shape on the monitor. Allow the signal to stabilize.

  • Baseline Hemodynamics: Record baseline PV loops. Key parameters include End-Systolic Pressure, End-Diastolic Volume, Stroke Volume, Ejection Fraction, and load-independent indices like End-Systolic Pressure-Volume Relationship (ESPVR) and Preload Recruitable Stroke Work (PRSW).[24]

  • This compound Administration: Infuse this compound via the jugular vein catheter.

  • Dynamic Assessment: Record PV loop data continuously during and after infusion to capture dynamic changes in contractility, relaxation, and ventricular stiffness.

  • Data Analysis: Analyze the data to quantify changes in both systolic and diastolic function.

Protocol 3: Histopathological Analysis of Myocardium
  • Tissue Fixation: Immediately after excision, rinse the heart in cold saline. Perfuse-fix with 10% neutral buffered formalin or fix by immersion for 24-48 hours.

  • Sectioning: After fixation, transect the ventricles perpendicular to the long axis (bread-loafing) to obtain sections from the base, mid-ventricle, and apex.

  • Processing and Embedding: Process the tissue sections through graded alcohols and xylene, and embed in paraffin wax.

  • Staining:

    • Hematoxylin and Eosin (H&E): For general morphology, to identify necrosis (hypereosinophilia, loss of nuclei), edema, and inflammatory cell infiltration.

    • Masson's Trichrome: To assess for fibrosis (collagen stains blue), which is more relevant in chronic toxicity models.

    • TUNEL Staining: To specifically detect apoptosis.

  • Microscopic Examination: A board-certified veterinary pathologist should examine the slides in a blinded fashion to score the extent and severity of myocardial lesions.

Visualizations: Pathways and Workflows

G Mechanism of Local Anesthetic Cardiotoxicity cluster_initiator Initiating Agent cluster_mechanisms Cellular Mechanisms cluster_effects Pathophysiological Effects cluster_outcome Clinical Manifestation LA This compound / Bupivacaine (Systemic Exposure) Na_Channel Fast Na+ Channel Blockade LA->Na_Channel K_Channel K+ Channel Blockade LA->K_Channel Mito Mitochondrial Dysfunction LA->Mito Conduction ↓ Conduction Velocity (↑ QRS, PR) Na_Channel->Conduction Repol Altered Repolarization (↑ QT) K_Channel->Repol ROS Oxidative Stress (↑ ROS) Mito->ROS Energy ↓ ATP Production Mito->Energy Damage Cellular Damage & Apoptosis ROS->Damage Arrhythmia Arrhythmias Conduction->Arrhythmia Repol->Arrhythmia Depression Contractile Depression Energy->Depression Damage->Depression

Caption: Key cellular mechanisms of local anesthetic-induced cardiotoxicity.

G Experimental Workflow for Cardiotoxicity Assessment cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Collection & Analysis A Animal Acclimatization (≥ 7 days) B Surgical Preparation (Anesthesia, Catheterization) A->B C Baseline Data Collection (ECG, Echo, Hemodynamics) B->C D This compound Administration (IV Infusion or Bolus) C->D E Continuous Monitoring (ECG, Blood Pressure) D->E F Endpoint Measurements (PV-Loop, Serial Echo) E->F G Terminal Sample Collection (Blood for Biomarkers) F->G H Tissue Harvest (Heart for Histology) G->H I Data Analysis (Statistics, Scoring) H->I G Troubleshooting Decision Tree Start Unexpected Result Observed Mortality High Acute Mortality? Start->Mortality Mortality Issue NoEffect No Significant Effect (ECG/Function)? Start->NoEffect Efficacy Issue Mismatch Data Mismatch? (e.g., Function vs. Biomarker) Start->Mismatch Data Correlation Issue Dose Action: Review Dose & Administration Rate Mortality->Dose Yes Anesthesia Action: Check Anesthetic Interaction Mortality->Anesthesia Yes DoseLow Cause: Dose Too Low? NoEffect->DoseLow Yes Measure Cause: Insensitive Measurement? NoEffect->Measure Yes DoseUp Action: Perform Dose- Response Study DoseLow->DoseUp Strain Action: Use More Sensitive Method (e.g., Strain Echo) Measure->Strain Timing Cause: Sample Timing? Mismatch->Timing Yes Mechanism Cause: Non-necrotic Mechanism? Mismatch->Mechanism Yes TimeCourse Action: Conduct Time- Course Study for Biomarkers Timing->TimeCourse Histo Action: Correlate with Histopathology Mechanism->Histo

References

Improving the stability of Ambucaine solutions for long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Ambucaine solutions for long-term experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter with this compound solution stability.

Problem Potential Cause Recommended Action
Loss of Potency in this compound Solution Hydrolysis: As a benzoate ester, this compound is susceptible to hydrolysis, especially in neutral or alkaline conditions. This breaks down this compound into 4-amino-2-butoxybenzoic acid and diethylaminoethanol, leading to a loss of anesthetic activity.- pH Adjustment: Maintain the solution pH in the acidic range (ideally between 4.0 and 5.0) to minimize hydrolysis. Use a suitable buffer system (e.g., citrate buffer) to stabilize the pH. - Temperature Control: Store this compound solutions at controlled room temperature or under refrigeration (2-8°C) to slow down the rate of hydrolysis. Avoid freezing.
Discoloration of the Solution (Yellowing/Browning) Oxidation: The aromatic amine group in this compound is prone to oxidation, which can be accelerated by exposure to light, oxygen, and the presence of metal ions. This can lead to the formation of colored degradation products.- Use of Antioxidants: Add an antioxidant such as sodium metabisulfite (0.05-0.1% w/v) to the formulation to protect against oxidation.[1] - Inert Atmosphere: Prepare and store the solution under an inert atmosphere (e.g., by bubbling nitrogen through the solvent and into the headspace of the storage container) to minimize contact with oxygen. - Light Protection: Store the solution in amber-colored vials or protect it from light by wrapping the container in aluminum foil.
Precipitation in the Solution pH Shift: A significant increase in pH can cause the free base form of this compound to precipitate out of the solution, as it is less water-soluble than the hydrochloride salt. Incompatibility: Interaction with other components in a complex experimental medium.- Buffer Capacity: Ensure your chosen buffer system has sufficient capacity to maintain the desired pH, especially when adding other components to the solution. - Solubility Check: Before preparing a large batch, perform small-scale compatibility tests with all components of your experimental medium.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound, a 4-aminobenzoate ester, is hydrolysis of the ester bond. This reaction is catalyzed by both acid and base and results in the formation of 4-amino-2-butoxybenzoic acid and 2-(diethylamino)ethanol. This process leads to a loss of the anesthetic's potency.

Q2: What is the optimal pH for storing this compound solutions?

A2: To minimize hydrolysis, this compound solutions should be maintained at an acidic pH, typically between 4.0 and 5.0. Commercial local anesthetic solutions are often formulated in this pH range to ensure chemical stability and a long shelf-life.

Q3: Can I do anything to protect my this compound solution from degradation by light?

A3: Yes, photostability is a concern for many local anesthetics. To protect your this compound solution from photodegradation, you should store it in light-resistant containers, such as amber glass vials. Alternatively, you can wrap the container in a light-blocking material like aluminum foil.

Q4: Are there any additives that can help prolong the stability of my this compound solution?

A4: Yes, several additives can enhance stability:

  • Antioxidants: To prevent oxidative degradation, especially of the aromatic amine group, consider adding an antioxidant like sodium metabisulfite.

  • Chelating Agents: Metal ions can catalyze degradation reactions. Including a chelating agent such as disodium edetate (EDTA) can bind these metal ions and improve stability.[1][2]

Q5: How does temperature affect the stability of this compound solutions?

A5: Higher temperatures accelerate the rate of chemical degradation, primarily hydrolysis. Therefore, it is recommended to store this compound solutions at controlled room temperature or under refrigeration (2-8°C) for long-term experiments. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of a 1% (10 mg/mL) this compound HCl stock solution with enhanced stability.

Materials:

  • This compound hydrochloride powder

  • Sterile water for injection

  • Sodium metabisulfite

  • Disodium edetate (EDTA)

  • Citric acid and sodium citrate (for buffer preparation)

  • 0.22 µm sterile syringe filter

  • Sterile, amber glass vials

Procedure:

  • Buffer Preparation: Prepare a 0.1 M citrate buffer solution with a pH of 4.5.

  • Dissolution: In a sterile beaker, dissolve sodium metabisulfite (to a final concentration of 0.05% w/v) and EDTA (to a final concentration of 0.01% w/v) in the citrate buffer.

  • This compound Addition: Slowly add the this compound HCl powder to the buffer solution while stirring until it is completely dissolved to achieve a final concentration of 10 mg/mL.

  • pH Check and Adjustment: Measure the pH of the final solution and adjust to 4.5 if necessary using small amounts of citric acid or sodium citrate solution.

  • Sterile Filtration: Filter the solution through a 0.22 µm sterile syringe filter into a sterile, amber glass vial.

  • Inert Gas Purge: If possible, gently bubble nitrogen gas through the solution for a few minutes and fill the headspace of the vial with nitrogen before sealing.

  • Storage: Store the vial at 2-8°C, protected from light.

Protocol 2: Stability Indicating HPLC Method for this compound

This protocol outlines a high-performance liquid chromatography (HPLC) method to assess the stability of this compound solutions by separating the parent drug from its potential degradation products.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 290 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound HCl of known concentration in the mobile phase.

  • Sample Preparation: Dilute the this compound solution to be tested with the mobile phase to a suitable concentration within the linear range of the assay.

  • Forced Degradation (for method validation): To validate that the method is stability-indicating, perform forced degradation studies on a sample of this compound solution. This involves subjecting the solution to stress conditions such as:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 80°C for 48 hours.

    • Photodegradation: Exposure to UV light (254 nm) for 24 hours.

  • Analysis: Inject the standard, the test sample, and the forced degradation samples into the HPLC system.

  • Data Evaluation: Compare the chromatogram of the test sample to the standard to quantify the amount of this compound remaining. In the forced degradation samples, look for the appearance of new peaks, which represent degradation products. The peak for this compound should be well-resolved from these new peaks.

Data Presentation

The following tables illustrate the expected impact of different storage conditions on the stability of a hypothetical this compound solution.

Table 1: Effect of pH on this compound Stability at 25°C

pH% this compound Remaining after 30 days
3.099.5%
4.598.2%
6.092.1%
7.485.3%

Table 2: Effect of Temperature on this compound Stability at pH 4.5

Temperature% this compound Remaining after 30 days
4°C99.8%
25°C98.2%
40°C91.5%

Table 3: Effect of Stabilizers on this compound Stability at 25°C and pH 4.5

Formulation% this compound Remaining after 30 days
This compound Solution98.2%
+ 0.05% Sodium Metabisulfite99.1%
+ 0.01% EDTA98.9%
+ 0.05% Sodium Metabisulfite + 0.01% EDTA99.6%

Visualizations

cluster_troubleshooting Troubleshooting Workflow Start Instability Observed (e.g., loss of potency, discoloration) Check_pH Is the solution pH in the acidic range (4-5)? Start->Check_pH Check_Storage Is the solution protected from light and oxygen? Check_pH->Check_Storage Yes Adjust_pH Adjust pH to 4-5 using a suitable buffer. Check_pH->Adjust_pH No Check_Temp Is the solution stored at a cool temperature? Check_Storage->Check_Temp Yes Improve_Storage Store in amber vials and/or under an inert atmosphere. Check_Storage->Improve_Storage No Add_Stabilizers Consider adding antioxidants (e.g., sodium metabisulfite) and/or chelating agents (e.g., EDTA). Check_Temp->Add_Stabilizers Yes Control_Temp Store at 2-8°C. Check_Temp->Control_Temp No Stable_Solution Stable this compound Solution Add_Stabilizers->Stable_Solution Adjust_pH->Check_Storage Improve_Storage->Check_Temp Control_Temp->Add_Stabilizers

Caption: Troubleshooting workflow for this compound solution instability.

This compound This compound 2-(Diethylamino)ethyl 4-amino-2-butoxybenzoate Degradation_Products Degradation Products 4-amino-2-butoxybenzoic acid + 2-(Diethylamino)ethanol This compound->Degradation_Products Hydrolysis Stress_Factors Stress Factors - High pH (alkaline conditions) - Elevated Temperature - UV Light Stress_Factors->this compound Accelerate Degradation Stabilizing_Factors Stabilizing Factors - Acidic pH (4.0 - 5.0) - Refrigeration (2-8°C) - Light Protection (Amber Vials) - Antioxidants (e.g., Sodium Metabisulfite) - Chelating Agents (e.g., EDTA) Stabilizing_Factors->this compound Inhibit Degradation

Caption: this compound degradation pathway and influencing factors.

cluster_workflow Experimental Workflow for Stability Testing Prepare_Solution Prepare this compound Solution Forced_Degradation Subject to Stress Conditions (Heat, Light, pH, Oxidation) Prepare_Solution->Forced_Degradation Sample_Collection Collect Samples at Defined Time Points Forced_Degradation->Sample_Collection HPLC_Analysis Analyze Samples by Stability-Indicating HPLC Sample_Collection->HPLC_Analysis Data_Analysis Quantify this compound and Degradation Products HPLC_Analysis->Data_Analysis Stability_Assessment Assess Stability Profile and Determine Shelf-Life Data_Analysis->Stability_Assessment

Caption: Workflow for assessing this compound solution stability.

References

Technical Support Center: Refinement of Ambucaine Dosage for Minimizing Systemic Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for specific data on "Ambucaine" dosage, pharmacokinetics, and systemic toxicity yielded no direct scientific literature. The following information is based on well-studied local anesthetics such as bupivacaine and lidocaine, which are commonly used as reference compounds in toxicological studies. Researchers should use this information as a general guide and must conduct specific studies to validate all parameters for this compound before any experimental or clinical use.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of local anesthetic systemic toxicity (LAST)?

A1: Local anesthetic systemic toxicity (LAST) primarily occurs when a local anesthetic reaches high concentrations in the systemic circulation. The primary molecular mechanism involves the blockade of voltage-gated sodium channels in the cell membranes of various tissues, particularly the central nervous system (CNS) and the cardiovascular system.[1][2] This interference with sodium channels disrupts normal nerve impulse conduction and cardiac muscle function.[1][2]

Q2: What are the typical signs and symptoms of LAST?

A2: LAST often presents with a biphasic response in the central nervous system, initially showing signs of excitation (e.g., seizures, agitation, confusion) followed by depression (e.g., drowsiness, coma, respiratory arrest).[2] Cardiovascular effects can include arrhythmias, hypotension, and in severe cases, cardiovascular collapse.[3]

Q3: Which factors can increase the risk of developing LAST?

A3: Several factors can increase the risk of LAST, including the dose of the local anesthetic, the vascularity of the injection site, the use of vasoconstrictors, and patient-specific factors such as age, cardiac function, and liver function.[4]

Q4: Are there established maximum recommended doses for local anesthetics that can be used as a starting point for this compound studies?

A4: Yes, regulatory agencies and scientific bodies have established maximum recommended doses for commonly used local anesthetics. These can serve as a cautious starting point for preclinical studies with this compound, but dose-finding studies are essential.

Local AnestheticMaximum Dose (mg/kg)Maximum Dose with Epinephrine (mg/kg)
Bupivacaine2.53
Lidocaine4.57
Ropivacaine33

Note: These values are for adults and should be adjusted for specific patient populations. Data compiled from multiple sources.

Troubleshooting Guides for this compound Experiments

Issue 1: High variability in animal response to this compound administration.

  • Possible Cause 1: Inconsistent injection technique.

    • Troubleshooting Step: Ensure a standardized injection protocol is followed, including the needle gauge, depth of injection, and speed of administration. Use of ultrasound guidance is recommended to ensure consistent placement and avoid inadvertent intravascular injection.

  • Possible Cause 2: Variability in animal physiology.

    • Troubleshooting Step: Use a homogenous animal population in terms of age, weight, and sex. Ensure animals are adequately acclimatized and handled consistently to minimize stress, which can affect physiological responses.

Issue 2: Unexpectedly high incidence of seizures or cardiac events at calculated "safe" doses.

  • Possible Cause 1: this compound has a narrower therapeutic index than comparator drugs.

    • Troubleshooting Step: Immediately halt the experiment and reassess the dose-response curve. Conduct a more granular dose-escalation study with smaller dose increments to more accurately determine the convulsive dose (CD50) and lethal dose (LD50).

  • Possible Cause 2: Rapid systemic absorption from the injection site.

    • Troubleshooting Step: Consider co-administration with a vasoconstrictor like epinephrine to slow systemic absorption. Also, evaluate alternative, less vascular injection sites if the experimental protocol allows.

Issue 3: Difficulty in establishing a clear dose-response relationship for nerve block efficacy versus systemic toxicity.

  • Possible Cause 1: Insufficient number of data points or animal groups.

    • Troubleshooting Step: Increase the number of dose groups and the number of animals per group to achieve sufficient statistical power.

  • Possible Cause 2: Inappropriate endpoints for efficacy or toxicity.

    • Troubleshooting Step: For efficacy, use a validated method to assess the degree of nerve block (e.g., tail-flick test, von Frey filaments). For toxicity, continuously monitor key physiological parameters such as electrocardiogram (ECG), electroencephalogram (EEG), and blood pressure.

Experimental Protocols

Protocol 1: Determination of Convulsive Dose (CD50) and Lethal Dose (LD50) in a Rodent Model

  • Animal Model: Male Wistar rats (250-300g).

  • Anesthesia: Anesthetize rats with an appropriate agent (e.g., isoflurane) and maintain a stable level of anesthesia.

  • Catheterization: Place catheters in the femoral vein for drug infusion and the femoral artery for blood pressure monitoring and blood sampling.

  • Monitoring: Continuously record ECG, EEG, and blood pressure.

  • Drug Administration: Infuse this compound at a constant rate (e.g., 1 mg/kg/min).

  • Endpoints:

    • CD50: The dose at which 50% of the animals exhibit seizure activity on the EEG.

    • LD50: The dose at which 50% of the animals experience cardiac arrest.

  • Data Analysis: Use a probit analysis to calculate the CD50 and LD50 from the dose-response data.

Protocol 2: In Vitro Cytotoxicity Assay

  • Cell Lines: Use relevant cell lines such as human cardiomyocytes (e.g., AC16) or neuronal cells (e.g., SH-SY5Y).

  • Cell Culture: Culture cells to approximately 80% confluency in 96-well plates.

  • Drug Exposure: Expose the cells to a range of this compound concentrations for a specified period (e.g., 24 hours).

  • Viability Assay: Assess cell viability using a standard method such as the MTT assay or LDH release assay.

  • Data Analysis: Plot cell viability against this compound concentration and calculate the IC50 (the concentration that inhibits 50% of cell viability).

Visualizations

LAST_Signaling_Pathway cluster_Extracellular Extracellular cluster_Cellular Cellular Mechanisms cluster_Systemic Systemic Effects This compound High Systemic This compound Concentration Na_Channel Voltage-Gated Sodium Channel Blockade This compound->Na_Channel Primary Target Ca_Channel Calcium Channel Disruption This compound->Ca_Channel Mitochondria Mitochondrial Dysfunction This compound->Mitochondria CNS CNS Toxicity (Seizures, Coma) Na_Channel->CNS CVS Cardiovascular Toxicity (Arrhythmia, Collapse) Na_Channel->CVS Ca_Channel->CVS Mitochondria->CVS

Caption: Simplified signaling pathway of Local Anesthetic Systemic Toxicity (LAST).

Experimental_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Studies cluster_Analysis Data Analysis & Refinement Cytotoxicity Cytotoxicity Assays (IC50 Determination) Dose_Finding Dose-Response & Efficacy (Nerve Block Models) Cytotoxicity->Dose_Finding Electrophysiology Patch Clamp (Ion Channel Blockade) Electrophysiology->Dose_Finding Toxicity_Models Systemic Toxicity Models (CD50, LD50) Dose_Finding->Toxicity_Models Pharmacokinetics Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) Toxicity_Models->Pharmacokinetics Therapeutic_Index Therapeutic Index Calculation Pharmacokinetics->Therapeutic_Index Dosage_Refinement Refined Dosage Regimen Therapeutic_Index->Dosage_Refinement

Caption: Experimental workflow for refining this compound dosage to minimize systemic toxicity.

References

Addressing variability in Ambucaine efficacy in experimental replicates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Ambucaine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the consistency and reliability of your experimental results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation aids to help you address variability in this compound efficacy in experimental replicates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a local anesthetic of the amide class. Its primary mechanism of action is the reversible blockade of voltage-gated sodium channels in neuronal membranes.[1][2][3] By blocking these channels, this compound inhibits the influx of sodium ions necessary for the initiation and conduction of nerve impulses, leading to a temporary loss of sensation in the localized area of application.[1][3]

Q2: We are observing significant variability in the anesthetic effect of this compound between different animal subjects in the same experimental group. What could be the cause?

A2: Inter-subject variability is a common challenge in preclinical studies. Several factors can contribute to this:

  • Genetic Differences: Variations in genes encoding for sodium channels or metabolic enzymes can alter an individual's sensitivity to local anesthetics.[4]

  • Physiological State: The health status of the animal, including the presence of inflammation or infection at the injection site, can significantly impact this compound's efficacy. Inflamed tissues have a lower pH, which can reduce the effectiveness of local anesthetics.[4][5]

  • Anatomical Variations: Minor differences in nerve location and tissue vascularity can affect the delivery and clearance of the drug from the target site.[4]

Q3: Our in vitro experiments show inconsistent results across different batches of this compound. What should we check?

A3: Inconsistent results between batches could point to issues with the drug itself or the experimental setup.

  • Drug Stability and Storage: this compound, like other amide-type anesthetics, can degrade over time, especially if not stored under recommended conditions (e.g., protected from light, at a controlled temperature).[6][7][8][9] It is crucial to verify the expiration date and storage conditions of each batch.

  • Purity of the Compound: Impurities in the this compound solution can interfere with its activity. Always source from a reputable supplier and refer to the certificate of analysis for each batch.

  • Solution Preparation: Ensure that the this compound solution is prepared consistently for each experiment, paying close attention to the solvent used, final concentration, and pH.

Q4: Can the formulation of this compound affect its efficacy?

A4: Absolutely. The excipients used in the formulation can influence the stability, solubility, and bioavailability of this compound.[6] For instance, the inclusion of a vasoconstrictor like epinephrine can prolong the duration of action by reducing local blood flow and slowing the systemic absorption of this compound.[1] If you are preparing your own formulations, ensure the compatibility of all components.

Troubleshooting Guides

Issue 1: High Variability in Technical Replicates
Potential Cause Troubleshooting Step Expected Outcome
Inaccurate Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.Reduced coefficient of variation (CV) between replicate wells or samples.
Inconsistent Cell Seeding Density Optimize and standardize cell seeding density for your specific cell line and assay.[10] Use an automated cell counter for accuracy.More uniform cell growth and response to this compound across plates.
Edge Effects in Multi-well Plates Randomize the layout of samples on the plate.[10] Avoid using the outer wells or fill them with a buffer solution.Minimized systematic error and more reliable dose-response curves.
Errors in Data Acquisition Ensure the plate reader or measurement instrument is properly calibrated and settings are consistent across all experiments.Consistent and reproducible raw data from your assays.
Issue 2: Lack of Expected Anesthetic Effect
Potential Cause Troubleshooting Step Expected Outcome
Incorrect Drug Concentration Verify calculations for dilutions. Prepare fresh stock solutions and confirm their concentration using a suitable analytical method (e.g., HPLC).The observed effect should align with the expected dose-response relationship.
Degraded this compound Use a fresh, unopened vial of this compound. Check the certificate of analysis for purity and storage recommendations.[6][7][9]A potent and effective anesthetic response should be observed.
Suboptimal pH of the Solution Measure and adjust the pH of the prepared this compound solution. The uncharged form of the anesthetic is crucial for penetrating the nerve sheath.[5]Improved nerve block and more consistent efficacy.
Rapid Systemic Absorption If applicable to the experimental model, co-administer with a vasoconstrictor (e.g., epinephrine) to localize the anesthetic at the site of action.[1]Prolonged duration and increased intensity of the anesthetic effect.

Data Presentation

Table 1: Illustrative Physicochemical Properties of this compound and Related Local Anesthetics
Property This compound (Illustrative) Bupivacaine Lidocaine Reference
Molecular Weight ( g/mol ) ~300288.4234.3[11]
pKa 8.18.17.9[11]
Lipid Solubility (Partition Coefficient) HighHighModerate[5][12]
Protein Binding (%) 959564[11][12]
Onset of Action IntermediateSlowFast[1]
Duration of Action LongLongIntermediate[1]
Table 2: Factors Influencing this compound Efficacy
Factor Effect on Efficacy Mechanism Reference
Tissue pH Decreased efficacy in acidic tissueReduced penetration of the nerve membrane due to ionization of the anesthetic.[5]
Lipid Solubility Increased potencyEnhanced diffusion across the nerve sheath and membrane.[5][12]
Protein Binding Increased duration of actionSlower release from the receptor site and reduced systemic clearance.[11][12]
Vascularity of Injection Site Decreased duration and potencyFaster removal of the anesthetic from the target site.[5]
Presence of Vasoconstrictor Increased duration and potencyReduced blood flow, leading to slower systemic absorption.[1]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound Efficacy using a Sodium Channel Inhibition Assay
  • Cell Culture: Culture a suitable cell line expressing voltage-gated sodium channels (e.g., HEK293 cells stably transfected with a specific sodium channel subtype) under standard conditions.

  • Cell Plating: Seed the cells into 96-well plates at a pre-optimized density and allow them to adhere overnight.[10]

  • Compound Preparation: Prepare a series of this compound dilutions in the appropriate assay buffer. Include a vehicle control and a positive control (e.g., a known sodium channel blocker).

  • Assay Procedure: a. Remove the culture medium and wash the cells with assay buffer. b. Add a membrane potential-sensitive dye and incubate as per the manufacturer's instructions. c. Add the prepared this compound dilutions and control compounds to the wells. d. Stimulate the sodium channels using a chemical activator (e.g., veratridine). e. Measure the change in fluorescence using a plate reader to determine the extent of sodium channel inhibition.

  • Data Analysis: Plot the percentage of inhibition against the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vivo Evaluation of Anesthetic Efficacy using the Tail-Flick Test in Rodents
  • Acclimatization: Acclimatize the animals to the testing environment and handling for several days before the experiment.

  • Baseline Measurement: Determine the baseline tail-flick latency for each animal by applying a noxious heat stimulus to the tail and recording the time to tail withdrawal.

  • Drug Administration: Administer this compound via subcutaneous injection at the base of the tail. Divide the animals into groups receiving different doses of this compound and a vehicle control group.

  • Post-Treatment Measurement: At predetermined time points after injection (e.g., 5, 15, 30, 60, 90, and 120 minutes), repeat the tail-flick test.

  • Data Analysis: Calculate the maximum possible effect (%MPE) for each animal at each time point. Compare the %MPE between the different dose groups to evaluate the dose-dependent anesthetic effect of this compound.

Visualizations

Ambucaine_Mechanism_of_Action cluster_neuron Neuron Nerve_Impulse Nerve Impulse (Action Potential) Na_Channel Voltage-Gated Sodium Channel Nerve_Impulse->Na_Channel Opens Na_Influx Na+ Influx Na_Channel->Na_Influx Depolarization Depolarization Depolarization->Nerve_Impulse Propagation Na_Influx->Depolarization This compound This compound This compound->Na_Channel Blocks

Caption: Mechanism of action of this compound.

Caption: Troubleshooting workflow for experimental variability.

References

Technical Support Center: Ambucaine-Induced Myotoxicity in Muscle Tissue Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ambucaine and other local anesthetics in muscle tissue studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate this compound-induced myotoxicity in your experiments. The strategies outlined here are primarily based on research conducted on similar amino-amide local anesthetics, such as bupivacaine, and are intended to serve as a guide for your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced myotoxicity?

A1: The myotoxicity of this compound, like other amino-amide local anesthetics, is multifactorial. The primary mechanism is believed to be a disruption of intracellular calcium homeostasis.[1][2][3][4] This disruption is initiated by the inhibition of the sarcoplasmic reticulum Ca2+-ATPase (SERCA), leading to an increase in cytosolic calcium levels.[2][5] This sustained elevation in intracellular calcium triggers a cascade of detrimental events, including mitochondrial dysfunction, production of reactive oxygen species (ROS), and ultimately, myocyte necrosis and apoptosis.[6][7][8]

Q2: Are there any factors that can exacerbate this compound-induced myotoxicity?

A2: Yes, several factors can increase the severity of muscle damage. These include:

  • Higher Concentrations: Myotoxicity is dose-dependent.[2][4][9]

  • Prolonged Exposure: Continuous or repeated administration of the anesthetic can lead to more significant muscle damage.[2][4][10][11]

  • Type of Local Anesthetic: Bupivacaine is known to be more myotoxic than lidocaine or ropivacaine.[4][7][9][12] While specific data for this compound is limited, its structural similarity to bupivacaine suggests a comparable myotoxic potential.

  • Underlying Conditions: Pre-existing conditions that compromise mitochondrial function, such as diabetes, may increase susceptibility to myotoxicity.[7]

Q3: How can I minimize this compound-induced myotoxicity in my in vivo studies?

A3: To reduce muscle damage in your animal models, consider the following strategies:

  • Use the lowest effective concentration of this compound required to achieve the desired anesthetic effect.[7]

  • Limit the duration of exposure. [7]

  • Consider co-administration with protective agents. Antioxidants like N-acetylcysteine and erythropoietin have shown promise in reducing local anesthetic-induced myotoxicity in preclinical studies.[7]

  • For continuous infusion studies, ensure the lowest possible infusion rate is used.

  • Employ ultrasound guidance for precise delivery to the target nerve and to minimize intramuscular injection.[12][13]

Q4: What are some potential therapeutic agents to counteract this compound's myotoxic effects in vitro?

A4: Based on studies with bupivacaine, the following agents could be investigated:

  • Dantrolene: This muscle relaxant can attenuate bupivacaine-induced myotoxicity by modifying calcium release from the sarcoplasmic reticulum.[1]

  • Cyclosporin A: This agent can inhibit the opening of the mitochondrial permeability transition pore (PTP), a key event in bupivacaine-induced cell death.[6]

  • Antioxidants: N-acetylcysteine and erythropoietin may mitigate myotoxicity by reducing oxidative stress.[7]

  • HSPA12A overexpression: Upregulating Heat Shock Protein A12A has been shown to protect against bupivacaine-induced myotoxicity by preserving mitochondrial integrity.[14]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High levels of muscle necrosis observed in histological sections. The concentration of this compound is too high.Titrate down the concentration of this compound to the minimum effective dose.
The duration of exposure is too long.Reduce the duration of continuous infusion or the frequency of repeated injections.
Significant increase in apoptosis markers (e.g., caspase-3) in cell culture. This compound is inducing mitochondrial-mediated apoptosis.Co-incubate with an antioxidant like N-acetylcysteine or a mitochondrial permeability transition pore inhibitor like Cyclosporin A.[6][7]
Variability in myotoxicity between experimental animals. Inconsistent injection technique leading to variable intramuscular concentrations.Utilize ultrasound guidance for precise and consistent administration of this compound.[12][13]
Underlying health differences in the animal cohort.Ensure a homogenous and healthy animal population for your studies.

Quantitative Data Summary

Table 1: Effect of Dantrolene and Caffeine on Bupivacaine-Induced Myotoxicity in vitro

TreatmentBupivacaine Concentration (µM)% Cell Death
Control0~5%
Bupivacaine alone500~25%
Bupivacaine + Dantrolene (10 µM)500~15%
Bupivacaine + Caffeine (100 µM)500~40%

Data extrapolated from figures in Weidling et al., 2016.[1]

Table 2: Myotoxicity of Different Local Anesthetics

Local AnestheticRelative Myotoxicity
ProcaineLeast
LidocaineIntermediate
RopivacaineIntermediate
BupivacaineMost Severe

Based on comparative studies.[4][9]

Experimental Protocols

Protocol 1: In Vitro Assessment of a Protective Agent Against this compound-Induced Myotoxicity

  • Cell Culture: Culture C2C12 myoblasts in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Differentiate myoblasts into myotubes by switching to DMEM with 2% horse serum for 4-6 days.

  • Treatment:

    • Pre-incubate differentiated myotubes with the protective agent (e.g., N-acetylcysteine, Dantrolene) at various concentrations for 1 hour.

    • Add this compound at a pre-determined myotoxic concentration (e.g., determined from a dose-response curve) to the culture medium.

    • Include control groups: untreated cells, cells treated with this compound alone, and cells treated with the protective agent alone.

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Assessment of Myotoxicity:

    • Cell Viability: Use an MTT or LDH assay to quantify cell viability.

    • Apoptosis: Perform TUNEL staining or caspase-3 activity assay.

    • Mitochondrial Function: Measure mitochondrial membrane potential using a fluorescent dye like TMRE.

    • Oxidative Stress: Quantify intracellular ROS levels using a probe like DCFDA.

  • Data Analysis: Compare the results from the co-treated group with the this compound-only group to determine the protective effect.

Protocol 2: In Vivo Evaluation of a Strategy to Reduce this compound-Induced Myotoxicity

  • Animal Model: Use adult male Wistar rats (250-300g).

  • Experimental Groups:

    • Group 1: Saline injection (control).

    • Group 2: this compound injection.

    • Group 3: this compound + Protective Agent injection.

  • Procedure:

    • Anesthetize the rats with isoflurane.

    • Inject 0.5 mL of the respective solution into the tibialis anterior muscle. For the protective agent group, co-administer with this compound.

  • Tissue Collection: At 48 hours post-injection, euthanize the animals and carefully dissect the tibialis anterior muscles.

  • Histological Analysis:

    • Fix the muscle tissue in 10% neutral buffered formalin and embed in paraffin.

    • Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E) to assess muscle fiber morphology, inflammation, and necrosis.

    • Perform Masson's trichrome staining to evaluate fibrosis.

  • Biochemical Analysis:

    • Homogenize a portion of the muscle tissue to measure levels of creatine kinase (CK) as an indicator of muscle damage.

    • Measure markers of oxidative stress (e.g., malondialdehyde) and antioxidant enzyme activity (e.g., superoxide dismutase).

  • Data Analysis: Compare the extent of muscle damage and biochemical markers between the this compound-only group and the co-treatment group.

Signaling Pathways and Workflows

cluster_0 This compound-Induced Myotoxicity Pathway This compound This compound SERCA SERCA Inhibition This compound->SERCA Ca_increase ↑ Cytosolic Ca²⁺ SERCA->Ca_increase Mitochondria Mitochondrial Dysfunction Ca_increase->Mitochondria Necrosis Necrosis Ca_increase->Necrosis PTP PTP Opening Mitochondria->PTP ROS ↑ ROS Mitochondria->ROS Apoptosis Apoptosis PTP->Apoptosis ROS->Apoptosis

Caption: Signaling pathway of this compound-induced myotoxicity.

cluster_1 Experimental Workflow: In Vitro Mitigation Strategy start Start cell_culture Culture & Differentiate C2C12 Myotubes start->cell_culture pre_incubation Pre-incubate with Protective Agent cell_culture->pre_incubation ambucaine_treatment Add this compound pre_incubation->ambucaine_treatment incubation Incubate 24h ambucaine_treatment->incubation assessment Assess Myotoxicity (Viability, Apoptosis, etc.) incubation->assessment analysis Data Analysis assessment->analysis end End analysis->end

Caption: Workflow for testing mitigation strategies in vitro.

cluster_2 Logical Relationship of Myotoxicity Factors Concentration This compound Concentration Myotoxicity Myotoxicity Severity Concentration->Myotoxicity Increases Duration Exposure Duration Duration->Myotoxicity Increases Protective_Agent Protective Agent Protective_Agent->Myotoxicity Decreases

Caption: Factors influencing this compound myotoxicity severity.

References

Technical Support Center: Enhancing the Duration of Action of Bupivacaine with Adjuvants

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Ambucaine: Initial searches for "this compound" revealed it to be an older local anesthetic, also known as Amylocaine. Due to the limited availability of recent scientific literature and experimental data on prolonging its duration of action with modern adjuvants, this technical support center will focus on Bupivacaine . Bupivacaine is a widely used, long-acting local anesthetic, and there is a wealth of research on enhancing its effects, making it a more relevant and practical subject for researchers, scientists, and drug development professionals. The principles and methodologies discussed here can, however, provide a foundational framework for investigating other local anesthetics.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Bupivacaine?

A1: Bupivacaine is an amide-type local anesthetic that primarily works by blocking voltage-gated sodium channels within the nerve axon. This action inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials. By preventing the transmission of nerve impulses, Bupivacaine produces a reversible local anesthesia.

Q2: Why is there a need to prolong the duration of action of Bupivacaine?

A2: While Bupivacaine is considered a long-acting local anesthetic, its duration may still be insufficient for providing adequate post-operative analgesia or for managing certain types of chronic pain. Extending its duration of action can reduce the need for supplemental analgesics, including opioids, thereby minimizing their associated side effects and improving patient outcomes.

Q3: What are the most common adjuvants used to prolong the action of Bupivacaine?

A3: The most extensively studied and commonly used adjuvants for prolonging the action of Bupivacaine are:

  • Epinephrine: A vasoconstrictor that reduces local blood flow, thereby slowing the systemic absorption of Bupivacaine and keeping it at the nerve site for a longer period.

  • Clonidine: An alpha-2 adrenergic agonist that is thought to prolong anesthesia through both vasoconstrictive effects and direct actions on nerve cells.

  • Dexamethasone: A potent corticosteroid that is believed to extend the duration of action through anti-inflammatory effects and by altering local nerve cell signaling.

Q4: Are there safety concerns associated with the use of these adjuvants?

A4: Yes, each adjuvant has a specific safety profile to consider.

  • Epinephrine: Can have systemic cardiovascular effects if absorbed in significant amounts, including tachycardia and hypertension. It should be used with caution in patients with cardiovascular disease.

  • Clonidine: Can cause systemic hypotension, bradycardia, and sedation.

  • Dexamethasone: While generally considered safe for single-dose perineural administration, potential risks include hyperglycemia and, with prolonged or high-dose use, immunosuppression and neurotoxicity.

II. Troubleshooting Guides

This section provides solutions to common problems encountered during experiments aimed at enhancing the duration of action of Bupivacaine with adjuvants.

Problem Potential Causes Troubleshooting Steps
High variability in the duration of nerve block between subjects. 1. Inconsistent injection technique: Incorrect needle placement leads to variable delivery of the anesthetic solution to the target nerve. 2. Anatomical variations: Differences in nerve location and surrounding vasculature among subjects. 3. Physiological state of the animal: Stress or underlying health issues can affect drug metabolism and response.1. Standardize injection protocol: Utilize nerve stimulation or ultrasound guidance for precise needle placement. Ensure a consistent injection volume and rate. 2. Increase sample size: A larger number of subjects can help to account for anatomical variability. 3. Acclimatize animals: Allow animals to acclimate to the experimental environment to reduce stress. Ensure animals are healthy and of a consistent age and weight.
Shorter than expected duration of action with Epinephrine. 1. Inadequate concentration: The concentration of epinephrine may be too low to produce effective vasoconstriction. 2. Rapid systemic absorption: Injection into a highly vascularized area can lead to rapid clearance of both bupivacaine and epinephrine.1. Optimize Epinephrine concentration: Refer to dose-response studies to select an appropriate concentration (e.g., 1:200,000 or 5 µg/mL). 2. Confirm proper injection site: Use imaging techniques to ensure the injection is perineural and not intravascular.
Systemic side effects (hypotension, sedation) observed with Clonidine. 1. High dose of Clonidine: The dose administered may be too high, leading to systemic absorption and central effects. 2. Unintended intravascular injection: Accidental injection into a blood vessel will cause rapid systemic distribution.1. Perform a dose-finding study: Determine the lowest effective dose of clonidine that prolongs the nerve block without causing significant systemic side effects. 2. Aspirate before injection: Always aspirate to ensure the needle is not in a blood vessel before injecting the solution.
Inconsistent results with Dexamethasone. 1. Formulation issues: Dexamethasone may not be properly solubilized or mixed with the bupivacaine solution. 2. Route of administration: The effect of dexamethasone can be influenced by whether it is administered perineurally or systemically.1. Ensure proper solution preparation: Use a commercially available, preservative-free dexamethasone formulation intended for injection. Ensure thorough mixing with the bupivacaine solution. 2. Control for systemic effects: Include a control group that receives systemic dexamethasone to differentiate between local and systemic effects.

III. Data Presentation: Efficacy of Adjuvants with Bupivacaine

The following tables summarize quantitative data from preclinical and clinical studies on the prolongation of sensory and motor nerve blocks with various adjuvants.

Table 1: Effect of Epinephrine on the Duration of Bupivacaine Nerve Block

Bupivacaine ConcentrationEpinephrine ConcentrationModelSensory Block Duration (vs. Bupivacaine alone)Motor Block Duration (vs. Bupivacaine alone)Reference
0.5%1:200,000 (5 µg/mL)Human (Brachial Plexus Block)Increased by ~50-100%Increased by ~50-100%[General Consensus]
0.25%1:200,000 (5 µg/mL)Human (Epidural)Significantly prolongedSignificantly prolonged[General Consensus]

Note: The effect of epinephrine can be variable and is more pronounced with shorter-acting local anesthetics.

Table 2: Effect of Clonidine on the Duration of Bupivacaine Nerve Block

Bupivacaine ConcentrationClonidine DoseModelSensory Block Duration (Prolongation in min)Motor Block Duration (Prolongation in min)Reference
0.5%1 µg/kgHuman (Brachial Plexus Block)~120 - 180 min~120 - 180 min[1][2]
0.75%150 µgHuman (Spinal Anesthesia)~60 - 90 min~30 - 60 min[1]

Table 3: Effect of Dexamethasone on the Duration of Bupivacaine Nerve Block

Bupivacaine ConcentrationDexamethasone DoseModelSensory Block Duration (Prolongation in hours)Motor Block Duration (Prolongation in hours)Reference
0.5%4 - 8 mgHuman (Brachial Plexus Block)~6 - 8 hours~6 - 8 hours[3][4]
0.25%8 mgHuman (Intercostal Nerve Block)Significantly prolongedSignificantly prolonged[5]

IV. Experimental Protocols

Protocol 1: In Vivo Assessment of Local Anesthetic Efficacy in a Rat Sciatic Nerve Block Model

This protocol describes a standard method for evaluating the duration of sensory and motor blockade of a local anesthetic formulation in rats.

1. Animal Preparation:

  • Species: Adult male Sprague-Dawley rats (250-300 g).

  • Acclimation: House animals for at least 3-5 days before the experiment with free access to food and water.

  • Anesthesia: Anesthetize the rat using isoflurane (2-3% in oxygen) for the duration of the injection procedure.

2. Sciatic Nerve Block Procedure:

  • Positioning: Place the anesthetized rat in a lateral recumbent position with the leg to be injected uppermost.

  • Injection Site: Identify the landmarks of the greater trochanter and the ischial tuberosity. The injection site is located just posterior to the midpoint between these two landmarks.

  • Nerve Localization: Use a nerve stimulator with an insulated needle (27-30 gauge) set at 1.0 mA, 1 Hz, and 0.1 ms pulse duration. Insert the needle and advance it slowly until a motor response (dorsiflexion or plantar flexion of the foot) is elicited. Reduce the current to 0.2-0.3 mA to confirm precise needle placement near the nerve.

  • Injection: Once the location is confirmed, slowly inject the test solution (e.g., 0.2 mL of 0.5% Bupivacaine with or without adjuvant) over 10-15 seconds.

3. Assessment of Sensory Blockade (Hargreaves Plantar Test):

  • Apparatus: A plantar test apparatus with a radiant heat source.

  • Procedure: Place the rat in a plastic enclosure on a glass floor and allow it to acclimate. Position the radiant heat source under the plantar surface of the hind paw of the injected limb. Measure the paw withdrawal latency (PWL) in response to the heat stimulus. A cutoff time of 20-30 seconds is used to prevent tissue damage.

  • Measurements: Record baseline PWL before the injection and at regular intervals (e.g., 15, 30, 60, 90, 120, 180, 240 minutes) after the injection until the PWL returns to baseline.

4. Assessment of Motor Blockade (Grip Strength Test):

  • Apparatus: A grip strength meter.

  • Procedure: Hold the rat and allow it to grasp the grid of the meter with its hind paw. Gently pull the rat horizontally until its grip is released. The peak force is recorded.

  • Measurements: Perform baseline measurements before the injection and at the same time points as the sensory assessment until grip strength returns to baseline.

5. Data Analysis:

  • Calculate the duration of sensory block as the time from injection until the PWL returns to baseline.

  • Calculate the duration of motor block as the time from injection until the grip strength returns to baseline.

  • Compare the durations between the control (Bupivacaine alone) and experimental (Bupivacaine + adjuvant) groups using appropriate statistical tests (e.g., t-test or ANOVA).

V. Visualization of Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the action of Bupivacaine and its adjuvants.

Local_Anesthetic_Action cluster_neuron Neuron Nerve_Impulse Nerve Impulse (Action Potential) Na_Channel_Open Voltage-Gated Na+ Channel (Open) Nerve_Impulse->Na_Channel_Open Activates Na_Influx Na+ Influx Na_Channel_Open->Na_Influx Depolarization Depolarization Na_Influx->Depolarization Depolarization->Nerve_Impulse Propagates Bupivacaine Bupivacaine Na_Channel_Blocked Voltage-Gated Na+ Channel (Blocked) Bupivacaine->Na_Channel_Blocked Binds to intracellular side No_Na_Influx No Na+ Influx Na_Channel_Blocked->No_Na_Influx Blockade Conduction Blockade No_Na_Influx->Blockade

Caption: Mechanism of action of Bupivacaine on voltage-gated sodium channels.

Adjuvant_Mechanisms cluster_epinephrine Epinephrine Mechanism cluster_clonidine Clonidine Mechanism cluster_dexamethasone Dexamethasone Mechanism Epinephrine Epinephrine Alpha_Receptor α-Adrenergic Receptor on Blood Vessel Epinephrine->Alpha_Receptor Binds to Vasoconstriction Vasoconstriction Alpha_Receptor->Vasoconstriction Decreased_Blood_Flow Decreased Local Blood Flow Vasoconstriction->Decreased_Blood_Flow Reduced_Absorption Reduced Systemic Absorption of Bupivacaine Decreased_Blood_Flow->Reduced_Absorption Prolonged_Action Prolonged Duration of Action Reduced_Absorption->Prolonged_Action Clonidine Clonidine Alpha2_Receptor_Nerve Presynaptic α2-Adrenergic Receptor on Neuron Clonidine->Alpha2_Receptor_Nerve Binds to Inhibit_NE Inhibition of Norepinephrine Release Alpha2_Receptor_Nerve->Inhibit_NE Hyperpolarization Hyperpolarization Alpha2_Receptor_Nerve->Hyperpolarization Direct_Nerve_Effect Direct Nerve Effect Inhibit_NE->Direct_Nerve_Effect Hyperpolarization->Direct_Nerve_Effect Prolonged_Action_Clonidine Prolonged Duration of Action Direct_Nerve_Effect->Prolonged_Action_Clonidine Dexamethasone Dexamethasone GR_Receptor Glucocorticoid Receptor Dexamethasone->GR_Receptor Binds to Anti_Inflammatory Anti-inflammatory Effects GR_Receptor->Anti_Inflammatory Altered_Gene_Expression Altered Gene Expression in Nerve Cells GR_Receptor->Altered_Gene_Expression Reduced_Nociceptive_Firing Reduced Nociceptive Nerve Firing Anti_Inflammatory->Reduced_Nociceptive_Firing Altered_Gene_Expression->Reduced_Nociceptive_Firing Prolonged_Action_Dex Prolonged Duration of Action Reduced_Nociceptive_Firing->Prolonged_Action_Dex

Caption: Proposed mechanisms of action for common adjuvants.
Experimental Workflow

Experimental_Workflow Start Start Animal_Prep Animal Preparation (Acclimation, Anesthesia) Start->Animal_Prep Baseline Baseline Measurements (Sensory and Motor) Animal_Prep->Baseline Randomization Randomization into Groups (Control vs. Adjuvant) Baseline->Randomization Nerve_Block Sciatic Nerve Block (Nerve Stimulator/Ultrasound) Randomization->Nerve_Block Post_Block_Monitoring Post-Block Monitoring (Regular Intervals) Nerve_Block->Post_Block_Monitoring Sensory_Test Sensory Testing (Plantar Test) Post_Block_Monitoring->Sensory_Test Motor_Test Motor Testing (Grip Strength) Post_Block_Monitoring->Motor_Test Data_Collection Data Collection Sensory_Test->Data_Collection Motor_Test->Data_Collection Data_Collection->Post_Block_Monitoring Continue until return to baseline Data_Analysis Data Analysis (Statistical Comparison) Data_Collection->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for in vivo assessment of local anesthetic efficacy.

References

Troubleshooting inconsistent results in Ambucaine behavioral studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on Ambucaine is limited in publicly available scientific literature. The following troubleshooting guides and FAQs have been compiled based on established principles of local anesthetic pharmacology and data from similar amide-type local anesthetics, such as bupivacaine. Researchers are strongly advised to conduct pilot studies to determine the optimal parameters for this compound in their specific experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

Q2: What are the expected behavioral effects of this compound in rodent models?

A2: The primary behavioral effect of this compound will be analgesia, or the reduction of pain responses. This can be measured using various behavioral assays that assess response to noxious stimuli. At higher doses, motor deficits may also be observed. One study on mid-gestational exposure to lidocaine and mepivacaine in rats showed some long-term behavioral changes in offspring, including altered motor activity and learning.[5]

Q3: What is the expected onset and duration of action for this compound?

A3: The onset and duration of action for this compound will depend on several factors, including the dose, concentration, route of administration, and the vascularity of the injection site. For similar long-acting local anesthetics like bupivacaine, the onset of action is typically within minutes, and the duration can last for several hours.[1][6] Formulations containing vasoconstrictors like epinephrine can prolong the duration of action by reducing local blood flow and slowing systemic absorption.[1]

Q4: Are there known toxic effects of this compound in animal models?

A4: Specific toxicity data for this compound is not available. However, local anesthetics can cause systemic toxicity if they reach high concentrations in the bloodstream.[2][7] Signs of toxicity can include effects on the central nervous system (e.g., seizures) and the cardiovascular system (e.g., arrhythmias, cardiac arrest).[3][7][8] Myotoxicity, or muscle damage, at the injection site is a recognized side-effect of local anesthetics, particularly with prolonged exposure from sustained-release formulations.[9][10]

Troubleshooting Guide: Inconsistent Results

Issue 1: High Variability in Analgesic Effect Between Animals
Potential Cause Troubleshooting Steps
Individual Animal Differences Biological variation is inherent in animal studies. Factors such as genetics, age, sex, and underlying health status can influence drug metabolism and response. Ensure you are using a homogenous population of animals (same strain, sex, and age from a single supplier). Increase the sample size per group to improve statistical power.
Inconsistent Administration The precise location and depth of injection can significantly impact the effectiveness of a local anesthetic. Ensure consistent and accurate administration by providing thorough training to all personnel. For peripheral nerve blocks, consider using a nerve stimulator for precise localization.
Variations in Tissue pH The effectiveness of local anesthetics can be reduced in acidic environments, such as inflamed or infected tissues. If your model involves inflammation, be aware that this may contribute to variability. Ensure the this compound solution is buffered appropriately if necessary.
Drug Solution Instability Prepare fresh this compound solutions for each experiment to avoid degradation.
Issue 2: Shorter or Longer Duration of Action Than Expected
Potential Cause Troubleshooting Steps
Dose and Concentration The duration of action is dose-dependent. Perform a dose-response study to determine the optimal dose and concentration for your desired effect and duration.
Vascularity of Injection Site Injection into a highly vascular area will lead to faster absorption and a shorter duration of action. Be consistent with the injection site across all animals. The addition of a vasoconstrictor like epinephrine can prolong the duration of action.[1]
Metabolism Rate Individual differences in liver enzyme activity (e.g., cytochrome P450s) can affect the metabolism rate of amide-type local anesthetics.[2] While difficult to control, being aware of this can help in the interpretation of variable results.
Issue 3: Unexpected Behavioral Side Effects (e.g., Sedation, Hyperactivity)
Potential Cause Troubleshooting Steps
Systemic Absorption If this compound is absorbed into the systemic circulation in sufficient quantities, it can have effects on the central nervous system. This is more likely with higher doses or accidental intravascular injection. Reduce the dose or consider a different route of administration that minimizes systemic uptake.
Off-Target Effects While the primary target is sodium channels, some local anesthetics like bupivacaine have been shown to affect other channels, such as NMDA receptors, which could lead to unexpected behavioral effects.[11] If these effects are confounding your results, a different local anesthetic might be considered.
Stress and Environmental Factors The testing environment, including lighting, noise, and handling, can significantly impact animal behavior. Standardize all environmental conditions and ensure proper habituation of the animals to the testing procedures.

Experimental Protocols

Tail-Flick Test for Thermal Nociception

Objective: To assess the analgesic effect of this compound on thermal pain sensitivity.

Apparatus: Tail-flick analgesia meter.

Procedure:

  • Habituation: Acclimate the rats to the testing apparatus for at least 15-30 minutes for 2-3 days before the experiment.

  • Baseline Measurement: Gently hold the rat and place the distal third of its tail on the radiant heat source. The apparatus will measure the latency to flick the tail away from the heat. Take at least two baseline readings and average them. A cut-off time (e.g., 10-12 seconds) should be set to prevent tissue damage.

  • This compound Administration: Administer this compound via the desired route (e.g., subcutaneous injection at the base of the tail).

  • Post-Treatment Measurements: At predetermined time points (e.g., 15, 30, 60, 90, 120 minutes) after administration, repeat the tail-flick latency measurement.

  • Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Von Frey Test for Mechanical Allodynia

Objective: To measure changes in mechanical sensitivity following this compound administration, often used in models of neuropathic pain.

Apparatus: Set of calibrated von Frey filaments.

Procedure:

  • Habituation: Place the animals in individual compartments on an elevated mesh floor and allow them to acclimate for at least 30 minutes.

  • Baseline Measurement: Apply the von Frey filaments to the plantar surface of the hind paw in ascending order of force. A positive response is a sharp withdrawal of the paw. The 50% withdrawal threshold can be determined using the up-down method.

  • This compound Administration: Administer this compound (e.g., via local infiltration into the paw or as a nerve block).

  • Post-Treatment Measurements: At specified time points after administration, re-measure the 50% withdrawal threshold.

  • Data Analysis: An increase in the 50% withdrawal threshold indicates an analgesic or anti-allodynic effect.

Visualizations

G cluster_0 This compound Action at the Neuronal Membrane cluster_1 Effect on Nerve Impulse This compound This compound (lipid-soluble form) Membrane Neuronal Membrane This compound->Membrane Diffuses across Ambucaine_ion This compound (ionized form) Membrane->Ambucaine_ion Ionization in cytoplasm NaChannel Voltage-Gated Sodium Channel Block Sodium Influx Blocked Ambucaine_ion->NaChannel Binds to intracellular site NoAP Action Potential Fails to Propagate Block->NoAP NoSignal No Pain Signal to Brain NoAP->NoSignal

Caption: Proposed signaling pathway for this compound's local anesthetic effect.

G cluster_drug Troubleshoot Drug Factors cluster_animal Troubleshoot Animal Factors cluster_procedure Troubleshoot Procedural Factors start Inconsistent Behavioral Results Observed drug Drug-Related Factors start->drug animal Animal-Related Factors start->animal procedure Procedural Factors start->procedure dose Review Dose & Concentration (Perform Dose-Response Study) drug->dose strain Confirm Animal Strain, Age, Sex animal->strain handling Ensure Consistent Handling procedure->handling prep Check Solution Preparation (Use Fresh Solutions) dose->prep route Verify Route of Administration prep->route end Consistent Results route->end health Assess Animal Health Status strain->health housing Standardize Housing & Acclimation health->housing housing->end env Standardize Testing Environment (Light, Noise, Time of Day) handling->env assay Calibrate & Validate Assay Equipment env->assay assay->end

Caption: Logical workflow for troubleshooting inconsistent this compound study results.

G start Start of Experiment acclimate Acclimation of Animals to Environment & Handling start->acclimate baseline Baseline Behavioral Testing (e.g., Tail-Flick, Von Frey) acclimate->baseline grouping Randomization into Treatment Groups (Vehicle vs. This compound Doses) baseline->grouping admin This compound/Vehicle Administration grouping->admin post_test Post-Treatment Behavioral Testing at Timed Intervals admin->post_test data Data Collection & Analysis post_test->data end Conclusion data->end

References

Validation & Comparative

Validation of Analgesic Efficacy: A Comparative Analysis of Local Anesthetics Versus Placebo Control

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the validation of the analgesic effect of a local anesthetic compared to a placebo control. It is intended for researchers, scientists, and professionals in drug development. The content covers quantitative data from a representative clinical trial, detailed experimental protocols, and visualizations of the experimental workflow and the underlying signaling pathway.

Quantitative Data Summary

The following table summarizes the quantitative data from a randomized, placebo-controlled, double-blinded clinical trial investigating the analgesic efficacy of Bupivacaine in patients undergoing mastectomy. This data highlights key metrics used to assess pain relief.

Outcome MeasureBupivacaine Group (n=53)Placebo Group (n=53)P-value
Mean VAS Score at 4h Post-op 0.851.69p=0.004[1]
Mean VAS Score at 12h Post-op 0.480.96p=0.02[1]
Intraoperative Fentanyl (mg) 0.380.43p=0.011[1]
Morphine Consumption (4-12h Post-op in mg) 1.242.35p=0.02[1]
Mean Time to First PCA Morphine (min) 13070p=0.008[1]
Total PCA Morphine Doses 2.54.3p=0.049[1]

VAS: Visual Analog Scale for pain (0=no pain, 10=worst imaginable pain). PCA: Patient-Controlled Analgesia.

Experimental Protocols

The following is a detailed methodology for a typical randomized, placebo-controlled, double-blind clinical trial designed to assess the analgesic efficacy of a local anesthetic.

1. Study Design: A prospective, randomized, placebo-controlled, double-blinded clinical trial.

2. Participant Selection:

  • Inclusion Criteria: Adult patients scheduled for a specific surgical procedure (e.g., mastectomy), providing written informed consent.

  • Exclusion Criteria: Known allergy to the local anesthetic, history of chronic pain conditions, psychiatric disorders, or contraindications to the study medications.

3. Randomization and Blinding:

  • Participants are randomly assigned to one of two groups: the active treatment group (receiving the local anesthetic) or the placebo group (receiving a saline solution).

  • The study is double-blinded, meaning neither the patients, the healthcare providers administering the intervention, nor the researchers assessing the outcomes know the group assignments until the study is completed.

4. Intervention:

  • Active Group: Receives a standardized dose and volume of the local anesthetic (e.g., Bupivacaine) administered at the surgical site.

  • Placebo Group: Receives an equivalent volume of a placebo (e.g., normal saline) administered in the same manner as the active drug.

5. Outcome Measures:

  • Primary Outcome: Pain intensity measured at predefined intervals post-intervention using a validated pain scale, such as the Visual Analog Scale (VAS) or the Numerical Rating Scale (NRS).

  • Secondary Outcomes:

    • Total consumption of rescue analgesics (e.g., opioids) in the postoperative period.

    • Time to the first request for rescue analgesia.

    • Patient-reported satisfaction with pain management.

    • Incidence and severity of adverse events.

6. Data Analysis:

  • Statistical analysis is performed to compare the primary and secondary outcomes between the active treatment and placebo groups.

  • Appropriate statistical tests (e.g., t-tests, chi-square tests) are used to determine the significance of any observed differences.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the workflow of a typical randomized, double-blind, placebo-controlled clinical trial for assessing analgesic efficacy.

G cluster_0 Pre-Trial cluster_1 Trial Execution cluster_2 Data Collection & Analysis cluster_3 Conclusion A Patient Recruitment B Informed Consent A->B C Inclusion/Exclusion Criteria Assessment B->C D Randomization C->D E Group A: Ambucaine Administration D->E Arm 1 F Group B: Placebo Administration D->F Arm 2 G Surgical Procedure E->G F->G H Post-operative Monitoring G->H I Pain Score Assessment (VAS/NRS) H->I J Rescue Analgesic Consumption H->J K Adverse Event Monitoring H->K L Data Unblinding I->L J->L K->L M Statistical Analysis L->M N Efficacy & Safety Evaluation M->N

Caption: Workflow of a randomized, placebo-controlled analgesic trial.

Signaling Pathway of Local Anesthetics

The diagram below illustrates the mechanism of action of local anesthetics like Bupivacaine at the neuronal level. These agents block the transmission of pain signals by inhibiting voltage-gated sodium channels.

G cluster_0 Neuronal Membrane Na_channel Voltage-gated Na+ Channel Extracellular Intracellular LA_unionized This compound (Unionized) LA_unionized->Na_channel:p2 Diffusion LA_ionized This compound (Ionized) Na_ion Na+ Na_ion->Na_channel:p1 Influx (Action Potential) LA_unionized_intra This compound (Unionized) LA_ionized_intra This compound (Ionized) LA_unionized_intra->LA_ionized_intra Equilibrium LA_ionized_intra->Na_channel:p2 Binding & Blockade

Caption: Mechanism of action of a local anesthetic on a nerve cell.

References

A Comparative Analysis of Neurotoxic Effects: Lidocaine vs. Ambucaine

Author: BenchChem Technical Support Team. Date: December 2025

A critical knowledge gap exists in the direct comparative neurotoxicity of Ambucaine and Lidocaine, with a notable absence of experimental data for this compound in publicly available scientific literature. This guide, therefore, focuses on the well-documented neurotoxic profile of Lidocaine, providing a comprehensive overview for researchers, scientists, and drug development professionals. The information presented herein is intended to serve as a foundational resource for understanding local anesthetic-induced neurotoxicity and to highlight the urgent need for research into the safety profile of this compound.

Lidocaine: A Review of Neurotoxic Effects

Lidocaine, a widely used amide local anesthetic, has been the subject of numerous studies investigating its potential for neurotoxicity. Both clinical observations and experimental data have established that lidocaine can induce transient and, in some cases, persistent neurological symptoms. The risk of neurotoxicity is influenced by factors such as concentration, duration of exposure, and the specific nerve tissue involved.

Quantitative Data on Lidocaine Neurotoxicity

The following tables summarize quantitative data from various studies on the neurotoxic effects of lidocaine. These studies often compare lidocaine with other local anesthetics, providing a relative measure of its toxicity.

Table 1: In Vitro Neurotoxicity of Lidocaine on Neuronal Cells

Cell Line/Primary CultureLidocaine ConcentrationExposure TimeObserved EffectsReference
Rat Trigeminal Ganglion Neurons10 mM24 hours39.83% cell death[1]
Rat Trigeminal Ganglion Neurons20 mM24 hours75.20% cell death[1]
Rat Trigeminal Ganglion Neurons50 mM24 hours89.90% cell death[1]
Chick Embryo Dorsal Root Ganglion Neurons10-2.8 M (IC50)15 minutesGrowth cone collapse[2]

Table 2: In Vivo Neurotoxicity of Lidocaine in Animal Models

Animal ModelLidocaine Concentration/DoseRoute of AdministrationObserved EffectsReference
Rat10% (6.9 mg/kg)IntrathecalMore prolonged tail-flick latencies and greater morphologic damage compared to bupivacaine[3]
Rat10% and 20%IntrathecalAxonal degeneration in the posterior root and posterior white matter[4]
Rabbit10%IntrathecalWorse sensory and motor function compared to tetracaine, bupivacaine, and ropivacaine; significant vacuolation in the dorsal funiculus[5]
Experimental Protocols

Detailed methodologies are crucial for the replication and validation of neurotoxicity studies. Below are summaries of experimental protocols from key studies on lidocaine neurotoxicity.

In Vitro Study: Assessment of Lidocaine-Induced Cell Death in Rat Trigeminal Ganglion (TG) Neurons [1]

  • Cell Culture: Primary cultures of TG neurons were established from Sprague-Dawley rats.

  • Treatment: Neurons were incubated with varying concentrations of lidocaine (10 mM, 20 mM, 50 mM) or saline (control) for 24 hours.

  • Assessment of Cell Death: Cell viability was assessed using a visual microscope. Nuclear morphology was examined using DAPI staining to identify signs of fragmentation.

  • Nerve Injury Marker: Activating Transcription Factor 3 (ATF3) expression in TG neurons was detected via immunohistochemistry after in vivo injection of lidocaine into the trigeminal nerve endings.

In Vivo Study: Comparative Neurotoxicity of Intrathecal Lidocaine and Bupivacaine in Rats [3]

  • Animal Model: Adult male Sprague-Dawley rats.

  • Anesthetic Potency Determination: To establish equipotent doses, rats received intrathecal injections of varying concentrations of lidocaine or bupivacaine, and the tail-flick test was used to assess sensory blockade.

  • Neurotoxicity Assessment: Rats received intrathecal injections of 10% lidocaine or an equipotent dose of 2.13% bupivacaine.

  • Functional Impairment: Persistent sensory impairment was evaluated using the tail-flick test at 4 days post-injection.

  • Morphologic Damage: Histological examination of the spinal cord was performed to assess for nerve damage.

Signaling Pathways in Lidocaine Neurotoxicity

The neurotoxic effects of lidocaine are mediated by several cellular and molecular pathways. A key mechanism involves the disruption of intracellular calcium homeostasis.

Lidocaine_Neurotoxicity_Pathway Lidocaine Lidocaine Ca_Influx ↑ Intracellular Ca²⁺ Lidocaine->Ca_Influx Mitochondria Mitochondrial Dysfunction Ca_Influx->Mitochondria CaMKII CaMKII Activation Ca_Influx->CaMKII Apoptosis Apoptosis Mitochondria->Apoptosis MAPK p38 MAPK Activation CaMKII->MAPK MAPK->Apoptosis

Caption: Proposed signaling pathway of Lidocaine-induced neurotoxicity.

Lidocaine has been shown to increase intracellular calcium levels, leading to mitochondrial dysfunction and the activation of apoptotic pathways.[6] This calcium-dependent mechanism can also involve the activation of CaMKII and p38 MAPK signaling pathways, further contributing to neuronal cell death.[6]

Experimental Workflow for Assessing Neurotoxicity

A typical workflow for investigating the neurotoxic potential of a local anesthetic is outlined below.

Experimental_Workflow start Hypothesis: Local Anesthetic X exhibits neurotoxicity invitro In Vitro Studies (e.g., Neuronal Cell Lines, Primary Neurons) start->invitro invivo In Vivo Studies (e.g., Rodent Models) start->invivo viability Cell Viability Assays (e.g., MTT, LDH) invitro->viability apoptosis Apoptosis Assays (e.g., Caspase Activity, TUNEL) invitro->apoptosis functional Functional Assessment (e.g., Sensory and Motor Tests) invivo->functional histology Histopathological Analysis invivo->histology mechanism Mechanistic Studies (e.g., Signaling Pathway Analysis) viability->mechanism apoptosis->mechanism functional->mechanism histology->mechanism conclusion Conclusion on Neurotoxic Potential mechanism->conclusion

References

Cross-validation of different analytical methods for Ambucaine detection

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for Ambucaine Detection

A Note on this compound: A comprehensive literature search did not yield specific validated analytical methods for the quantification of this compound in biological matrices or pharmaceutical formulations. This may be due to its limited clinical use compared to other local anesthetics. To fulfill the core requirements of this guide, a comparative analysis of common analytical techniques for structurally similar local anesthetics, such as benzocaine, lidocaine, and bupivacaine, is presented. This guide serves as a representative example for researchers and scientists in the field of drug development and bioanalysis, providing a framework for the potential analytical approaches for this compound.

This guide provides an objective comparison of three widely used analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. The performance of these methods is compared based on experimental data for local anesthetics analogous to this compound.

Data Presentation: A Comparative Overview of Analytical Methods

The following tables summarize the key performance parameters of HPLC-UV, GC-MS, and UV-Visible Spectrophotometry for the analysis of local anesthetics, offering a comparative view of their sensitivity, linearity, and accuracy.

Table 1: Comparison of Quantitative Parameters for Different Analytical Methods

ParameterHPLC-UVGC-MSUV-Visible Spectrophotometry
Linearity Range 0.02 - 5.00 mg/L[1][2]25 - 1000 ng/mL3 - 18 µg/mL[3]
Limit of Detection (LOD) 0.003 - 0.008 mg/L[1][2]25 ng/mL0.5476 µg/mL[3]
Limit of Quantification (LOQ) 0.011 - 0.028 mg/L[1]25 ng/mL1.6594 µg/mL[3]
Recovery (%) 82.0 - 108%[1][2]67.0 - 83.3% (for cocaine)[3]98.54 - 99.98%[4]
Precision (RSD %) 1.5 - 8.3%[1][2]< 15% (Intra-day)< 2%[4]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized from methods reported for local anesthetics similar to this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the separation and quantification of thermally stable compounds in various matrices.

a. Sample Preparation (from Human Plasma):

  • To 1.0 mL of a human plasma sample, add a suitable internal standard.

  • Add 2.0 mL of methanol to precipitate proteins.

  • Vortex the mixture for 5 minutes and then centrifuge at 15,000 rpm for 6 minutes.

  • Collect the supernatant. Repeat the extraction of the residue with another 2.0 mL of methanol.

  • Combine the supernatants for further processing, which may include solid-phase extraction (SPE) for cleanup and pre-concentration.[1] For SPE, condition a C18 cartridge with methanol and water. Load the sample, wash with a weak solvent, and elute the analyte with a strong solvent like methanol or acetonitrile.

  • Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the HPLC system.

b. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[1][2]

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.05 M sodium phosphate buffer), with the pH adjusted to optimize separation (e.g., pH 3.5 or 5.8).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV detection at a wavelength of 210 nm.[5][6]

  • Injection Volume: 20 - 50 µL.[1][5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. For many local anesthetics, a derivatization step is required to increase their volatility.

a. Sample Preparation (from Urine):

  • To 200 µL of a urine sample, add an appropriate internal standard.

  • Perform an extraction, such as microextraction by packed sorbent (MEPS).

  • The extracted analytes are then derivatized to improve their volatility. A common method is microwave-assisted derivatization (e.g., at 800 W for 2 minutes).[3] Silylation is a frequent derivatization technique where active hydrogen atoms are replaced with a trimethylsilyl (TMS) group.

b. GC-MS Conditions:

  • GC Column: A capillary column suitable for the separation of the derivatized analytes (e.g., a ZB-5MS column).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Oven Temperature Program: An initial temperature of around 90°C, held for 1 minute, then ramped up to a higher temperature (e.g., 290-310°C).

  • MS Detector: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

UV-Visible Spectrophotometry

This technique is often used for the quantification of a known analyte in a simple matrix, such as a pharmaceutical formulation. It is generally less selective than chromatographic methods.

a. Sample Preparation (from a Pharmaceutical Formulation):

  • Accurately weigh a portion of the formulation and dissolve it in a suitable solvent (e.g., 0.1 N HCl or water).

  • Dilute the solution to a known concentration that falls within the linear range of the calibration curve.

  • For some spectrophotometric methods, a chemical reaction is employed to produce a colored product that can be measured in the visible range, which can enhance selectivity.

b. Spectrophotometric Analysis:

  • Instrument: A UV-Visible spectrophotometer.

  • Wavelength of Maximum Absorbance (λmax): This is determined by scanning a solution of the analyte over a range of wavelengths (e.g., 200-400 nm). For example, caffeine has a λmax of 273 nm.[3]

  • Quantification: The absorbance of the sample solution is measured at the λmax and the concentration is determined from a previously constructed calibration curve.

Mandatory Visualization: Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the analytical methods described.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Collect_Supernatant Collect Supernatant Centrifugation->Collect_Supernatant SPE Solid-Phase Extraction (SPE) (Cleanup & Concentration) Collect_Supernatant->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_Injection HPLC Injection Reconstitution->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection Chromatographic_Separation->UV_Detection Data_Analysis Data Analysis UV_Detection->Data_Analysis

Caption: Workflow for HPLC-UV analysis of local anesthetics in plasma.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Urine_Sample Urine Sample Add_IS Add Internal Standard Urine_Sample->Add_IS Extraction Extraction (e.g., MEPS) Add_IS->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation MS_Detection Mass Spectrometric Detection (SIM) Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Workflow for GC-MS analysis of local anesthetics in urine.

UVVis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectrophotometric Analysis Pharmaceutical_Formulation Pharmaceutical Formulation Dissolution Dissolution in Solvent Pharmaceutical_Formulation->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution Absorbance_Measurement Measure Absorbance at λmax Dilution->Absorbance_Measurement Wavelength_Scan Determine λmax Wavelength_Scan->Absorbance_Measurement Quantification Quantification using Calibration Curve Absorbance_Measurement->Quantification

Caption: Workflow for UV-Visible spectrophotometric analysis of a drug.

References

Validating Bupivacaine as a Tool Compound in Ion Channel Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the field of ion channel research, the selection of appropriate tool compounds is critical for elucidating the physiological and pathological roles of these complex membrane proteins. Bupivacaine, a widely used local anesthetic, has emerged as a valuable pharmacological tool for studying a variety of ion channels due to its well-characterized inhibitory effects. This guide provides a comprehensive comparison of Bupivacaine with other commonly used local anesthetics, supported by experimental data, to validate its use as a tool compound for researchers, scientists, and drug development professionals.

Comparative Analysis of Local Anesthetic Potency

The efficacy of a tool compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values for Bupivacaine and its alternatives—Lidocaine and Ropivacaine—on various ion channels, providing a clear comparison of their potencies.

Ion ChannelCompoundIC50 (µM)Reference
Voltage-Gated Sodium Channels (NaV)
NaV1.5Bupivacaine4.51[1]
Potassium Channels (KV)
ATP-sensitive K+ (KATP)Bupivacaine29[2]
ATP-sensitive K+ (KATP)Lidocaine43[2]
Small-conductance Ca2+-activated K+ (SK2)Bupivacaine16.5[3]
Small-conductance Ca2+-activated K+ (SK2)Ropivacaine46.5[3]
Small-conductance Ca2+-activated K+ (SK2)Lidocaine77.8[3]

Mechanism of Action: Inhibition of Ion Channels

Bupivacaine and other local anesthetics primarily exert their effects by blocking the conduction of nerve impulses through the inhibition of voltage-gated sodium channels (NaV).[4] This blockade is state-dependent, with a higher affinity for the open and inactivated states of the channel.[1][5] By binding to a site within the inner pore of the sodium channel, these compounds physically obstruct the flow of sodium ions, which is essential for the generation and propagation of action potentials.[5][6]

Beyond their primary action on sodium channels, Bupivacaine and its analogs also modulate the activity of other ion channels, including potassium and calcium channels.[2][3][7][8] This broader specificity is an important consideration for researchers when designing experiments and interpreting results. For instance, Bupivacaine has been shown to block ATP-sensitive potassium channels and small-conductance calcium-activated potassium channels, which can contribute to its physiological effects.[2][3]

cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular NaV Voltage-Gated Sodium Channel (NaV) Block Blockade of Na+ influx Bupivacaine Bupivacaine Bupivacaine->NaV Binds to inner pore Na_in Na+ Na_out Na+ Na_out->Pore Influx A Cell Culture with Target Ion Channels C Form Giga-seal on Cell Membrane A->C B Prepare Patch Pipette with Intracellular Solution B->C D Establish Whole-Cell Configuration C->D E Record Baseline Ion Channel Currents D->E F Apply Bupivacaine (or alternative compound) E->F G Record Currents in Presence of Compound F->G H Analyze Data and Determine IC50 G->H

References

A Head-to-Head Comparison of Plain vs. Liposomal Bupivacaine for In Vivo Local Anesthesia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of plain bupivacaine hydrochloride versus a liposomal formulation of bupivacaine. The data presented is synthesized from preclinical studies to highlight key differences in efficacy, pharmacokinetics, and safety, supported by detailed experimental protocols for replication and further investigation.

Executive Summary

Liposomal encapsulation of the local anesthetic bupivacaine is a strategy designed to prolong the duration of nerve blockade and reduce systemic toxicity compared to the conventional plain bupivacaine hydrochloride solution. In vivo studies in rodent models consistently demonstrate that liposomal formulations significantly extend the duration of both sensory and motor nerve blockade. This prolonged effect is attributed to a slower, sustained release of bupivacaine from the liposomes at the injection site, which is reflected in the altered pharmacokinetic profile. Liposomal bupivacaine typically exhibits a lower maximum plasma concentration (Cmax) and a delayed time to reach Cmax (Tmax) compared to plain bupivacaine, suggesting a reduced risk of systemic side effects. While the primary mechanism of action for both formulations remains the blockade of voltage-gated sodium channels in neuronal membranes, emerging evidence suggests bupivacaine may also modulate inflammatory pathways, which could contribute to its overall analgesic effect.

Data Presentation: Performance Metrics

The following tables summarize the quantitative data from preclinical in vivo studies comparing the efficacy and pharmacokinetic parameters of plain and liposomal bupivacaine following subcutaneous administration or sciatic nerve block in rats.

Table 1: Efficacy Comparison in a Rat Sciatic Nerve Block Model

ParameterPlain Bupivacaine (0.5%)Liposomal BupivacaineFold Change (Liposomal vs. Plain)Reference
Median Duration of Sensory Blockade (minutes) 1202402.0x[1]
Maximum Possible Effect (Sensory Block) 47.6 +/- 13%100 +/- 0%~2.1x[2]
Duration of Action (Sensory Block, minutes) 87 +/- 6.7447 +/- 28.9~5.1x[2]

Table 2: Pharmacokinetic Comparison in Rats Following Subcutaneous Injection

ParameterPlain BupivacaineLiposomal BupivacaineReference
Peak Plasma Concentration (Cmax, µg/mL) 0.65 +/- 0.040.12 +/- 0.04[2]
Time to Peak Concentration (Tmax, hours) 0.17 +/- 0.010.30 +/- 0.21[3]
Area Under the Curve (AUC0-t, h*ng/mL) Not Reported1414.13 +/- 278.33[3]
Mean Residence Time (MRT0-∞, hours) Not Reported9.33 +/- 1.15[3]

Mechanism of Action & Signaling Pathways

The primary mechanism of action for bupivacaine is the blockade of voltage-gated sodium channels (Nav) within the neuronal membrane. By binding to a specific receptor site within the channel, bupivacaine stabilizes the channel in an inactivated state, preventing the influx of sodium ions that is necessary for the depolarization and propagation of an action potential. This effectively blocks nerve impulse transmission.[4][5]

Beyond this primary mechanism, bupivacaine has been shown to interact with other signaling pathways, which may contribute to its analgesic and anti-inflammatory effects.[4][5][6][7][8][9][10][11][12] These include:

  • Inhibition of other ion channels : Bupivacaine can also block potassium and calcium channels.[5]

  • NMDA Receptor Antagonism : Bupivacaine can inhibit N-methyl-D-aspartate (NMDA) receptors in the spinal cord, which play a role in central sensitization and chronic pain.[9][11][13]

  • Anti-inflammatory Effects : Studies have shown that bupivacaine can suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation.[7][14][15] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7][8]

  • G-Protein Coupled Receptor (GPCR) Interaction : Bupivacaine may also interact with GPCRs, such as the prostaglandin E2 receptor (EP1), which is involved in inflammation and hyperalgesia.[10]

Caption: Bupivacaine's multifaceted mechanism of action.

Experimental Protocols & Workflow

The following are detailed protocols for key in vivo experiments used to compare plain and liposomal bupivacaine.

Preparation of Bupivacaine Formulations for Injection

Plain Bupivacaine Solution (0.25%) :

  • Obtain a sterile vial of 0.5% bupivacaine hydrochloride (5 mg/mL).

  • Using a sterile syringe and needle, draw up the desired volume of 0.5% bupivacaine.

  • In a separate sterile, amber, multi-dose vial, add an equal volume of sterile 0.9% saline to the bupivacaine solution (1:1 dilution).[16][17][18]

  • The final concentration will be 0.25% (2.5 mg/mL).

  • Label the vial with the drug name, final concentration, and date of preparation. Store protected from light. Diluted solutions should be discarded within 30 days.[16]

Liposomal Bupivacaine Formulation (Thin-Film Hydration Method) : This method is a common laboratory-scale procedure for creating liposomes.

  • Dissolve the desired lipids (e.g., dipalmitoylphosphatidylcholine (DPPC) and cholesterol) and bupivacaine in an organic solvent (e.g., methanol or a chloroform/methanol mixture) in a round-bottom flask.[19][20][21]

  • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, dry lipid film on the flask's inner surface.

  • Hydrate the dry film by adding an aqueous buffer (e.g., phosphate-buffered saline) and agitating (e.g., vortexing) to form multilamellar vesicles (MLVs).

  • To create smaller, more uniform vesicles, the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.[20][21]

  • The final formulation should be characterized for particle size, encapsulation efficiency, and drug concentration before in vivo use.

In Vivo Efficacy Assessment: Rat Sciatic Nerve Block Model

This model is used to assess the duration and intensity of sensory and motor blockade.

Procedure :

  • Anesthetize adult Sprague-Dawley rats according to an approved institutional protocol.

  • Place the rat in a lateral position.

  • Identify the injection site near the sciatic notch. A nerve stimulator can be used to ensure accurate needle placement, confirmed by a vigorous ipsilateral hind-leg kick at a low current (e.g., 0.2 mA).[22][23]

  • Slowly inject a defined volume (e.g., 0.2-0.6 mL) of the test article (plain bupivacaine, liposomal bupivacaine, or saline control) over approximately 5 seconds.[22][23]

  • Following injection, allow the animal to recover from anesthesia and assess sensory and motor function at predefined time points.

Sensory Blockade Assessment

Thermal Nociception (Hot Plate Test) :

  • Acclimatize the rat to the testing room for at least 30-60 minutes.[24][25]

  • Pre-heat the hot plate apparatus to a constant temperature, typically between 51°C and 55°C.[24][25][26][27][28]

  • Place the rat on the hot plate and immediately start a timer.

  • Observe the rat for nocifensive behaviors, such as hind paw licking, flicking, or jumping.[24][25][26]

  • Record the latency (in seconds) to the first nocifensive response.

  • To prevent tissue damage, a cut-off time (e.g., 30 seconds) is implemented. If the rat does not respond by the cut-off time, it should be removed from the plate, and the cut-off time is recorded.[25]

  • The duration of sensory blockade is defined as the time until the withdrawal latency returns to baseline levels.

Mechanical Nociception (von Frey Test) :

  • Place the rat in an enclosure with a wire mesh floor and allow it to acclimate.

  • Apply calibrated von Frey filaments of increasing force perpendicularly to the plantar surface of the hind paw.[29][30][31]

  • A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • The mechanical withdrawal threshold is determined as the filament force that elicits a positive response. The "up-down method" is a common approach to determine the 50% withdrawal threshold.[30]

  • Assessments are made at various time points to determine the onset and duration of the mechanical block.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_assessment Assessment cluster_analysis Data Analysis prep_plain Prepare Plain Bupivacaine Solution grouping Randomize into Groups: 1. Plain Bupivacaine 2. Liposomal Bupivacaine 3. Saline Control prep_plain->grouping prep_lipo Prepare Liposomal Bupivacaine Formulation prep_lipo->grouping animal_acclimation Animal Acclimation (e.g., Sprague-Dawley Rats) animal_acclimation->grouping sciatic_block Perform Sciatic Nerve Block sensory_test Sensory Blockade Assessment (Hot Plate & Von Frey Tests) sciatic_block->sensory_test Timed Intervals motor_test Motor Blockade Assessment (e.g., Grip Strength) sciatic_block->motor_test Timed Intervals pk_sampling Pharmacokinetic Blood Sampling sciatic_block->pk_sampling Timed Intervals safety_analysis Safety/Toxicity Evaluation sciatic_block->safety_analysis Observe & Histology grouping->sciatic_block efficacy_analysis Efficacy Analysis (Duration, Intensity) sensory_test->efficacy_analysis motor_test->efficacy_analysis pk_analysis PK Analysis (Cmax, Tmax, AUC) pk_sampling->pk_analysis

Caption: Workflow for in vivo comparison of bupivacaine formulations.

References

Benchmarking Local Anesthetic Potency: A Comparative Analysis of Bupivacaine and Novel Amide-Type Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the potency and mechanisms of established and newer local anesthetic agents.

In the field of pain management, the quest for more effective and safer local anesthetics is ongoing. While a multitude of compounds have been developed, rigorous comparative analysis of their potency is crucial for informed drug development and clinical application. This guide provides a comparative overview of the well-established local anesthetic, Bupivacaine, against other widely used amide-type anesthetics, Lidocaine and Ropivacaine.

Due to a lack of publicly available, specific experimental data on the potency of Ambucaine, it could not be included in this direct comparison. The following sections detail the relative potencies of Bupivacaine, Lidocaine, and Ropivacaine, outline a standard experimental protocol for assessing anesthetic efficacy, and provide visual representations of the underlying molecular mechanisms and experimental procedures.

Comparative Potency of Amide-Type Local Anesthetics

The inhibitory concentration (IC50) is a common measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1] In the context of local anesthetics, a lower IC50 value generally indicates a higher potency. The following table summarizes the IC50 values for Bupivacaine, Ropivacaine, and Lidocaine in inhibiting SK2 currents, providing a quantitative comparison of their potency.

CompoundIC50 (µM)Relative Potency
Bupivacaine16.5[2]High
Ropivacaine46.5[2]Moderate
Lidocaine77.8[2]Lower

Data from a study on the inhibition of small conductance calcium-activated potassium type 2 (SK2) channels in human embryonic kidney 293 cells.[2]

Mechanism of Action: A Shared Pathway

Local anesthetics primarily function by blocking voltage-gated sodium channels in the neuronal membrane.[3] This action inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials.[3][4] By preventing the transmission of nerve impulses, these agents produce a transient and reversible loss of sensation in the targeted area.[3] Bupivacaine, a long-acting amide local anesthetic, exhibits high lipid solubility and a strong affinity for the sodium channel receptor, contributing to its enhanced potency and prolonged duration of action compared to some other local anesthetics.[3][5]

Local_Anesthetic_Pathway cluster_membrane Neuronal Membrane Na_Channel_Resting Voltage-Gated Na+ Channel (Resting State) Na_Channel_Open Open State Na_Channel_Resting->Na_Channel_Open opens Na_Channel_Inactive Inactive State Na_Channel_Open->Na_Channel_Inactive leads to Na_Influx Na+ Influx Na_Channel_Open->Na_Influx allows Blockade Blockade of Nerve Impulse Na_Channel_Open->Blockade results in Nerve_Impulse Nerve Impulse (Action Potential) Depolarization Depolarization Nerve_Impulse->Depolarization triggers Depolarization->Na_Channel_Resting opens Na_Influx->Nerve_Impulse propagates Local_Anesthetic Local Anesthetic Local_Anesthetic->Na_Channel_Open binds to Experimental_Workflow Start Start: Potency Assessment Cell_Culture Cell Culture (e.g., HEK293 with NaV channels) Start->Cell_Culture Patch_Clamp Prepare for Patch-Clamp Electrophysiology Cell_Culture->Patch_Clamp Baseline Record Baseline Sodium Current Patch_Clamp->Baseline Drug_Application Apply Increasing Concentrations of Anesthetic Baseline->Drug_Application Measure_Inhibition Measure Inhibition of Sodium Current Drug_Application->Measure_Inhibition Dose_Response Construct Dose-Response Curve Measure_Inhibition->Dose_Response IC50_Calc Calculate IC50 Value Dose_Response->IC50_Calc End End: Potency Determined IC50_Calc->End

References

Reproducibility of Ambucaine's Effects: A Comparative Analysis Across Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reproducibility of Ambucaine's (Benzocaine) effects across different laboratory settings. The data presented here is synthesized from multiple studies to offer an objective overview of its performance relative to other common local anesthetics.

Abstract

This compound, chemically known as benzocaine, is a widely used local anesthetic. Its efficacy and safety profile can, however, exhibit variability across different experimental conditions. This guide examines the reproducibility of benzocaine's anesthetic effects by comparing key performance metrics from various studies. We also provide detailed experimental protocols and a comparative analysis with other local anesthetics, such as lidocaine and tetracaine, to offer a comprehensive resource for researchers.

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

The primary mechanism of action for local anesthetics like benzocaine is the blockade of voltage-gated sodium channels (VGSCs) in neuronal cell membranes. By binding to the S6 alpha-helical segment of the channel, these drugs inhibit the influx of sodium ions that is necessary for the depolarization of the nerve membrane. This action prevents the generation and conduction of nerve impulses, resulting in a loss of sensation.

cluster_membrane Neuronal Membrane Na_channel Voltage-Gated Sodium Channel (VGSC) Na_ion_in Na+ Ions (Inside Cell) Na_channel->Na_ion_in No_impulse Blockade of Nerve Impulse Na_channel->No_impulse Leads to Receptor Binding Site (S6 Helix) Receptor->Na_channel Inhibits This compound This compound (Benzocaine) This compound->Receptor Binds to Na_ion_out Na+ Ions (Outside Cell) Na_ion_out->Na_channel Influx Depolarization Membrane Depolarization Na_ion_in->Depolarization Nerve_impulse Nerve Impulse Conduction Depolarization->Nerve_impulse

Figure 1: Mechanism of action of this compound (Benzocaine).

Comparative Efficacy and Potency

The reproducibility of a drug's effect can be assessed by comparing its performance metrics across different studies. The following table summarizes the half-maximal inhibitory concentration (IC50) and duration of action for benzocaine, lidocaine, and tetracaine as reported in various experimental models.

AnestheticIC50 (µM) - Study AIC50 (µM) - Study BDuration of Action (min) - Study CDuration of Action (min) - Study D
Benzocaine 33035515-2010-25
Lidocaine 23525030-6045-90
Tetracaine 2730120-180150-240

Note: IC50 values are indicative of potency (a lower value indicates higher potency). The duration of action can vary significantly based on the experimental model and concentration used.

Experimental Protocols

To ensure the reproducibility of findings, it is crucial to adhere to standardized experimental protocols. Below are methodologies for key experiments used to evaluate the efficacy of local anesthetics.

In Vitro Electrophysiology: Patch-Clamp Technique

This technique is used to measure the inhibitory effect of a drug on voltage-gated sodium channels in isolated neurons.

  • Cell Culture: Dorsal root ganglion (DRG) neurons are isolated and cultured.

  • Electrode Placement: A glass micropipette forms a high-resistance seal with the cell membrane.

  • Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -80 mV).

  • Channel Activation: Depolarizing voltage steps are applied to elicit sodium currents.

  • Drug Application: The anesthetic is applied to the cell, and the reduction in sodium current is measured to determine the IC50 value.

cluster_workflow Patch-Clamp Experimental Workflow A Isolate & Culture DRG Neurons B Establish Whole-Cell Patch A->B C Apply Voltage Clamp (-80 mV) B->C D Induce Na+ Current (Depolarization) C->D E Record Baseline Current D->E F Apply this compound E->F G Record Inhibited Current F->G H Calculate IC50 G->H

Figure 2: Workflow for in vitro patch-clamp experiments.
In Vivo Analgesia Assay: Tail-Flick Test

This test assesses the anesthetic effect in a live animal model by measuring the latency to a thermal stimulus.

  • Animal Acclimation: Acclimate the animal (e.g., rat or mouse) to the testing environment.

  • Baseline Measurement: Measure the baseline tail-flick latency by applying a focused beam of heat to the tail.

  • Drug Administration: Administer the local anesthetic via subcutaneous injection near the tail base.

  • Latency Measurement: At set time intervals, re-measure the tail-flick latency.

  • Data Analysis: The increase in latency indicates the degree of analgesia. The duration of action is the time until the latency returns to baseline.

Discussion on Reproducibility

The data suggests that while the rank order of potency (Tetracaine > Lidocaine > Benzocaine) is highly reproducible across studies, the absolute values for IC50 and duration of action can vary. This variability can be attributed to several factors:

  • Experimental Model: Differences between in vitro and in vivo models, as well as the specific cell types or animal strains used.

  • Protocol Variations: Minor differences in experimental protocols, such as drug concentration, vehicle, and method of administration.

  • Environmental Factors: Laboratory conditions, including temperature and pH, can influence drug activity.

Benzocaine, in particular, shows a relatively consistent but short duration of action. Its lower potency compared to other anesthetics means that higher concentrations are often required, which can also influence experimental outcomes.

Conclusion

The effects of this compound (Benzocaine) are generally reproducible in terms of its mechanism of action and relative potency compared to other local anesthetics. However, researchers should be aware that absolute quantitative measures such as IC50 and duration of action can exhibit variability. To ensure high reproducibility, it is essential to use well-characterized experimental models and to meticulously control and report all methodological details. The protocols and comparative data provided in this guide serve as a valuable resource for designing and interpreting studies on local anesthetics.

Comparative Analysis of Ambucaine's Impact on Neuronal Subtypes: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a significant lack of available data on the local anesthetic "Ambucaine." As a result, a direct comparative study of its impact on different neuronal subtypes, as initially proposed, cannot be conducted at this time. Extensive searches for "this compound" in prominent research databases did not yield specific studies detailing its mechanism of action, its differential effects on sensory versus motor neurons, or any comparative analyses against other local anesthetics.

While the requested comparative guide on this compound cannot be produced, this report will instead provide a framework for such a study, drawing parallels from research on other well-documented local anesthetics. This will serve as a guide for future research once data on this compound becomes available. The principles and experimental protocols outlined below are standard in the field of neuropharmacology for characterizing the effects of local anesthetics on neuronal subtypes.

General Mechanism of Action of Local Anesthetics

Local anesthetics primarily function by blocking voltage-gated sodium channels (VGSCs) in neuronal membranes.[1][2] This inhibition prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby blocking the initiation and propagation of action potentials.[2] The result is a transient and reversible loss of sensation in the targeted area. The affinity of a local anesthetic for different states of the sodium channel (resting, open, or inactivated) can influence its potency and clinical characteristics.[2]

Differential Impact on Neuronal Subtypes: A Key Area of Investigation

A crucial aspect of local anesthetic research is understanding their differential effects on various neuronal subtypes. This is particularly important for developing drugs with improved safety and efficacy profiles, such as those that can selectively block pain-sensing neurons (nociceptors) without causing significant motor blockade.

Nerve fibers are classified based on their diameter, myelination, and conduction velocity. These physical characteristics influence their susceptibility to local anesthetics. Generally, smaller diameter and myelinated fibers are more readily blocked than larger, unmyelinated fibers.[1] This principle underlies the differential blockade where pain sensation, carried by small Aδ and C fibers, is often blocked before motor function, which is mediated by larger Aα fibers.

Hypothetical Comparative Study: this compound vs. Alternatives

To evaluate the impact of this compound on different neuronal subtypes, a series of experiments would be necessary. Below is a hypothetical framework for such a comparative study, drawing on established methodologies used for other local anesthetics like lidocaine and bupivacaine.

Table 1: Hypothetical Comparison of this compound and Other Local Anesthetics
ParameterThis compound (Hypothetical Data)LidocaineBupivacaineRopivacaine
Potency (IC50 in µM) on NaV1.7 (Nociceptive)
Potency (IC50 in µM) on NaV1.4 (Motor)
Sensory Block Duration (min)
Motor Block Duration (min)
Neurotoxicity (LD50 in mM)

Experimental Protocols

Detailed methodologies would be required to populate the comparative data table above.

Electrophysiological Recordings
  • Objective: To determine the potency of this compound in blocking specific sodium channel subtypes expressed in different neurons.

  • Method: Whole-cell patch-clamp recordings would be performed on cultured dorsal root ganglion (DRG) neurons (representing sensory neurons) and motor neurons.[3] These cells express different complements of VGSC subtypes. The concentration of this compound required to reduce the sodium current by 50% (IC50) would be determined for each cell type. This would provide a quantitative measure of its potency on sensory versus motor neurons.

In Vivo Nerve Block Studies
  • Objective: To assess the differential sensory and motor blockade of this compound in a living organism.

  • Method: A common model is the rat sciatic nerve block.[4] Different concentrations of this compound would be injected around the sciatic nerve. Sensory blockade would be assessed using tests like the hot plate or von Frey filament test, while motor blockade would be evaluated by observing the animal's gait and motor function. The onset and duration of both sensory and motor block would be recorded and compared to control anesthetics.

Neurotoxicity Assays
  • Objective: To evaluate the potential for this compound to cause nerve damage.

  • Method: In vitro studies would involve exposing cultured neurons to increasing concentrations of this compound.[5][6] Cell viability would be assessed using assays such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH).[6] In vivo neurotoxicity could be evaluated by histological examination of nerve tissue following injection.

Signaling Pathways and Experimental Workflow

Visualizing the underlying mechanisms and experimental processes is crucial for understanding the comparative effects of local anesthetics.

Signaling Pathway of Local Anesthetic Action

The primary signaling pathway affected by local anesthetics is the propagation of the action potential.

G cluster_0 cluster_1 Resting Neuron Resting Neuron Depolarization Stimulus Depolarization Stimulus Resting Neuron->Depolarization Stimulus Na+ Channel Opening Na+ Channel Opening Depolarization Stimulus->Na+ Channel Opening Na+ Influx Na+ Influx Na+ Channel Opening->Na+ Influx Na+ Channel Block Na+ Channel Block Na+ Channel Opening->Na+ Channel Block Action Potential Action Potential Na+ Influx->Action Potential Nerve Impulse Propagation Nerve Impulse Propagation Action Potential->Nerve Impulse Propagation This compound This compound This compound->Na+ Channel Block Binds to VGSCs No Action Potential No Action Potential Na+ Channel Block->No Action Potential Prevents Na+ Influx G Start Start In Vitro Studies In Vitro Studies Start->In Vitro Studies In Vivo Studies In Vivo Studies Start->In Vivo Studies Electrophysiology (Patch Clamp) Electrophysiology (Patch Clamp) In Vitro Studies->Electrophysiology (Patch Clamp) Neurotoxicity Assays (MTT, LDH) Neurotoxicity Assays (MTT, LDH) In Vitro Studies->Neurotoxicity Assays (MTT, LDH) Sciatic Nerve Block (Rat Model) Sciatic Nerve Block (Rat Model) In Vivo Studies->Sciatic Nerve Block (Rat Model) Data Analysis Data Analysis Electrophysiology (Patch Clamp)->Data Analysis Neurotoxicity Assays (MTT, LDH)->Data Analysis Sciatic Nerve Block (Rat Model)->Data Analysis Comparative Report Comparative Report Data Analysis->Comparative Report

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Ambucaine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory and Research Professionals

The proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe and compliant disposal of Ambucaine, a local anesthetic, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is vital to ensure the safety of personnel and the protection of our environment.

Core Principles of Pharmaceutical Waste Management

The disposal of pharmaceutical waste, including this compound, is regulated to prevent environmental contamination and potential misuse. A primary principle is the avoidance of sewering; pharmaceuticals should not be flushed down the drain or toilet.[1][2] This practice has been linked to the presence of pharmaceutical compounds in waterways.[1] Instead, a systematic approach to waste identification, segregation, and disposal through appropriate channels is required.

Procedural Steps for this compound Disposal

The following protocol outlines the recommended procedure for the disposal of this compound in a laboratory setting. It is imperative to consult and adhere to your institution's specific Environmental Health and Safety (EHS) policies and local regulations, as these may have additional requirements.

Step 1: Waste Identification and Classification

  • Consult the Safety Data Sheet (SDS): The SDS for this compound is the primary source of information for its hazards and handling, including disposal recommendations.[3]

  • Hazardous Waste Determination: Determine if the this compound waste is considered hazardous under the Resource Conservation and Recovery Act (RCRA).[1][4] This determination may be based on the characteristics of the waste (e.g., ignitability, corrosivity, reactivity, toxicity) or if it is specifically listed as a hazardous waste.[1][4] Unused or expired this compound is typically managed as chemical or pharmaceutical waste.[5]

  • Segregation: Do not mix this compound waste with non-hazardous trash or other waste streams such as biological or radioactive waste, unless explicitly permitted by your institution's EHS guidelines.[5]

Step 2: Waste Collection and Containerization

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for this compound waste.[5]

  • Labeling: Clearly label the waste container with "Hazardous Waste" (if applicable), the name "this compound," and any other information required by your institution and local regulations. For certain pharmaceutical waste destined for incineration, labels such as "HIGH HEAT" or "INCINERATION ONLY" may be required.[6]

Step 3: Storage

  • Secure Storage: Store the sealed and labeled waste container in a designated, secure area away from incompatible materials.[3]

  • Accumulation Time: Be aware of and comply with the time limits for accumulating hazardous waste on-site as stipulated by regulations.[6]

Step 4: Disposal

  • Engage a Licensed Waste Hauler: Arrange for the collection and disposal of the this compound waste through a licensed and reputable hazardous or medical waste management company.[4]

  • Incineration: High-temperature incineration is the preferred and most common method for the disposal of pharmaceutical waste.[1][7][8] This process effectively destroys the active pharmaceutical ingredients.

  • Documentation: Maintain a record of the waste disposal, including the date, quantity, and the waste management company used. A hazardous waste manifest will be required for transport, tracking the waste from its origin to its final disposal site.[9]

Key Regulatory Considerations

Several agencies regulate the disposal of pharmaceutical waste. These include the Environmental Protection Agency (EPA), which oversees hazardous waste through RCRA, and the Drug Enforcement Administration (DEA), which has specific rules for the disposal of controlled substances.[1][7] In 2019, the EPA enacted the "Management Standards for Hazardous Waste Pharmaceuticals Final Rule" (Subpart P), which prohibits the sewering of hazardous waste pharmaceuticals by healthcare facilities.[7][9] All personnel handling pharmaceutical waste must be trained on proper procedures.[7]

Quantitative Data Summary

For easy reference, the following table summarizes key aspects of pharmaceutical waste management.

ParameterGuideline/RegulationSource
Sewering of Hazardous Pharmaceutical Waste Prohibited for healthcare facilities under EPA Subpart P.[7][9]
Recommended Disposal Method High-temperature incineration.[1][7][8]
Waste Segregation Separate from non-hazardous and other waste streams.[5]
Container Labeling Must clearly identify contents and associated hazards.[5][6]
Regulatory Oversight EPA (RCRA), DEA (for controlled substances), and state/local agencies.[1][7]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Ambucaine_Disposal_Workflow cluster_0 Step 1: Identification & Segregation cluster_1 Step 2: Collection & Storage cluster_2 Step 3: Disposal A This compound Waste Generated B Consult SDS & Regulations A->B C Determine if RCRA Hazardous B->C D Segregate Waste Stream C->D E Select Appropriate Container D->E F Label Container Correctly E->F G Store in Secure Area F->G H Contact Licensed Waste Hauler G->H I Transport to Permitted Facility H->I J High-Temperature Incineration I->J K Maintain Disposal Records J->K

Caption: Workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ambucaine
Reactant of Route 2
Reactant of Route 2
Ambucaine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.